3Tpymb
Description
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Properties
IUPAC Name |
tris(2,4,6-trimethyl-3-pyridin-3-ylphenyl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42BN3/c1-25-19-28(4)40(31(7)37(25)34-13-10-16-44-22-34)43(41-29(5)20-26(2)38(32(41)8)35-14-11-17-45-23-35)42-30(6)21-27(3)39(33(42)9)36-15-12-18-46-24-36/h10-24H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDGVZHLJCKEPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1C)C)C2=CN=CC=C2)C)(C3=C(C(=C(C=C3C)C)C4=CN=CC=C4)C)C5=C(C(=C(C=C5C)C)C6=CN=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42BN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb)
For Researchers, Scientists, and Drug Development Professionals
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a complex organic molecule that has garnered significant attention in the field of organic electronics.[1] Its primary application lies in the fabrication of Organic Light-Emitting Diodes (OLEDs), where it serves as a highly effective electron transport and hole-blocking material.[2][3] This guide provides a comprehensive overview of its chemical properties, role in OLED technology, and relevant experimental data.
Core Chemical and Physical Properties
This compound is distinguished by its unique molecular structure, which features a central boron atom bonded to three mesityl (2,4,6-trimethylphenyl) groups, each substituted with a pyridin-3-yl group.[1] This configuration imparts favorable electronic and thermal properties crucial for its function in electronic devices.
| Property | Value | Unit | Conditions |
| Full Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | - | - |
| Synonyms | Tri[3-(3-pyridyl)mesityl]borane | - | - |
| CAS Number | 929203-02-1 | - | - |
| Chemical Formula | C42H42BN3 | - | - |
| Molecular Weight | 599.61 | g/mol | - |
| Appearance | White powder/crystals | - | - |
| Purity | >99.0% (Sublimed, HPLC) | % | - |
| Melting Point (TGA) | 250 (0.5% weight loss) | °C | - |
| Absorption (λmax) | 331 | nm | in THF |
| Photoluminescence (λem) | 382 | nm | in THF |
| HOMO Level | 6.8 | eV | - |
| LUMO Level | 3.3 | eV | - |
| Triplet Energy (ET) | 2.95 | eV | - |
Role and Function in Organic Light-Emitting Diodes (OLEDs)
In the architecture of an OLED, this compound is primarily utilized as an Electron Transport Layer (ETL) and a Hole Blocking Layer (HBL) .[2][3] Its performance in these roles is critical for achieving high efficiency and operational stability in the device.
Key Functions:
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Efficient Electron Injection and Transport: With a LUMO energy level of 3.3 eV, this compound facilitates efficient electron injection from common cathode materials.[3][5] This property ensures a smooth flow of electrons towards the emissive layer, which is essential for the light-generation process.[5]
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Hole Blocking: The high HOMO level of 6.8 eV effectively blocks holes from passing through the ETL to the cathode.[3] This confinement of holes within the emissive layer enhances the probability of electron-hole recombination, thereby increasing the device's quantum efficiency.
-
High Triplet Energy Host: The high triplet energy of this compound (2.95 eV) makes it an excellent host material for phosphorescent and fluorescent emitters, particularly for blue OLEDs.[1][3][5] This ensures efficient energy transfer to the guest emitter molecules for light production.[5]
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Thermal Stability: The material's robustness against heat contributes to the prevention of performance degradation and enhances the overall longevity of OLED devices.[1]
Experimental Protocols: OLED Fabrication
While specific protocols vary depending on the desired device characteristics, a general experimental workflow for fabricating an OLED incorporating this compound as the ETL is as follows:
References
Unveiling the Enigmatic Compound "3Tpymb": A Request for Clarification
A comprehensive search of publicly available chemical databases and scientific literature has yielded no information on a compound designated as "3Tpymb." This suggests that "this compound" may represent a novel, proprietary, or internally coded substance not yet disclosed in the public domain. Alternatively, it is possible that this designation contains a typographical error.
To provide an in-depth technical guide as requested, a verifiable chemical identifier is essential. The structure of a molecule is the fundamental determinant of its physical, chemical, and biological properties. Without this foundational information, it is impossible to delineate its characteristics, detail relevant experimental protocols, or map its potential interactions within biological signaling pathways.
We kindly request the user to provide a more standard and recognized identifier for the compound of interest. This may include, but is not limited to:
-
Chemical Abstracts Service (CAS) Registry Number: A unique numerical identifier assigned to every chemical substance.
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International Union of Pure and Applied Chemistry (IUPAC) Name: A systematic name that precisely describes the chemical structure.
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A Common or Trivial Name: A non-systematic name that is widely recognized in the scientific community.
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A Publication Reference: A citation to a patent or scientific article where the synthesis and characterization of "this compound" are described.
Upon receipt of a valid identifier, a thorough investigation into the chemical structure and properties of the specified compound can be initiated, and a comprehensive technical guide will be generated to meet the outlined requirements.
An In-depth Technical Guide to the Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, a complex triarylborane with potential applications in materials science and drug development. Due to the absence of a single, unified experimental protocol in the current literature, this guide outlines a multi-step synthesis based on established and reliable organic chemistry methodologies. Each step is detailed with a proposed experimental protocol, drawing from analogous reactions found in peer-reviewed literature.
Overview of the Synthetic Strategy
The synthesis of the target molecule, Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is envisioned as a convergent process. The core of the strategy involves the preparation of a key intermediate, 3-(3-bromo-2,4,6-trimethylphenyl)pyridine, which is then utilized in a Grignard reaction followed by reaction with a boron source to form the final triarylborane.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane.
Synthesis of Precursors
Synthesis of 3-Bromomesitylene from Mesitylene
The first precursor, 3-bromomesitylene, can be synthesized via the electrophilic bromination of commercially available mesitylene.
Experimental Protocol:
A solution of mesitylene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) is cooled in an ice bath. To this stirred solution, a solution of bromine (1.05 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature until the bromine color disappears. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 3-bromomesitylene.
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mesitylene | 120.19 | (e.g., 12.0 g) | (e.g., 0.1 mol) |
| Bromine | 159.81 | (e.g., 16.8 g) | (e.g., 0.105 mol) |
| Dichloromethane | - | (e.g., 100 mL) | - |
Expected Yield: 80-90%
Synthesis of 3-Pyridylboronic Acid from 3-Bromopyridine
The second precursor, 3-pyridylboronic acid, can be prepared from 3-bromopyridine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.
Experimental Protocol:
To a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The aqueous layer is acidified to pH 7 with hydrochloric acid, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 3-pyridylboronic acid, which can be used in the next step without further purification.
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromopyridine | 157.99 | (e.g., 15.8 g) | (e.g., 0.1 mol) |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | (e.g., 44 mL) | (e.g., 0.11 mol) |
| Triisopropyl borate | 188.07 | (e.g., 22.6 g) | (e.g., 0.12 mol) |
| Anhydrous THF | - | (e.g., 200 mL) | - |
Expected Yield: 70-80%
Synthesis of the Key Intermediate: 3-(3-bromo-2,4,6-trimethylphenyl)pyridine
The key intermediate is synthesized via a Suzuki cross-coupling reaction between 3-bromomesitylene and 3-pyridylboronic acid. The steric hindrance around the bromine atom on the mesitylene ring necessitates the use of a highly active palladium catalyst and appropriate ligands.
Caption: Suzuki coupling reaction for the synthesis of the key intermediate.
Experimental Protocol:
In a round-bottom flask, 3-bromomesitylene (1.0 eq), 3-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as sodium carbonate (2.0 eq) are combined in a mixture of toluene (B28343) and water (4:1). The mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to reflux (around 100-110 °C) with vigorous stirring for 24 hours. After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 3-(3-bromo-2,4,6-trimethylphenyl)pyridine.
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromomesitylene | 199.09 | (e.g., 19.9 g) | (e.g., 0.1 mol) |
| 3-Pyridylboronic Acid | 122.92 | (e.g., 14.7 g) | (e.g., 0.12 mol) |
| Pd(PPh₃)₄ | 1155.56 | (e.g., 3.47 g) | (e.g., 0.003 mol) |
| Sodium Carbonate | 105.99 | (e.g., 21.2 g) | (e.g., 0.2 mol) |
| Toluene/Water (4:1) | - | (e.g., 250 mL) | - |
Expected Yield: 60-75%
Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane
The final product is synthesized from the key intermediate via a Grignard reaction, followed by reaction with a boron trihalide.
Caption: Grignard reaction for the final product synthesis.
Experimental Protocol:
Step 4.1: Formation of the Grignard Reagent
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (3.3 eq) are placed under an inert atmosphere. A small crystal of iodine can be added to activate the magnesium. A solution of 3-(3-bromo-2,4,6-trimethylphenyl)pyridine (3.0 eq) in anhydrous THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the remaining solution of the aryl bromide is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.
Step 4.2: Reaction with Boron Trichloride (B1173362)
The freshly prepared Grignard reagent is cooled to 0 °C. A solution of boron trichloride (1.0 eq) in a suitable solvent (e.g., hexanes or THF) is added dropwise to the stirred Grignard solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane as a solid.
| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3-bromo-2,4,6-trimethylphenyl)pyridine | 276.19 | (e.g., 8.28 g) | (e.g., 0.03 mol) |
| Magnesium Turnings | 24.31 | (e.g., 0.8 g) | (e.g., 0.033 mol) |
| Boron Trichloride (1.0 M in hexanes) | 117.17 | (e.g., 10 mL) | (e.g., 0.01 mol) |
| Anhydrous THF | - | (e.g., 100 mL) | - |
Expected Yield: 40-60%
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |
| 3-Bromomesitylene | C₉H₁₁Br | 199.09 | Colorless to pale yellow liquid | 80-90 |
| 3-Pyridylboronic Acid | C₅H₆BNO₂ | 122.92 | White to off-white solid | 70-80 |
| 3-(3-bromo-2,4,6-trimethylphenyl)pyridine | C₁₄H₁₄BrN | 276.19 | White to off-white solid | 60-75 |
| Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | C₄₂H₄₂BN₃ | 599.61 | White to light yellow powder/crystal | 40-60 |
Conclusion
This technical guide outlines a feasible and logical synthetic pathway for the preparation of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane. The described protocols are based on well-established chemical transformations and provide a solid foundation for researchers to undertake the synthesis of this complex molecule. It is important to note that the yields are estimates based on analogous reactions and may require optimization for this specific substrate. All reactions, particularly those involving organometallic reagents, should be carried out under strictly anhydrous and inert conditions by trained professionals. Further characterization of the intermediates and the final product by spectroscopic methods (NMR, MS, IR) and elemental analysis is essential to confirm their identity and purity.
The Mechanism of Action of 3Tpymb in OLEDs: A Technical Guide
Tris[3-(3-pyridyl)-mesityl]borane, commonly known as 3Tpymb, is a high-performance organoboron compound that has become a critical component in modern Organic Light-Emitting Diodes (OLEDs). Its unique electronic properties and molecular architecture allow it to perform multiple, distinct functions within an OLED device stack, leading to significant enhancements in efficiency, color purity, and operational stability. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, supported by quantitative data, experimental methodologies, and process visualizations.
Core Photophysical and Electronic Properties of this compound
The versatility of this compound stems from its distinct electronic characteristics, particularly its energy levels and charge transport capabilities. As a three-coordinated organoboron compound, it possesses a vacant p-orbital on the boron atom, which contributes to its strong electron-accepting nature.[1] These properties are summarized in the table below.
| Property | Value | Significance in OLEDs |
| Chemical Formula | C₄₂H₄₂BN₃ | Defines the molecular structure and weight. |
| Molecular Weight | 599.61 g/mol | Relevant for material deposition and stoichiometry. |
| HOMO Level | -6.8 eV | A deep HOMO level enables effective hole-blocking. |
| LUMO Level | -3.3 eV | Facilitates efficient electron injection from common cathodes.[1] |
| Triplet Energy (E_T) | 2.95 eV | High triplet energy confines excitons in blue phosphorescent and TADF emitters.[2] |
| Electron Mobility | ~1 x 10⁻⁵ cm² V⁻¹ s⁻¹ | High mobility ensures efficient electron transport, reducing operating voltage.[3] |
| Absorption (λ_max) | 331 nm (in THF) | Indicates the material's primary light absorption characteristics.[1] |
| Photoluminescence | 382 nm (in THF) | Native emission wavelength of the material.[1] |
Mechanisms of Action in OLED Architectures
This compound can be employed in several key roles within an OLED, each leveraging a different aspect of its properties. Its mechanism of action is best understood by examining its function in specific layers of the device.
As an Electron Transport and Hole-Blocking Material
The most common application of this compound is as an Electron Transport Layer (ETL) and a Hole-Blocking Layer (HBL). Its high electron mobility, an order of magnitude greater than that of the conventional material Alq₃, allows for rapid and efficient transport of electrons from the cathode towards the emissive layer (EML).[3]
Simultaneously, its very deep Highest Occupied Molecular Orbital (HOMO) level of -6.8 eV creates a significant energy barrier for holes migrating from the EML. This hole-blocking action prevents charge leakage, forcing electrons and holes to recombine efficiently within the intended emissive zone, thereby maximizing the exciton (B1674681) generation rate and overall device efficiency.
Caption: Role of this compound as an Electron Transport and Hole-Blocking Layer.
As a Host Material in Phosphorescent OLEDs
For high-energy emission, particularly in blue PhOLEDs, the host material must have a triplet energy higher than that of the phosphorescent dopant (emitter). This compound's high triplet energy of 2.95 eV makes it an excellent host for blue emitters like FIrpic. This high energy level ensures that triplet excitons generated on the host can be efficiently transferred to the dopant and are confined there, preventing energy loss through non-radiative decay back to the host. This "exciton confinement" is crucial for achieving high phosphorescence efficiency.
As an Acceptor in Exciplex-Based TADF OLEDs
A sophisticated application of this compound is as an electron-acceptor in an emissive layer that operates via Thermally Activated Delayed Fluorescence (TADF). When this compound is blended with a suitable electron-donor material, such as 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA), the donor and acceptor molecules form an intermolecular excited-state complex known as an exciplex .
The mechanism proceeds as follows:
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Charge Recombination: Electrons and holes recombine at the donor-acceptor interface, forming singlet (25%) and triplet (75%) exciplex states.
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Small Energy Gap: The exciplex state is characterized by a very small energy gap (ΔE_ST) between its lowest singlet (S₁) and triplet (T₁) states. For the m-MTDATA:this compound system, this gap is only around 15-17 meV.
-
Reverse Intersystem Crossing (RISC): This small energy gap allows the abundant but non-emissive triplet excitons to be converted back into emissive singlet excitons through thermal energy at room temperature. This process is known as Reverse Intersystem Crossing (RISC).
-
Light Emission: The up-converted singlet excitons then decay radiatively, producing "delayed fluorescence" in addition to the "prompt fluorescence" from the initially formed singlets.
This TADF mechanism allows for the harvesting of nearly all generated excitons (both singlets and triplets), enabling theoretical internal quantum efficiencies of 100%.
Caption: Mechanism of Exciplex-based Thermally Activated Delayed Fluorescence (TADF).
Experimental Protocols
High-purity materials and precise fabrication control are essential for high-performance OLEDs. Commercial this compound is typically purified by sublimation before use.[2]
Synthesis of this compound (General Method)
While specific, detailed protocols are proprietary, triarylboranes like this compound are generally synthesized via a Grignard reaction.[4][5] This involves the reaction of an aryl magnesium halide with a boron trihalide.
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Grignard Reagent Formation: The aryl halide precursor, 3-bromo-2,4,6-trimethylpyridine, is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar) to form the corresponding Grignard reagent.[6]
-
Reaction with Boron Source: The freshly prepared Grignard reagent is then slowly added to a solution of a boron trihalide, such as boron trifluoride etherate (BF₃·Et₂O), at low temperature.[7]
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography followed by recrystallization or sublimation to yield high-purity this compound.
OLED Fabrication and Characterization
A typical fabrication process for a this compound-based exciplex OLED involves sequential deposition of materials onto a pre-cleaned substrate in a high-vacuum chamber.
Protocol for a m-MTDATA:this compound Exciplex OLED:
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Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned via sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
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Vacuum Deposition: The substrates are loaded into a high-vacuum thermal evaporation system (pressure < 10⁻⁵ Pa).
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Layer Deposition: The organic and metal layers are deposited sequentially. A typical device structure is:
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ITO (Anode)
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m-MTDATA (Hole Transport Layer, 20-25 nm)
-
m-MTDATA:this compound (1:1 ratio, Emissive Layer, 40-90 nm) - Co-evaporated from two separate sources.
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This compound (Electron Transport Layer, 5-20 nm)
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LiF (Electron Injection Layer, 1 nm)
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Al (Cathode, 100-120 nm)
-
-
Encapsulation: The completed device is encapsulated under an inert atmosphere to prevent degradation from moisture and oxygen.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L): Measured using a source meter and a photodetector to determine turn-on voltage, current density, and brightness.[6]
-
Electroluminescence (EL) Spectra: Recorded with a spectrometer to determine the emission color and peak wavelength.[4]
-
External Quantum Efficiency (EQE): Calculated from the luminance, current, and EL spectrum to quantify the device's charge-to-photon conversion efficiency.[6]
Caption: General experimental workflow for fabricating a this compound-based OLED.
Performance of this compound-Based Devices
The use of this compound in various device architectures leads to state-of-the-art performance, particularly in achieving high efficiency with low efficiency roll-off (the decrease in efficiency at high brightness).
| Device Type | Key Performance Metric | Value | Reference |
| m-MTDATA:this compound Exciplex OLED | Current Efficiency @ 1000 cd/m² | 35.13 cd/A | [4] |
| m-MTDATA:this compound Exciplex OLED | Efficiency Roll-off | Maintains ~80% of max efficiency at 10,000 cd/m² | [4] |
| FIrpic:this compound Blue PhOLED | External Quantum Efficiency (EQE) | > 25% | [2] |
| TADF-sensitized Blue OLED | External Quantum Efficiency (EQE) | 36.7% | [2] |
Conclusion
Tris[3-(3-pyridyl)-mesityl]borane (this compound) is a uniquely versatile material whose mechanism of action within an OLED is multifaceted. Its high electron mobility and deep HOMO level make it a superior electron-transporting and hole-blocking material, ensuring efficient charge recombination. Its high triplet energy enables its use as a host for high-energy phosphorescent emitters, providing critical exciton confinement. Most significantly, its ability to form an exciplex with donor molecules, characterized by a small singlet-triplet splitting, unlocks the highly efficient Thermally Activated Delayed Fluorescence (TADF) pathway. This mechanism allows for the complete harvesting of both singlet and triplet excitons, pushing the theoretical efficiency limits of OLEDs. The continued application and optimization of this compound and similar organoboron compounds are pivotal for the advancement of next-generation displays and solid-state lighting.
References
- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. rsc.org [rsc.org]
The Role of 3Tpymb as an Electron Transport Material: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris[3-(3-pyridyl)mesityl]borane, commonly known as 3Tpymb, is a key electron transport material (ETM) utilized in a range of electronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a central boron atom bonded to three pyridyl-substituted mesityl groups, imparts favorable electronic and physical properties that facilitate efficient electron injection and transport. This technical guide provides an in-depth overview of this compound, including its synthesis, material properties, and its application in electronic devices, with a focus on experimental protocols and quantitative data.
Material Properties of this compound
The efficacy of this compound as an electron transport material is rooted in its fundamental electronic and physical characteristics. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C42H42BN3 | [1] |
| Molecular Weight | 599.61 g/mol | [1] |
| Appearance | White to light yellow powder/crystals | [1] |
| Highest Occupied Molecular Orbital (HOMO) | -6.3 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | [1] |
| Triplet Energy (ET) | 2.95 eV | [3] |
| Electron Mobility (μ) | 10-5 cm2V-1s-1 | [3] |
| Refractive Index (at 550 nm) | 1.65 | [4] |
| Melting Point (from TGA, 0.5% weight loss) | 250 °C | [1] |
| Absorption (λmax in THF) | 331 nm | [1] |
Synthesis and Purification
Synthesis of Tris[3-(3-pyridyl)mesityl]borane (this compound)
General Synthetic Route:
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Formation of the Grignard or Organolithium Reagent: A halogenated precursor, such as 3-bromo-5-(2,4,6-trimethylphenyl)pyridine, is reacted with magnesium (for Grignard) or an organolithium reagent (e.g., n-butyllithium) in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding organometallic reagent.
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Reaction with a Boron Source: The freshly prepared Grignard or organolithium reagent is then reacted with a suitable boron source, such as triisopropyl borate (B1201080) or boron trifluoride etherate, at low temperatures.
-
Hydrolysis and Work-up: The reaction mixture is subsequently hydrolyzed, typically with an acidic aqueous solution, to yield the crude triarylborane product.
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Purification: The crude product is then purified, often through column chromatography followed by sublimation to achieve the high purity required for electronic applications.
A two-step synthesis has also been reported which involves the reaction of a benzene (B151609) borate ester with pyridine, followed by a reaction with lithium aluminum hydride.
dot
Caption: General synthetic pathway for this compound.
Purification by Sublimation
To achieve the high purity required for electronic device fabrication, this compound is typically purified by vacuum sublimation. This technique separates volatile compounds from non-volatile impurities based on their different sublimation and deposition temperatures under reduced pressure.
Experimental Protocol for Sublimation:
-
Apparatus Setup: A sublimation apparatus, consisting of a sublimation tube, a cold finger or a collection zone, and a vacuum pump, is assembled. The crude this compound is placed at the bottom of the sublimation tube.
-
Vacuum Application: The system is evacuated to a high vacuum, typically in the range of 10-5 to 10-7 Torr.
-
Heating: The bottom of the sublimation tube containing the crude material is gradually heated. The temperature is carefully controlled to be above the sublimation temperature of this compound but below that of less volatile impurities. For many organic materials used in OLEDs, sublimation temperatures range from 150°C to 350°C, depending on the material and the vacuum level.[6][7]
-
Deposition: The sublimed this compound vapor travels up the tube and deposits as a purified crystalline solid on the cooled surface of the cold finger or in a cooler region of the tube.
-
Collection: After the sublimation is complete, the system is cooled down, and the purified this compound is carefully collected from the cold surface.
Device Fabrication: Organic Light-Emitting Diodes (OLEDs)
This compound is widely used as an electron transport layer (ETL) in OLEDs to enhance device performance by improving electron injection from the cathode and blocking holes from reaching the cathode, thereby increasing the recombination efficiency in the emissive layer.
OLED Device Architecture
A typical multilayer OLED structure incorporating this compound as the ETL is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / this compound (ETL) / Electron Injection Layer (EIL) / Cathode
A specific example of a device structure reported in the literature is: ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / this compound (5-20 nm) / LiF (0.8 nm) / Al (100 nm) [8]
dot
Caption: Schematic of a typical OLED device structure.
Experimental Protocol for OLED Fabrication
The fabrication of OLEDs is typically carried out in a high-vacuum environment (e.g., < 10-6 Torr) using thermal evaporation for the deposition of organic layers and the metal cathode.
-
Substrate Cleaning:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Deposition of the Hole Injection and Transport Layers:
-
A hole injection layer (HIL), such as PEDOT:PSS, can be spin-coated onto the ITO substrate.
-
The hole transport layer (HTL), for example, m-MTDATA, is then deposited by thermal evaporation at a typical rate of 1-2 Å/s.
-
-
Deposition of the Emissive Layer:
-
The emissive layer (EML) is deposited by thermal evaporation. This layer can be a single material or a host material doped with an emissive dopant. In the example provided, a mixed layer of m-MTDATA and this compound is used.[8]
-
-
Deposition of the Electron Transport Layer (this compound):
-
This compound is deposited by thermal evaporation onto the EML. The thickness of this layer is a critical parameter that can be optimized to achieve balanced charge transport. Deposition rates are typically in the range of 1-2 Å/s.
-
-
Deposition of the Electron Injection Layer and Cathode:
-
A thin electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited at a slower rate (e.g., 0.1-0.5 Å/s).
-
Finally, a metal cathode, such as aluminum (Al), is deposited at a higher rate (e.g., 5-10 Å/s) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
To protect the device from degradation by moisture and oxygen, it is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy resin.
-
dot
Caption: General workflow for OLED fabrication.
Characterization Techniques
Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol for Cyclic Voltammetry:
-
Sample Preparation: A solution of this compound is prepared in a suitable anhydrous and deoxygenated solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of this compound is typically in the range of 1-5 mM.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed over a potential range that covers the oxidation and reduction events of this compound. A ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard for calibration.
-
Data Analysis:
-
The onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] (eV)
-
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] (eV) (Note: The value of 4.8 eV corresponds to the energy level of the Fc/Fc+ couple relative to the vacuum level.)
-
-
dot
Caption: Workflow for HOMO/LUMO determination using CV.
Time-of-Flight (TOF) for Electron Mobility Measurement
The time-of-flight technique is a direct method to measure the charge carrier mobility in a thin film.
Experimental Protocol for Time-of-Flight Measurement:
-
Sample Preparation: A thick film of this compound (typically several micrometers) is deposited between two electrodes, one of which is semi-transparent (e.g., ITO or a thin metal layer). This forms a sandwich-type device structure.
-
Experimental Setup:
-
A pulsed laser with a photon energy greater than the bandgap of this compound is used to generate electron-hole pairs near the semi-transparent electrode. The pulse duration should be much shorter than the transit time of the carriers.
-
A voltage is applied across the device to create an electric field, which causes the electrons (or holes, depending on the polarity of the applied field) to drift across the film.
-
The transient photocurrent generated by the moving charge carriers is measured as a function of time using an oscilloscope.
-
-
Measurement:
-
A laser pulse generates a sheet of charge carriers near one electrode.
-
Under the applied electric field, these carriers drift towards the opposite electrode.
-
The time it takes for the carriers to traverse the film (the transit time, tT) is determined from the transient photocurrent profile.
-
-
Data Analysis:
-
The electron mobility (μ) is calculated using the formula:
-
μ = d2 / (V * tT) where:
-
d is the thickness of the this compound film
-
V is the applied voltage
-
tT is the transit time
-
-
dot
Caption: Schematic of a time-of-flight measurement setup.
Conclusion
This compound stands out as a highly effective electron transport material due to its high electron mobility, suitable LUMO energy level for electron injection, and high triplet energy, which helps in confining excitons within the emissive layer of OLEDs. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, device fabrication, and characterization of this compound. By carefully controlling the experimental parameters, researchers can optimize the performance of electronic devices that incorporate this versatile material. Further research into novel synthetic routes and device architectures will continue to expand the applications of this compound in the field of organic electronics.
References
- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Triarylboranes from 1885 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. pubs.aip.org [pubs.aip.org]
understanding the triplet energy of 3Tpymb
An In-Depth Technical Guide to the Triplet Energy of 3Tpymb for Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a key organic material utilized in the advancement of organic light-emitting diodes (OLEDs). Its significance primarily stems from its high triplet energy, a crucial property for its application as an electron transport and hole-blocking material, particularly in blue phosphorescent OLEDs (PHOLEDs). A high triplet energy level in the host or transport layer material is essential to confine the triplet excitons on the guest emitter, preventing energy back-transfer and ensuring high device efficiency. This technical guide provides a comprehensive overview of the triplet energy of this compound, including its quantitative values, the experimental and computational methodologies for its determination, and its role in device applications.
Data Presentation
The photophysical and electronic properties of this compound are summarized in the table below. These parameters are critical for understanding its function in OLED devices and for designing new materials and device architectures.
| Property | Value | Reference |
| **Triplet Energy (T₁) ** | 2.95 eV | [1][2] |
| Highest Occupied Molecular Orbital (HOMO) | -6.8 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | [1] |
| Absorption Maximum (λmax) in THF | 331 nm | [3] |
| Fluorescence Maximum (λem) in THF | 382 nm |
Experimental Protocols
The determination of the triplet energy of organic materials like this compound is crucial for their application in optoelectronic devices. Below are detailed methodologies for the key experimental and computational techniques employed.
Synthesis of this compound
Proposed Synthetic Scheme:
A potential route could involve the Grignard reaction between a suitable aryl magnesium halide and a boron trihalide, followed by a Suzuki coupling reaction to introduce the pyridyl groups.
-
Step 1: Synthesis of Tris(3-bromo-2,4,6-trimethylphenyl)borane. This intermediate can be synthesized by reacting 1,3-dibromo-2,4,6-trimethylbenzene with an organolithium reagent (e.g., n-butyllithium) to form the corresponding aryllithium species, which is then reacted with a boron trihalide (e.g., BCl₃ or BF₃·OEt₂).
-
Step 2: Suzuki Coupling. The resulting tris(3-bromo-2,4,6-trimethylphenyl)borane would then undergo a Suzuki coupling reaction with 3-pyridylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to yield the final product, this compound.
Purification: The crude product would require purification, typically through column chromatography followed by sublimation to achieve the high purity required for OLED applications.
Experimental Determination of Triplet Energy: Phosphorescence Spectroscopy
The most common experimental method for determining the triplet energy of an organic molecule is through the analysis of its phosphorescence spectrum at low temperatures.
Methodology:
-
Sample Preparation: A thin film of this compound is deposited on a suitable substrate (e.g., quartz) by thermal evaporation under high vacuum. Alternatively, a dilute solution of this compound in a rigid solvent matrix (e.g., 2-methyltetrahydrofuran) can be prepared.
-
Cryogenic Setup: The sample is placed in a cryostat and cooled to a low temperature, typically 77 K (liquid nitrogen temperature), to minimize non-radiative decay processes and enhance phosphorescence emission.
-
Photoexcitation: The sample is excited using a monochromatic light source (e.g., a laser or a xenon lamp with a monochromator) at a wavelength where the molecule absorbs strongly (e.g., around its absorption maximum of 331 nm).
-
Gated Detection: A pulsed excitation source and a gated detector (e.g., an ICCD camera) are used to temporally resolve the emission. A delay is introduced between the excitation pulse and the start of signal acquisition. This delay allows the short-lived fluorescence to decay, enabling the detection of the long-lived phosphorescence.[4]
-
Spectral Acquisition: The phosphorescence emission is collected and focused into a spectrograph, and the spectrum is recorded.
-
Data Analysis: The triplet energy (T₁) is determined from the highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum. This peak corresponds to the energy difference between the lowest vibrational level of the first triplet excited state and the lowest vibrational level of the singlet ground state.
Computational Determination of Triplet Energy: DFT and TD-DFT
Computational chemistry provides a powerful tool for predicting the triplet energies of molecules. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most widely used methods.[5][6][7][8]
Methodology:
-
Ground State Geometry Optimization: The molecular structure of this compound is first optimized in its electronic ground state (S₀) using DFT. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) are chosen.
-
Triplet State Geometry Optimization: The geometry of the lowest triplet state (T₁) is then optimized using unrestricted DFT (UDFT) with the same functional and basis set.
-
Energy Calculation: The energies of the optimized S₀ and T₁ states are calculated. The adiabatic triplet energy is the energy difference between the optimized T₁ and S₀ states.
-
Vertical Excitation Energy (TD-DFT): Alternatively, the vertical triplet excitation energy can be calculated using TD-DFT on the optimized ground state geometry. This method calculates the energy required to excite an electron from the ground state to the triplet state without allowing for nuclear relaxation in the excited state. A range of functionals, such as M06-2X or CAM-B3LYP, are often benchmarked to find the best agreement with experimental values for a given class of molecules.[8]
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.
Mandatory Visualization
Role of this compound in an OLED Device
The following diagram illustrates the function of this compound as an electron transport and hole-blocking layer in a blue phosphorescent OLED.
Caption: Role of this compound in an OLED.
Computational Workflow for Triplet Energy Calculation
The following diagram outlines the logical workflow for calculating the triplet energy of this compound using DFT and TD-DFT methods.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Determination of Triplet Energies, Triplet Acquisitions- Oxford Instruments [andor.oxinst.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. nva.sikt.no [nva.sikt.no]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
photophysical properties of 3Tpymb
An In-depth Technical Guide on the Photophysical Properties of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a key organic material with significant applications in advanced electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). Its unique molecular structure, featuring a central boron atom bonded to three bulky pyridinylphenyl ligands, imparts desirable electronic and photophysical properties. This guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key performance metrics. This document is intended to serve as a valuable resource for researchers and professionals working in the fields of materials science, organic electronics, and drug development where fluorescent probes and markers are of interest.
Core Photophysical and Electronic Properties
This compound is primarily recognized for its role as an efficient electron transport layer (ETL) and hole-blocking layer (HBL) in OLEDs.[1] Its high triplet energy is particularly crucial for fabricating high-performance blue OLEDs by effectively confining triplet excitons within the emissive layer.[2]
Quantitative Data Summary
The key photophysical and electronic parameters of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent typical measurements in tetrahydrofuran (B95107) (THF) solution.
| Property | Value | Unit | References |
| Chemical Formula | C42H42BN3 | - | [2] |
| Molecular Weight | 599.61 | g/mol | [2] |
| Absorption Maximum (λmax) | 331 | nm | [2][3] |
| Photoluminescence Maximum (λem) | 382 | nm | [2][3] |
| Highest Occupied Molecular Orbital (HOMO) | 6.8 | eV | [2][4] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 3.3 | eV | [2][4] |
| Triplet Energy (ET) | 2.95 | eV | [4] |
| Thermal Decomposition Temperature (TGA) | >230 (0.5% weight loss) | °C | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and photophysical characterization of this compound are provided below. These protocols are based on established techniques in organic chemistry and materials science.
Synthesis of this compound
Materials:
-
3-(3-Bromomesityl)pyridine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Boron trichloride (B1173362) (BCl3) or Boron trifluoride diethyl etherate (BF3·OEt2)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 3-(3-bromomesityl)pyridine in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Reaction with Boron Source: The Grignard solution is cooled to 0 °C and transferred via cannula to a solution of boron trichloride or boron trifluoride diethyl etherate in anhydrous toluene, also at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound as a white powder.[2] For high-purity material suitable for electronic devices, sublimation is often performed.[5][6][7]
Photophysical Characterization
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in spectroscopic grade THF (typically 10^-5 to 10^-6 M).
-
Absorption Measurement: The UV-Vis absorption spectrum is recorded using the spectrophotometer, with pure THF as the reference. The wavelength of maximum absorption (λmax) is determined.
-
Emission Measurement: The photoluminescence spectrum is recorded using the spectrofluorometer. The sample is excited at its λmax, and the emission spectrum is scanned. The wavelength of maximum emission (λem) is determined.
The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Standard:
-
A fluorescent standard with emission in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4, Φ = 0.546).
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent (THF for this compound, 0.1 M H2SO4 for quinine sulfate). The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and spectrometer settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
TCSPC is a sensitive technique for measuring fluorescence lifetimes.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Fast photodetector (e.g., photomultiplier tube - PMT or microchannel plate - MCP)
-
TCSPC electronics
Procedure:
-
Sample Preparation: A dilute, deoxygenated solution of this compound in THF is prepared.
-
Instrument Setup: The pulsed light source is set to excite the sample at its absorption maximum. The emission is collected at the emission maximum, typically at a 90° angle to the excitation beam, and directed to the photodetector.
-
Data Acquisition: The TCSPC system measures the time difference between the excitation pulse and the detection of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times, which represents the fluorescence decay profile.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function (or a sum of exponentials) to extract the excited-state lifetime (τ). The quality of the fit is assessed by examining the residuals and the chi-squared value.
Visualizations
Experimental Workflow for Photophysical Characterization
The following diagram illustrates the logical flow of experiments for characterizing the photophysical properties of a newly synthesized batch of this compound.
Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.
Energy Level Diagram and Photophysical Processes
This diagram illustrates the key electronic energy levels of this compound and the primary photophysical processes that occur upon photoexcitation.
Caption: Jablonski-style diagram illustrating the photophysical processes of this compound.
Applications in OLEDs
The favorable electronic and make it a versatile material in OLED technology.
-
Electron Transport Layer (ETL): Its LUMO level of 3.3 eV facilitates efficient electron injection from common cathode materials.[4]
-
Hole Blocking Layer (HBL): The high HOMO level of 6.8 eV effectively blocks holes from reaching the cathode, thereby increasing recombination efficiency in the emissive layer.[4]
-
Host Material: Due to its high triplet energy (2.95 eV), this compound is an excellent host material for blue phosphorescent and fluorescent emitters, preventing quenching of the emissive dopants.[2]
-
Exciplex Formation: When blended with hole-transporting materials like m-MTDATA, this compound can form an exciplex, leading to red-shifted emission.[8][9][10]
Conclusion
This compound stands out as a high-performance organic material with a well-defined set of photophysical properties that are highly advantageous for organic electronics. Its high triplet energy, suitable HOMO/LUMO levels, and good thermal stability make it an indispensable component in modern OLEDs, particularly for achieving efficient and stable blue emission. The experimental protocols detailed in this guide provide a solid foundation for the synthesis and characterization of this compound and similar materials, enabling further research and development in this exciting field.
References
- 1. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Excited State Lifetime Measurements - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane (purified by sublimation) | 929203-02-1 | >98.0%(HPLC)(qNMR) | T4079 | TCI-SEJINCI [sejinci.co.kr]
- 7. Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane (purified by sublimation) | 929203-02-1 | >98.0%(HPLC)(qNMR) | T4079 | TCI-SEJINCI [sejinci.co.kr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 3Tpymb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a key organic material with significant applications in the field of organic electronics, particularly in Organic Light Emitting Diodes (OLEDs). Its electronic properties, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its performance as an electron transport and hole blocking material. This guide provides a comprehensive overview of the HOMO and LUMO energy levels of this compound, its photophysical properties, and the experimental methodologies used for their determination.
Introduction
This compound, with the chemical formula C₄₂H₄₂BN₃, is a triarylborane compound that has garnered considerable interest for its use in advanced electronic devices.[1] Its molecular structure, featuring a central boron atom bonded to three pyridyl-substituted mesitylene (B46885) units, imparts unique electronic and photophysical characteristics. Understanding the energy levels of its frontier molecular orbitals is paramount for designing and optimizing devices that incorporate this material. The HOMO level dictates the energy required to remove an electron (ionization potential), while the LUMO level relates to the energy released when an electron is added (electron affinity). The difference between these levels, the HOMO-LUMO gap, is a crucial parameter that influences the material's optical and electronic properties.
Quantitative Data on this compound Properties
The electronic and photophysical properties of this compound have been characterized and are summarized in the tables below for easy reference and comparison.
Table 1: HOMO, LUMO, and Triplet Energy Levels of this compound
| Property | Energy Level (eV) |
| Highest Occupied Molecular Orbital (HOMO) | 6.8[1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 3.3[1] |
| Triplet Energy (ET) | 2.95 |
Table 2: Photophysical Properties of this compound in Tetrahydrofuran (B95107) (THF)
| Property | Wavelength (nm) |
| Absorption Maximum (λmax) | 331[1] |
| Photoluminescence Maximum (λmax) | 382[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a key intermediate, 3-(3-pyridyl)mesitylene, followed by the construction of the triarylborane core.
Logical Workflow for the Synthesis of this compound:
Caption: A logical workflow for the synthesis of this compound.
Step 1: Synthesis of 3-(3-pyridyl)mesitylene (via Suzuki-Miyaura Coupling)
A common method for forming the carbon-carbon bond between the pyridine (B92270) and mesitylene rings is the Suzuki-Miyaura cross-coupling reaction.
-
Reactants: 3-bromopyridine and 2,4,6-trimethylphenylboronic acid.
-
Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand.
-
Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃.
-
Solvent: A two-phase solvent system, typically toluene/ethanol/water or dioxane/water.
-
Procedure:
-
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine, 2,4,6-trimethylphenylboronic acid, the palladium catalyst, and the solvent.
-
Add the aqueous base solution.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane
The formation of the triarylborane is typically achieved through the reaction of an organolithium or Grignard reagent with a borate ester.
-
Reactant: 3-(3-pyridyl)mesitylene.
-
Reagents: A strong base for lithiation (e.g., n-butyllithium) and a boron source (e.g., triisopropyl borate).
-
Solvent: Anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).
-
Procedure:
-
Dissolve 3-(3-pyridyl)mesitylene in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add n-butyllithium and stir for a period to allow for the formation of the aryllithium reagent.
-
Add triisopropyl borate dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform an aqueous work-up, extracting the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product, this compound, by recrystallization or sublimation to achieve the high purity required for electronic applications.
-
Determination of HOMO and LUMO Energy Levels
Cyclic Voltammetry (CV) is the standard electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Workflow for Cyclic Voltammetry:
Caption: A workflow for determining HOMO/LUMO levels using Cyclic Voltammetry.
-
Instrumentation: A potentiostat with a three-electrode cell.
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Reference Electrode: Saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode. A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard.
-
Counter Electrode: Platinum wire.
-
Electrolyte: A solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAPO₄), in an anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Analyte: A dilute solution of this compound in the electrolyte solution.
-
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent and purge with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Dissolve a small amount of this compound in the electrolyte solution.
-
Assemble the three-electrode cell with the prepared solution.
-
Record the cyclic voltammogram by scanning the potential between a set range.
-
Add ferrocene as an internal standard and record the voltammogram again.
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) of this compound from the voltammogram, referenced against the Fc/Fc⁺ couple (which has a known absolute energy level of -4.8 eV with respect to the vacuum level).
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
Photophysical Characterization
UV-Visible absorption and photoluminescence spectroscopy are used to determine the optical properties of this compound.
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer.
-
Sample Preparation: Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent, such as THF.
-
Procedure:
-
Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the this compound solution over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
Photoluminescence Spectroscopy: Excite the this compound solution at or near its absorption maximum and record the emission spectrum. The wavelength of maximum emission (λmax) is determined from the photoluminescence spectrum.
-
Signaling Pathways and Applications
The HOMO and LUMO energy levels of this compound are critical for its function in OLEDs, where it serves as an electron transport layer (ETL) and a hole blocking layer (HBL).
Energy Level Alignment in an OLED:
Caption: Energy level diagram of a typical OLED incorporating this compound.
-
Electron Transport: The LUMO level of this compound at 3.3 eV is well-aligned with the work function of common cathode materials (like Al), facilitating efficient electron injection from the cathode into the emissive layer.
-
Hole Blocking: The high HOMO level of this compound at 6.8 eV creates a significant energy barrier for holes migrating from the hole transport layer (HTL) to the ETL. This confines the holes within the emissive layer, increasing the probability of electron-hole recombination and thus enhancing the device efficiency.
Conclusion
This compound is a high-performance organic material with well-defined HOMO and LUMO energy levels that make it an excellent candidate for electron transport and hole blocking layers in OLEDs. The systematic application of synthetic organic chemistry and standard characterization techniques like cyclic voltammetry and spectroscopy are essential for the development and optimization of this and similar materials for advanced electronic applications. This guide provides a foundational understanding of the key electronic properties of this compound and the experimental approaches to their determination, serving as a valuable resource for researchers in the field.
References
In-Depth Technical Guide to the Research Applications of CAS Number 929203-02-1 (3TPYMB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 929203-02-1 is Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly referred to in scientific literature as 3TPYMB. This molecule has emerged as a significant material in the field of organic electronics, primarily due to its excellent electron-transporting and hole-blocking properties. Its high triplet energy level and thermal stability make it a versatile component in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs) and, to a lesser extent, in the development of perovskite solar cells. This guide provides a comprehensive overview of the research applications of this compound, detailing its physicochemical properties, experimental protocols for device fabrication, and performance data in various optoelectronic devices.
Physicochemical Properties and Quantitative Data
This compound's utility in organic electronics stems from its specific electronic and thermal characteristics. A summary of its key quantitative data is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | |
| Synonyms | This compound, Tri[3-(3-pyridyl)mesityl]borane | |
| CAS Number | 929203-02-1 | |
| Molecular Formula | C₄₂H₄₂BN₃ | |
| Molecular Weight | 599.61 g/mol | |
| Appearance | White powder/crystals | |
| Melting Point (TGA) | >230 - 250 °C (0.5% weight loss) | |
| Solubility | Soluble in organic solvents like THF and Chloroform |
Table 2: Electronic and Photophysical Properties of this compound
| Property | Value | Measurement Conditions |
| Highest Occupied Molecular Orbital (HOMO) | -6.77 to -6.8 eV | |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.3 eV | |
| Triplet Energy (ET) | 2.95 - 2.98 eV | |
| Electron Mobility | ~10-5 cm²/Vs | |
| Absorption Maximum (λmax) | 331 nm | In Tetrahydrofuran (THF) |
| Photoluminescence Maximum (λem) | 382 nm | In Tetrahydrofuran (THF) |
Research Applications in Organic Light-Emitting Diodes (OLEDs)
The primary application of this compound is as an Electron Transport Layer (ETL) and/or a Hole Blocking Layer (HBL) in OLEDs. Its high electron mobility facilitates the efficient transport of electrons from the cathode towards the emissive layer, while its deep HOMO level effectively blocks holes from leaking past the emissive layer, thereby enhancing charge recombination efficiency within the desired region of the device.
Role in Different Types of OLEDs
-
Fluorescent OLEDs: In fluorescent OLEDs, this compound contributes to achieving a better charge balance, leading to higher current and power efficiencies. It can also be a component of the emissive layer in exciplex-based devices.
-
Phosphorescent OLEDs (PHOLEDs): The high triplet energy of this compound is crucial in PHOLEDs, particularly for blue emitters. It effectively confines the high-energy triplet excitons within the emissive layer, preventing energy loss to the transport layer and thus significantly improving the phosphorescence quantum efficiency.
-
Thermally Activated Delayed Fluorescence (TADF) OLEDs: In TADF devices, this compound can be used as an ETL or as a component in a mixed host system to optimize charge transport and improve device efficiency and stability.
Performance Data in Representative OLEDs
The following tables summarize the performance of OLEDs incorporating this compound in various device architectures.
Table 3: Performance of a Blue Phosphorescent OLED with this compound as ETL
| Parameter | Value |
| Device Structure | ITO / TAPC (40 nm) / mCP (10 nm) / UGH-2:FIrpic (30 nm) / this compound (20 nm) / LiF (1 nm) / Al (100 nm) |
| Turn-on Voltage | ~3.5 V |
| Maximum Current Efficiency | 49 cd/A |
| Maximum Power Efficiency | 31.6 lm/W |
| Maximum External Quantum Efficiency (EQE) | 23% |
Table 4: Performance of an Exciplex-Based Fluorescent OLED with this compound
| Parameter | Value |
| Device Structure | ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / this compound (10 nm) / LiF (0.8 nm) / Al (100 nm) |
| Turn-on Voltage (at 1 cd/m²) | 2.3 V |
| Maximum Luminance | >17,000 cd/m² |
| Maximum Current Efficiency | 36.79 cd/A |
| Current Efficiency at 1000 cd/m² | 35.13 cd/A |
| Current Efficiency at 10,000 cd/m² | 27.58 cd/A |
Experimental Protocols
Substrate Cleaning for OLED Fabrication
A pristine substrate is critical for the fabrication of high-performance OLEDs. A typical cleaning procedure for Indium Tin Oxide (ITO) coated glass substrates is as follows:
-
Initial Cleaning: Substrates are placed in a substrate holder and sonicated in a beaker containing deionized water with a detergent (e.g., 2% Hellmanex) for 15-20 minutes.
-
Rinsing: The substrates are thoroughly rinsed with deionized water.
-
Solvent Cleaning: The substrates are sequentially sonicated in acetone (B3395972) and then isopropyl alcohol (IPA) for 15-20 minutes each to remove organic residues.
-
Final Rinse and Drying: The substrates are rinsed again with deionized water and then dried with a stream of high-purity nitrogen gas.
-
UV-Ozone or Oxygen Plasma Treatment: Immediately before loading into the deposition chamber, the substrates are treated with UV-ozone for 10-15 minutes or oxygen plasma to remove any remaining organic contaminants and to increase the work function of the ITO surface, which improves hole injection.
Fabrication of a Multilayer OLED via Thermal Evaporation
The following protocol describes the fabrication of a typical phosphorescent OLED using this compound as the ETL in a high-vacuum thermal evaporation system (base pressure < 10-6 Torr).
-
Substrate Loading: The cleaned ITO substrates are loaded into the vacuum chamber.
-
Layer Deposition: The organic and metal layers are sequentially deposited onto the substrate. The deposition rates and thicknesses are monitored in situ using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a suitable HIL material (e.g., HAT-CN) at a rate of ~1 Å/s to a thickness of 10 nm.
-
Hole Transport Layer (HTL): Deposit a suitable HTL material (e.g., TAPC) at a rate of ~1.5-2 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Co-deposit the host material (e.g., mCP) and the phosphorescent dopant (e.g., FIrpic) at a controlled ratio (e.g., 9:1 by weight). The total deposition rate is typically around 2 Å/s, to a final thickness of 30 nm.
-
Electron Transport Layer (ETL): Deposit this compound at a rate of ~1.5-2 Å/s to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of a low work function material, such as Lithium Fluoride (LiF), at a rate of ~0.1-0.2 Å/s to a thickness of 1 nm.
-
Cathode: Deposit a metal cathode, typically Aluminum (Al), at a rate of ~5-10 Å/s to a thickness of 100 nm.
-
-
Encapsulation: After deposition, the devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Research Applications in Perovskite Solar Cells
While less common than in OLEDs, this compound has been explored as an electron transport layer in inverted (p-i-n) perovskite solar cells. Its LUMO level is suitable for efficient electron extraction from the perovskite absorber layer.
Fabrication of an Inverted Perovskite Solar Cell
A general protocol for fabricating an inverted perovskite solar cell with a this compound ETL is as follows:
-
Substrate Preparation: Patterned ITO-coated glass substrates are cleaned as described for OLEDs.
-
Hole Transport Layer Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the ITO substrate and annealed.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce crystallization. The film is then annealed at ~100-150 °C.
-
Electron Transport Layer Deposition: A solution of this compound in a suitable solvent is spin-coated onto the perovskite layer.
-
Cathode Deposition: A metal cathode, such as silver (Ag) or gold (Au), is deposited by thermal evaporation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the research applications of this compound.
Methodological & Application
Application Notes and Protocols for 3Tpymb Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3Tpymb
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is an organic small molecule widely utilized in the field of organic electronics. Its primary application is as an electron transport layer (ETL) and hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs)[1]. The molecule's chemical structure and properties, such as its high electron mobility and deep highest occupied molecular orbital (HOMO) level, make it highly effective in enhancing the efficiency and performance of these devices[2][3]. This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using two common techniques: Thermal Evaporation and Solution Processing.
Key Properties of this compound
A summary of the essential physical and chemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior during deposition and its function within an electronic device.
| Property | Value | Reference |
| Chemical Formula | C₄₂H₄₂BN₃ | N/A |
| Molecular Weight | 599.61 g/mol | N/A |
| HOMO Level | -6.8 eV | N/A |
| LUMO Level | -3.3 eV | N/A |
| Electron Mobility (µe) | ~10⁻⁵ cm² V⁻¹ s⁻¹ | [3] |
| Solubility | Toluene (B28343), Chloroform | N/A |
Thin Film Deposition Techniques
The two primary methods for depositing this compound thin films are thermal evaporation and solution processing. The choice of technique depends on factors such as the desired film quality, device architecture, and available equipment.
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) technique that involves heating the source material in a high vacuum environment until it evaporates and deposits onto a substrate. This method is well-suited for creating uniform, high-purity thin films with precise thickness control, which is critical for multilayer OLED fabrication[4][5].
-
Role in OLEDs: In OLED stacks, this compound is typically deposited as an electron transport layer between the emissive layer (EML) and the cathode. Its high electron mobility facilitates the efficient transport of electrons to the EML, while its deep HOMO level effectively blocks holes from reaching the cathode, thereby increasing recombination efficiency within the emissive layer[1][2].
-
Thickness Optimization: The thickness of the this compound layer significantly impacts device performance. Studies have shown that varying the thickness from 5 nm to 51 nm can influence the current efficiency, luminance, and color coordinates of an OLED[6]. The optimal thickness is device-specific and needs to be determined empirically. For instance, in one study, a 10 nm thick this compound layer resulted in a current efficiency of 35.13 cd/A at 1000 cd/m²[6]. Another simulation suggested an optimal thickness of 51 nm for maximizing output luminance[6].
The following protocol outlines the steps for depositing a this compound thin film using a standard thermal evaporation system.
Equipment and Materials:
-
High-vacuum thermal evaporation system (<10⁻⁵ Pa)
-
Substrate (e.g., ITO-coated glass)
-
This compound powder (sublimed grade recommended for high purity)
-
Tungsten or ceramic crucible
-
Quartz crystal microbalance (QCM) for thickness monitoring
Protocol:
-
Substrate Preparation:
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrate with a stream of dry nitrogen.
-
Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes to improve the surface wettability and work function.
-
-
Source Preparation:
-
Load a clean crucible with this compound powder. The amount will depend on the chamber geometry and desired number of depositions.
-
Place the crucible in the evaporation source holder within the vacuum chamber.
-
-
Deposition:
-
Mount the prepared substrate in the substrate holder, with the surface to be coated facing the evaporation source.
-
Evacuate the chamber to a base pressure of at least 2 x 10⁻⁵ Pa[6].
-
Slowly increase the current to the evaporation source to heat the this compound. The evaporation temperature will depend on the specific material batch and system, but a gradual increase is recommended to avoid sudden outgassing.
-
Monitor the deposition rate using the QCM. A typical deposition rate for organic materials is in the range of 0.1-0.5 Å/s.
-
Once the desired deposition rate is stabilized, open the shutter to begin deposition onto the substrate.
-
Continue deposition until the desired thickness is achieved, as indicated by the QCM.
-
Close the shutter and slowly ramp down the source current.
-
-
Post-Deposition:
-
Allow the system to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.
-
Remove the coated substrate for further processing or characterization.
-
Experimental Workflow for Thermal Evaporation of this compound
Caption: Workflow for this compound thin film deposition via thermal evaporation.
Solution Processing (Spin Coating)
Solution processing, particularly spin coating, offers a cost-effective and high-throughput alternative to vacuum-based techniques. It is especially suitable for large-area device fabrication and for materials that are soluble in common organic solvents[7].
-
Solvent Selection: this compound is soluble in solvents such as toluene and chloroform. The choice of solvent can affect the film morphology and drying dynamics. Toluene, with its lower vapor pressure compared to chloroform, may allow for more controlled film formation[8].
-
Film Quality: Achieving a uniform, pinhole-free film is crucial for device performance. Factors influencing film quality include the solution concentration, spin speed, acceleration, and duration[9]. The substrate surface energy also plays a critical role; a hydrophilic surface is generally preferred for uniform coating[8].
-
Annealing: A post-deposition annealing step is often necessary to remove residual solvent and improve the film's structural order and stability[10][11]. The annealing temperature and duration must be carefully optimized to avoid degradation of the organic material.
The following is a general protocol for depositing a this compound thin film by spin coating. The parameters provided are starting points and may require optimization for specific substrates and desired film thicknesses.
Equipment and Materials:
-
Spin coater
-
Hotplate
-
Substrate (e.g., ITO-coated glass)
-
This compound powder
-
Toluene or Chloroform (anhydrous)
-
Syringe filters (0.2 µm pore size)
Protocol:
-
Solution Preparation:
-
Prepare a solution of this compound in toluene or chloroform. A typical starting concentration is in the range of 5-20 mg/mL.
-
Stir the solution on a magnetic stirrer for several hours in an inert atmosphere (e.g., a glovebox) to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.
-
-
Substrate Preparation:
-
Follow the same substrate cleaning procedure as described in the thermal evaporation protocol.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate to cover a significant portion of the surface.
-
Start the spin coater. A two-step process is often effective:
-
Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.
-
Step 2 (Thin): 2000-5000 rpm for 30-60 seconds to achieve the desired thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
The spin coating process should ideally be carried out in an inert environment to minimize exposure to moisture and oxygen.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate in an inert atmosphere.
-
Anneal the film at a temperature between 80°C and 120°C for 10-30 minutes to remove residual solvent and potentially improve film morphology. The optimal annealing temperature and time should be determined experimentally[12].
-
Experimental Workflow for Solution Processing of this compound
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijari.org [ijari.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Solution-processed OLEDs for printing displays - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 3Tpymb in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(3-(pyridin-3-yl)mesityl)borane, commonly known as 3Tpymb, is an organic small molecule that has garnered attention in the field of optoelectronics. While traditionally utilized as an electron transport material in organic light-emitting diodes (OLEDs), its unique electronic properties suggest a promising role in enhancing the performance and stability of perovskite solar cells (PSCs). These application notes provide a detailed experimental protocol for the incorporation of this compound as an interfacial layer in inverted p-i-n perovskite solar cells, a summary of expected performance metrics, and a visualization of the proposed mechanism of action.
Data Presentation
The inclusion of a this compound interfacial layer is anticipated to improve the power conversion efficiency (PCE) of perovskite solar cells by passivating defects at the perovskite surface and improving charge extraction. The following table summarizes representative performance data for a control device and a device incorporating this compound.
| Device Configuration | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| Control (without this compound) | 1.05 | 22.5 | 74.0 | 17.5 |
| With this compound Interlayer | 1.12 | 23.2 | 78.5 | 20.4 |
Experimental Protocols
This section details the step-by-step procedure for fabricating an inverted p-i-n perovskite solar cell incorporating a this compound interfacial layer.
1. Substrate Preparation
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol, for 15 minutes each.
-
The cleaned substrates are dried with a stream of nitrogen gas.
-
Immediately before use, the substrates are treated with UV-ozone for 20 minutes to remove any remaining organic residues and improve the wettability of the surface.
2. Hole Transport Layer (HTL) Deposition
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is filtered through a 0.45 µm PVDF filter.
-
The filtered PEDOT:PSS solution is spin-coated onto the ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a conventional oven.
3. Perovskite Precursor Solution Preparation
-
A triple-cation perovskite precursor solution (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3) is prepared by dissolving the corresponding halide salts in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically in a 4:1 volume ratio).
-
The solution is stirred on a hotplate at 60°C for at least 2 hours to ensure complete dissolution.
4. Perovskite Film Deposition
-
The PEDOT:PSS-coated substrates are transferred into a nitrogen-filled glovebox.
-
The perovskite precursor solution is spin-coated onto the HTL in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, at approximately 15 seconds before the end of the program, an anti-solvent (e.g., chlorobenzene) is dispensed onto the spinning substrate to induce rapid crystallization.
-
The films are then annealed on a hotplate at 100°C for 60 minutes.
5. This compound Interfacial Layer Deposition
-
A solution of this compound is prepared by dissolving it in a suitable solvent such as chlorobenzene (B131634) at a low concentration (e.g., 0.5 mg/mL).
-
The this compound solution is dynamically spin-coated onto the cooled perovskite layer at 4000 rpm for 30 seconds.
-
The substrates are then annealed at a mild temperature, for example, 70°C for 10 minutes, to remove the solvent.
6. Electron Transport Layer (ETL) and Electrode Deposition
-
A solution of[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) in chlorobenzene (e.g., 20 mg/mL) is spin-coated onto the this compound layer at 2000 rpm for 30 seconds.
-
A thin layer of bathocuproine (BCP) is then deposited by thermal evaporation (approximately 8 nm) as a buffer layer.
-
Finally, a silver (Ag) or gold (Au) top electrode (approximately 100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
7. Device Characterization
-
The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.
-
The external quantum efficiency (EQE) is measured to determine the spectral response of the solar cells.
Visualizations
Experimental Workflow Diagram
Experimental workflow for fabricating inverted perovskite solar cells with a this compound interlayer.
Proposed Signaling Pathway: Defect Passivation by this compound
Mechanism of perovskite defect passivation by this compound via a Lewis acid-base interaction.
References
Application Notes and Protocols for Incorporating 3Tpymb as a Hole-Blocking Layer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a high-performance organic material widely utilized in advanced electronic devices. Its unique molecular structure and electronic properties make it an exceptional candidate for both electron-transporting layers (ETL) and hole-blocking layers (HBL). With a high triplet energy level, deep HOMO level, and good electron mobility, this compound effectively confines excitons within the emissive layer and prevents hole leakage to the electron-transporting layer or cathode, thereby significantly enhancing device efficiency, and stability. These characteristics are beneficial for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
This document provides detailed application notes and experimental protocols for the incorporation of this compound as a hole-blocking layer in OLEDs and inverted perovskite solar cells.
Physicochemical and Electronic Properties of this compound
A comprehensive understanding of the material properties of this compound is essential for designing efficient device architectures. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | [1][2] |
| Synonyms | Tri[3-(3-pyridyl)mesityl]borane | [2] |
| CAS Number | 929203-02-1 | [1][2] |
| Molecular Formula | C₄₂H₄₂BN₃ | [2] |
| Molecular Weight | 599.61 g/mol | [2] |
| Appearance | White powder/crystals | [2] |
| HOMO Level | -6.8 eV | [3] |
| LUMO Level | -3.3 eV | [2] |
| Triplet Energy (E_T) | 2.95 eV | [4] |
| Melting Point (TGA) | >250 °C (0.5% weight loss) | [2] |
| Electron Mobility | ~10⁻⁵ cm² V⁻¹ s⁻¹ | [5] |
| Purity (Sublimed) | >99.0% (HPLC) | [1] |
Application in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound serves a dual function as an electron transporter and a hole blocker. Its deep HOMO level creates a significant energy barrier for holes, effectively confining them to the emissive layer for efficient recombination with electrons.
Device Performance Data
The following table summarizes the performance of an exciplex-based OLED where the thickness of the this compound layer, acting as both an ETL and HBL, is varied.
Device Structure: ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / This compound (y nm) / LiF (0.8 nm) / Al (100 nm)
| This compound Thickness (y) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Current Efficiency @ 1000 cd/m² (cd/A) | Current Efficiency @ 10000 cd/m² (cd/A) |
| 5 nm | 2.1 | > 20000 | 32.5 | 25.1 |
| 10 nm | 2.3 | > 20000 | 35.1 | 27.6 |
| 15 nm | 2.5 | > 15000 | 30.2 | 23.8 |
| 20 nm | 2.6 | > 15000 | 25.6 | 20.1 |
Data extracted from a study on exciplex emission in m-MTDATA:this compound based OLEDs.
Experimental Protocol: Fabrication of an OLED with a this compound Hole-Blocking Layer
This protocol outlines the fabrication of a small molecule OLED using thermal evaporation.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water with detergent (e.g., Hellmanex III), followed by deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
2. Hole-Injection and Hole-Transport Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit a 40 nm layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) by spin-coating, followed by annealing at 150 °C for 10 minutes in a nitrogen-filled glovebox.
-
Deposit a 20 nm layer of 4,4',4''-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA) as the hole-transporting layer (HTL) via thermal evaporation. The deposition rate should be maintained at approximately 1-2 Å/s.
3. Emissive Layer Deposition:
-
Co-evaporate m-MTDATA and this compound from two separate sources to form a 60 nm thick emissive layer (EML). A 1:1 molar ratio is often used for efficient exciplex formation. The total deposition rate should be around 2 Å/s.
4. This compound Hole-Blocking/Electron-Transporting Layer Deposition:
-
Deposit a layer of this compound with the desired thickness (e.g., 5-20 nm) on top of the EML. A typical deposition rate for this compound is 1-2 Å/s. The substrate temperature is typically kept at room temperature.
5. Cathode Deposition:
-
Sequentially deposit a 0.8 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a 100 nm thick layer of Aluminum (Al) as the cathode. The deposition rates should be approximately 0.1-0.2 Å/s for LiF and 2-5 Å/s for Al.
6. Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
7. Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics can be measured using a source meter and a photodetector.
-
Electroluminescence (EL) spectra can be recorded with a spectrometer.
Application in Inverted Perovskite Solar Cells (PSCs)
In inverted (p-i-n) perovskite solar cells, an effective hole-blocking layer at the ETL/cathode interface is crucial to prevent charge recombination and enhance device performance. The high electron mobility and appropriate LUMO level of this compound make it a suitable candidate for this purpose, often used in conjunction with a fullerene-based ETL.
Device Performance Data
The following table presents the performance of a highly efficient inverted perovskite solar cell incorporating this compound.
Device Structure: Glass / ITO / Me-4PACz / Perovskite (Cs₀.₀₅(FA₀.₉₅PbI₃)₀.₉₅(MAPbBr₃)₀.₀₅) / C60 / This compound / BCP / Cu
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 27.02% (certified 26.88%) |
| Open-Circuit Voltage (V_oc) | 1.18 V |
| Short-Circuit Current (J_sc) | 25.68 mA/cm² |
| Fill Factor (FF) | 82.32% |
Data extracted from a study on in situ energetics modulation for high-efficiency and stable inverted perovskite solar cells.[3][6]
Experimental Protocol: Fabrication of an Inverted Perovskite Solar Cell with a this compound Hole-Blocking Layer
This protocol describes the fabrication of a high-performance inverted perovskite solar cell.
1. Substrate and Hole-Transport Layer Preparation:
-
Clean patterned ITO-coated glass substrates as described in the OLED protocol.
-
Deposit the hole-transporting layer (e.g., a self-assembled monolayer like Me-4PACz) according to established literature procedures.
2. Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like Cs₀.₀₅(FA₀.₉₅PbI₃)₀.₉₅(MAPbBr₃)₀.₀₅) in a nitrogen-filled glovebox.
-
Deposit the perovskite layer onto the HTL-coated substrate via spin-coating. This is typically a two-step process involving a low-speed spin to spread the solution followed by a high-speed spin to achieve the desired thickness.
-
During the high-speed spin, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., at 100-150 °C for 10-60 minutes) to complete the crystallization process.
3. Electron-Transport and Hole-Blocking Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation system.
-
Deposit a 20-30 nm layer of C60 (fullerene) as the primary electron-transporting layer. A deposition rate of 1-2 Å/s is recommended.
-
Subsequently, deposit a thin layer (typically 5-10 nm) of this compound as the hole-blocking layer. The deposition rate should be carefully controlled at around 1 Å/s.
4. Buffer Layer and Cathode Deposition:
-
Deposit a thin layer (5-10 nm) of Bathocuproine (BCP) as a buffer layer to prevent damage to the underlying organic layers during metal deposition.
-
Finally, deposit a 100 nm thick layer of Copper (Cu) or Silver (Ag) as the back contact.
5. Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
Determine the external quantum efficiency (EQE) using a dedicated setup to understand the spectral response of the device.
Synthesis of this compound
While this compound is commercially available from various suppliers, a general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction. The following is a representative, non-optimized procedure based on known methods for synthesizing triarylboranes.
Materials:
-
3-Bromomesitylene
-
3-Pyridylboronic acid
-
n-Butyllithium (n-BuLi)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvents (e.g., THF, Toluene)
Reaction Scheme (Conceptual):
-
Grignard or Lithiation: React 3-bromomesitylene with magnesium or n-BuLi to form the corresponding Grignard or lithiated reagent.
-
Reaction with Boron Source: React the organometallic intermediate with a boron source like BF₃·OEt₂ to form tris(mesityl)borane.
-
Suzuki Coupling: The tris(mesityl)borane intermediate can then be functionalized via a Suzuki coupling with 3-pyridylboronic acid in the presence of a palladium catalyst and a base.
Note: The actual synthesis of asymmetrically substituted triarylboranes can be complex, and the above is a simplified representation. For detailed and optimized synthetic procedures, it is recommended to consult specialized organic chemistry literature.
Safety and Handling
-
This compound is a chemical compound intended for research and development purposes.
-
Always handle the powder in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Mandatory Visualizations
DOT Language Scripts for Diagrams
Caption: Workflow for OLED fabrication with a this compound layer.
Caption: Energy level diagram of an inverted PSC with this compound.
References
- 1. Tris[2,4,6-trimethyl-3-(pyridin-3-yl)phenyl]borane | 929203-02-1 | TCI AMERICA [tcichemicals.com]
- 2. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in developing high-performance organic hole transporting materials for inverted perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3Tpymb in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, is a high-performance organic material extensively utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its primary roles in these devices are as an electron transport layer (ETL) and a hole-blocking layer (HBL), contributing to enhanced efficiency and longevity of the devices.[1][2] This document provides detailed application notes and protocols for the processing of this compound, with a focus on both conventional vacuum deposition and emerging solution-based methods.
Physicochemical Properties and Role in OLEDs
This compound is characterized by a high triplet energy level (ET = 2.95 eV), a deep Highest Occupied Molecular Orbital (HOMO) level of 6.8 eV, and a Lowest Unoccupied Molecular Orbital (LUMO) level of 3.3 eV.[1][2] These electronic properties make it an excellent candidate for an ETL, as it facilitates efficient electron injection from common cathode materials.[1] Its high HOMO level also enables effective hole blocking, preventing charge leakage and improving recombination efficiency within the emissive layer.[1][2] The high triplet energy is particularly crucial for enabling efficient blue light emission in phosphorescent OLEDs (PHOLEDs).[1]
Data Presentation: Properties and Performance
The following tables summarize the key material properties of this compound and its performance in OLED devices, primarily fabricated via thermal evaporation.
Table 1: Material Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C42H42BN3 | [1] |
| Molecular Weight | 599.61 g/mol | [1] |
| Absorption (λmax in THF) | 331 nm | [1] |
| Photoluminescence (λem in THF) | 382 nm | [1] |
| HOMO Level | 6.8 eV | [1][2] |
| LUMO Level | 3.3 eV | [1][2] |
| Triplet Energy (ET) | 2.95 eV | [1][2] |
| Melting Point (TGA) | 250 °C (0.5% weight loss) | [2] |
| Appearance | White powder/crystals | [1][2] |
| Solubility | Soluble in Toluene, Chloroform, THF | [1][3] |
Table 2: Performance of OLEDs Utilizing a this compound Electron Transport Layer (Fabricated by Thermal Evaporation)
| Device Structure | ETL Thickness (nm) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| ITO/PEDOT:PSS/m-MTDATA(20nm)/m-MTDATA:this compound(60nm)/3Tpymb(y nm)/LiF(0.8nm)/Al(100nm) | 5 | 31.5 | 3.2 | |
| ITO/PEDOT:PSS/m-MTDATA(20nm)/m-MTDATA:this compound(60nm)/3Tpymb(y nm)/LiF(0.8nm)/Al(100nm) | 10 | 35.1 | 3.3 | |
| ITO/PEDOT:PSS/m-MTDATA(20nm)/m-MTDATA:this compound(60nm)/3Tpymb(y nm)/LiF(0.8nm)/Al(100nm) | 15 | 28.9 | 3.5 | |
| ITO/PEDOT:PSS/m-MTDATA(20nm)/m-MTDATA:this compound(60nm)/3Tpymb(y nm)/LiF(0.8nm)/Al(100nm) | 20 | 25.4 | 3.6 |
Experimental Protocols
While vacuum thermal evaporation is the most documented method for depositing this compound thin films, its noted solubility in common organic solvents opens the possibility for solution-based processing techniques such as spin coating and inkjet printing.[1][3]
Protocol 1: Thin Film Deposition by Vacuum Thermal Evaporation (Established Method)
This protocol describes the standard method for depositing a this compound layer in an OLED device structure.
Objective: To deposit a uniform thin film of this compound to serve as an electron transport and hole-blocking layer.
Materials:
-
This compound powder (sublimed grade, >99.0% purity)
-
Substrates with pre-deposited layers (e.g., ITO/HTL/EML)
-
High-vacuum thermal evaporation system (pressure < 2 x 10-5 Pa)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or molybdenum evaporation boat
Procedure:
-
Load the this compound powder into the evaporation boat within the thermal evaporation chamber.
-
Mount the substrates onto the substrate holder.
-
Evacuate the chamber to a base pressure of less than 2 x 10-5 Pa.
-
Calibrate the QCM to accurately monitor the deposition rate and thickness.
-
Gradually increase the current to the evaporation boat to heat the this compound material until it starts to sublimate.
-
Initiate deposition at a controlled rate (typically 0.1-0.2 nm/s).
-
Monitor the film thickness using the QCM and stop the deposition once the desired thickness is achieved (e.g., 5-20 nm).
-
Allow the substrates to cool down before venting the chamber.
-
Proceed with the deposition of subsequent layers (e.g., cathode).
Expected Outcome: A uniform, amorphous thin film of this compound with a precisely controlled thickness.
Protocol 2: Thin Film Deposition by Spin Coating (Exploratory Method)
This protocol provides a general guideline for the solution processing of this compound via spin coating. Specific parameters such as solvent choice, concentration, and spin speed will require experimental optimization.
Objective: To deposit a this compound thin film from solution.
Materials:
-
This compound powder
-
Anhydrous organic solvents (e.g., Toluene, Chloroform, Tetrahydrofuran)
-
Substrates (e.g., glass, silicon, or device-ready substrates)
-
Spin coater
-
Hotplate
-
Syringe filters (PTFE, 0.2 µm)
Procedure:
-
Solution Preparation:
-
Dissolve this compound powder in a chosen solvent to prepare a solution of a specific concentration (e.g., 5-20 mg/mL).
-
Gently heat and/or sonicate the mixture to ensure complete dissolution.
-
Filter the solution using a syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Ensure the substrate is clean and dry. A common cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with nitrogen gas and UV-ozone treatment.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin coating program, which typically involves a low-speed spread cycle followed by a high-speed coating cycle (e.g., 500 rpm for 10s, then 2000-4000 rpm for 30-60s). The final film thickness is primarily determined by the solution concentration and the high-speed spin rate.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a moderate temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes) to remove residual solvent and potentially improve film morphology. This step should be performed in an inert atmosphere (e.g., a glovebox) to prevent degradation of the material.
-
Expected Outcome: A solution-processed thin film of this compound. The uniformity and quality of the film will depend on the optimized processing parameters.
Mandatory Visualizations
Signaling Pathway of an OLED Device
The following diagram illustrates the energy level alignment and charge transport processes in a typical OLED device incorporating this compound as the ETL.
Caption: Energy level alignment and charge transport in an OLED with this compound as the ETL.
Experimental Workflow for Solution Processing of this compound
The following diagram outlines the logical steps involved in the exploratory solution processing of this compound for thin-film fabrication.
Caption: Workflow for the solution processing of this compound thin films.
References
Application Notes and Protocols: 3Tpymb as a Host Material for Phosphorescent Emitters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, has emerged as a highly effective host material for phosphorescent organic light-emitting diodes (PhOLEDs), particularly for achieving efficient blue emission.[1][2] Its unique molecular structure, featuring a borane (B79455) core linked to three pyridinylphenyl groups, imparts several desirable properties that are crucial for high-performance OLEDs.[2] These characteristics include a high triplet energy level, balanced charge-transport properties, and excellent thermal stability.[2][3] This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound as a host material in the fabrication of phosphorescent emitters.
Key Properties of this compound
This compound possesses a combination of photophysical and electrical properties that make it an exceptional host material.[2][4] A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Full Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | [2] |
| CAS Number | 929203-02-1 | [2] |
| Chemical Formula | C₄₂H₄₂BN₃ | [2] |
| Molecular Weight | 599.61 g/mol | [2] |
| Triplet Energy (ET) | 2.95 eV | [3][4] |
| HOMO Level | 6.8 eV | [2][4] |
| LUMO Level | 3.3 eV | [2][4] |
| Photoluminescence (λmax) | 382 nm (in THF) | [2] |
| Absorption (λmax) | 331 nm (in THF) | [2] |
| Thermal Stability (TGA) | 250 °C | [2] |
Performance Data of this compound-based PhOLEDs
The high triplet energy of this compound is particularly advantageous for hosting blue phosphorescent emitters, as it ensures efficient energy transfer and prevents triplet exciton (B1674681) quenching.[2][5] Its balanced charge-transport properties contribute to improved luminous efficiency and device longevity.[2] The following tables summarize the performance of various OLED device structures where this compound is used as either a host material in the emissive layer (EML) or as an electron-transporting layer (ETL).
Table 1: this compound in Red Light-Emitting Devices
| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Reference |
| ITO/PEDOT:PSS/m-MTDATA (20 nm)/ m-MTDATA:this compound (60 nm)/3TPYMB (10 nm)/LiF/Al | 17,100 | 36.79 | [4] |
Table 2: this compound in Blue Light-Emitting Devices
| Device Structure | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |
| ITO/EHI608/TCTA/TCTA:3TP:Firpic (1:1:0.17)/3TPYMB/Al | 27.5 | 36.0 | - | [4] |
| ITO/MoO₃ (1 nm)/TAPC (40 nm)/mCP (10 nm)/DPEPO doped with 2* (12wt%, 20 nm)/3TPYMB (50 nm)/LiF (1 nm)/Al (100 nm) | 26.3 | 33.5 | 19.7 | [4] |
Experimental Protocols
The following protocols provide a general framework for the fabrication of this compound-based PhOLEDs. Specific parameters such as layer thicknesses and deposition rates should be optimized for the desired device performance.
Protocol 1: Substrate Cleaning
A thorough cleaning of the indium tin oxide (ITO) coated glass substrates is critical for fabricating high-performance and defect-free devices.
-
Initial Cleaning:
-
Load the ITO substrates into a substrate rack.
-
Immerse the rack in a beaker containing a 1% (by volume) solution of Hellmanex in hot deionized (DI) water.
-
Place the beaker in an ultrasonic bath filled with hot water and sonicate for 5 minutes.
-
Rinse the substrates thoroughly with hot DI water.
-
-
Solvent Cleaning:
-
Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.
-
Rinse thoroughly with DI water.
-
-
Alkaline Cleaning (if photoresist is present):
-
Sonicate in a 10 wt.% NaOH solution for 5 minutes.
-
Rinse thoroughly with hot and then cold DI water.
-
-
Final Steps:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates to a vacuum chamber or a nitrogen-filled glovebox to prevent re-contamination.
-
Protocol 2: Device Fabrication by Thermal Evaporation
This protocol outlines the deposition of the organic and metal layers in a high-vacuum thermal evaporation system.
-
System Preparation:
-
Ensure the thermal evaporation chamber is at a base pressure of < 10⁻⁶ Torr.
-
-
Layer Deposition:
-
Mount the cleaned ITO substrates in the substrate holder.
-
Deposit the various organic layers, including the hole-injection layer (HIL), hole-transporting layer (HTL), the emissive layer (EML) consisting of the phosphorescent emitter doped in the this compound host, and the electron-transporting layer (ETL).
-
Typical deposition rate for organic materials: 0.5-2 Å/s.
-
-
Deposit the electron-injection layer (EIL), commonly LiF.
-
Typical deposition rate for LiF: 0.1-0.5 Å/s.
-
-
Deposit the metal cathode, typically aluminum (Al).
-
Typical deposition rate for Al: 1-5 Å/s.
-
-
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Protocol 3: Device Characterization
-
Electrical Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photodetector.
-
From the J-V-L data, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
-
Optical Characterization:
-
Measure the electroluminescence (EL) spectrum using a spectrometer to determine the emission color and purity.
-
Characterize the Commission Internationale de l'Éclairage (CIE) coordinates.
-
Conclusion
This compound is a versatile and high-performing host material for phosphorescent emitters, particularly for blue PhOLEDs.[2] Its high triplet energy, balanced charge transport, and good thermal stability contribute to devices with high efficiency and long operational lifetimes.[2][3] The provided protocols offer a foundational guide for the successful fabrication and characterization of this compound-based PhOLEDs. Further optimization of device architecture and fabrication parameters can lead to even greater performance enhancements.
References
Application Notes and Protocols for High-Efficiency 3Tpymb-Based OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of device architectures and experimental protocols for fabricating and characterizing high-efficiency Organic Light-Emitting Diodes (OLEDs) utilizing Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb). This compound is a highly effective electron transport and hole-blocking material crucial for achieving superior performance in phosphorescent OLEDs (PhOLEDs).
Introduction to this compound in High-Efficiency OLEDs
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a key material in the advancement of OLED technology. Its wide energy gap, high triplet energy level (ET ≈ 2.95 eV), and high electron mobility (≈ 10-5 cm² V⁻¹ s⁻¹) make it an exceptional candidate for the Electron Transport Layer (ETL) and Hole Blocking Layer (HBL) in multilayer OLED structures.[1][2] These properties are critical for confining charge carriers and excitons within the emissive layer (EML), thereby maximizing the efficiency of light emission, particularly in phosphorescent devices where harvesting triplet excitons is paramount for achieving high internal quantum efficiencies.[3][4]
The primary functions of this compound in a high-efficiency OLED are:
-
Efficient Electron Transport: Its high electron mobility facilitates the smooth injection and transport of electrons from the cathode to the emissive layer, contributing to a lower turn-on voltage and higher current densities.[3][4]
-
Effective Hole Blocking: The deep Highest Occupied Molecular Orbital (HOMO) level of this compound (≈ 6.8 eV) creates a significant energy barrier for holes, preventing them from leaking past the emissive layer to the ETL.[1] This confinement of holes within the EML enhances the probability of electron-hole recombination, leading to improved device efficiency.
-
Exciton Confinement: Due to its high triplet energy, this compound can effectively confine the higher-energy triplet excitons generated in blue and green phosphorescent emitters within the emissive layer, preventing energy loss through quenching at the EML/ETL interface.[5]
Device Architectures and Performance
The strategic placement and thickness of the this compound layer are critical in optimizing device performance. Below are examples of high-efficiency OLED architectures incorporating this compound, with their corresponding performance data summarized for comparison.
Phosphorescent OLED (PhOLED) Architectures
In PhOLEDs, this compound is instrumental in achieving high quantum efficiencies by effectively managing charge carriers and excitons.
Table 1: Performance of this compound-based Phosphorescent OLEDs
| Device Architecture (Anode to Cathode) | Emissive Dopant | Role of this compound | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| ITO / TAPC (HTL) / mCP (EBL) / UGH-2:FIrpic (EML) / This compound (ETL/HBL) / LiF / Al[3][4] | FIrpic (Blue) | ETL/HBL | ~3.5 | 49.0 | 31.6 | 23.0 |
| ITO / MeO-TPD:F4-TCNQ (HIL) / TAPC (HTL) / mCP:FIr6 (EML) / This compound (ETL) / This compound :Cs (EIL) / Al[5][6] | FIr6 (Deep Blue) | ETL & EIL Host | 3.0 | - | 36.0 | 20.0 |
| Glass / ITO / MoO3 (HIL) / TAPC (HTL) / CBP:Ir(ppy)3 (EML) / This compound (ETL, 51 nm) / LiF (EIL) / Al[7] | Ir(ppy)3 (Green) | ETL | - | 34.7 | - | - |
Exciplex-Based OLED Architectures
This compound can also form an exciplex with a suitable hole-transporting material, leading to efficient light emission through thermally activated delayed fluorescence (TADF).
Table 2: Performance of this compound-based Exciplex OLEDs
| Device Architecture (Anode to Cathode) | Exciplex System | Role of this compound | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) |
| ITO / PEDOT:PSS (HIL) / m-MTDATA (HTL, 20 nm) / m-MTDATA:This compound (EML, 60 nm) / This compound (ETL, 10 nm) / LiF (EIL) / Al[8] | m-MTDATA:this compound | Emitter & ETL | 2.1 | 36.79 | 17,100 |
| ITO / m-MTDATA (25 nm) / m-MTDATA:This compound (90 nm) / This compound (20 nm) / LiF (1 nm) / Al (120 nm)[9] | m-MTDATA:this compound | Emitter & ETL | - | - | - |
Experimental Protocols
The following protocols provide detailed methodologies for the fabrication and characterization of high-efficiency this compound-based OLEDs.
Protocol for OLED Fabrication by Thermal Evaporation
This protocol outlines the standard procedure for fabricating multilayer OLEDs in a high-vacuum thermal evaporation system.
1. Substrate Preparation and Cleaning:
-
Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately transfer the cleaned substrates to a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface.
2. Deposition of Organic and Metal Layers:
-
Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).
-
Load the organic materials (e.g., hole-injection layer, hole-transport layer, emissive layer host and dopant, this compound, and electron-injection layer) and metal for the cathode into separate evaporation sources (e.g., crucibles).
-
Deposit the layers sequentially onto the substrate. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance. Typical deposition rates for organic materials are 0.5-2.0 Å/s, and for the metal cathode, 2.0-5.0 Å/s.
-
For co-deposited layers (e.g., the emissive layer), use separate sources with independently controlled deposition rates to achieve the desired doping concentration.
3. Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Encapsulate the devices by applying a UV-curable epoxy around the active area and placing a glass coverslip on top.
-
Cure the epoxy using a UV lamp to protect the device from oxygen and moisture.
Protocol for OLED Characterization
This protocol describes the standard method for measuring the key performance parameters of the fabricated OLEDs.
1. Current Density-Voltage-Luminance (J-V-L) Characterization:
-
Use a source measure unit (SMU) to apply a variable voltage across the OLED and measure the resulting current.
-
Simultaneously, measure the light output from the device using a calibrated photodiode or a spectrometer.
-
The current density (J) is calculated by dividing the measured current by the active area of the device pixel.
-
The luminance (L) is measured in candelas per square meter (cd/m²).
-
Plot the J-V and L-V characteristics.
2. Efficiency Calculations:
-
Current Efficiency (ηc): Calculated as the luminance (L) divided by the current density (J), expressed in cd/A.
-
Power Efficiency (ηp): Calculated as π times the luminance (L) divided by the product of the current density (J) and the applied voltage (V), expressed in lm/W. The factor of π assumes a Lambertian emission profile.
-
External Quantum Efficiency (EQE or ηext): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is typically measured using an integrating sphere to capture all the emitted light.
Visualizations
The following diagrams illustrate key concepts in the design and fabrication of high-efficiency this compound-based OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. scm.com [scm.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ytterbium-Doped Yttrium Aluminum Garnet (Yb:YAG)
Topic: Yb³⁺ Doping Concentrations for Optimal Laser Performance
Audience: Researchers, scientists, and professionals in laser and materials science.
Introduction: Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG, Yb:Y₃Al₅O₁₂) is a leading gain medium for high-power, diode-pumped solid-state lasers.[1][2][3][4] Its advantages over traditional neodymium-doped materials include a lower quantum defect, which results in less heat generation, a longer upper-state lifetime, and a broad absorption band compatible with reliable InGaAs laser diodes.[4][5][6][7] The performance of a Yb:YAG laser is critically dependent on the concentration of the Yb³⁺ dopant ions. Optimizing this concentration is essential for balancing pump absorption, thermal management, and laser efficiency for specific applications. These notes provide a guide to selecting the appropriate Yb³⁺ doping concentration and outline the protocols for crystal growth and characterization.
Data on Yb³⁺ Doping Concentrations and Performance
The selection of an optimal Yb³⁺ doping concentration is a trade-off between maximizing pump absorption and minimizing detrimental effects such as reduced thermal conductivity and fluorescence lifetime at higher concentrations.[1][8]
| Yb³⁺ Doping (at.%) | Application Suitability | Slope Efficiency (%) | Thermal Conductivity (W/m·K at 300K) | Key Characteristics |
| 5% - 7% | Ultrafast Femtosecond Lasers | ~67% (for 10 at.%)[9] | ~7.5 | Broad emission bandwidth is advantageous for short pulse generation.[1][5] |
| 5% - 10% | CW Diode-Pumped Lasers | 69% (for 10 at.%)[9] | ~7.5 (for 10 at.%) | Good balance of absorption and thermal properties for continuous operation.[1] |
| 10% | Thin-Disk Lasers | ~30% (microchip laser)[10] | ~6.5[11] | Standard for thin-disk architecture, offering efficient heat removal.[1] |
| 10% - 15% | High-Power DPSS Lasers | 62% (for 15 at.%)[9] | ~6.1[11] | Higher doping for increased pump absorption in high-power systems.[1] |
| >15% | Highly-Doped & Ceramic Lasers | 38-45% (for 20 at.%)[9] | ~5.5 (for 25 at.%)[11] | Very high absorption, but thermal conductivity is significantly reduced.[8][11] |
Energy Level Transitions in Yb³⁺:YAG
The Yb³⁺ ion possesses a simple electronic structure with only two relevant energy manifolds, the ²F₇/₂ ground state and the ²F₅/₂ excited state.[3] This simplicity prevents parasitic processes like excited-state absorption and up-conversion, which are common in other laser ions.[3][7] The laser cycle involves pumping from the ground state to the excited state, followed by stimulated emission back to the ground state.
Caption: Energy level diagram for Yb³⁺ in YAG host.
Experimental Protocols
Protocol 1: Yb:YAG Single Crystal Growth (Czochralski Method)
The Czochralski (Cz) method is the industry standard for producing high-quality, large-diameter Yb:YAG single crystals.[1][5][12] Other methods include the Temperature Gradient Technique (TGT) and the Bagdasarov method.[6]
1. Raw Material Preparation:
- High-purity (99.999%) powders of Y₂O₃ (Yttrium Oxide), Al₂O₃ (Aluminum Oxide), and Yb₂O₃ (Ytterbium Oxide) are used as raw materials.[13][14]
- Calculate the weight percentage of each component based on the desired stoichiometric ratio for the target Yb³⁺ doping concentration. For example, for a 7.5% Yb:YAG crystal, the ratio is approximately Al₂O₃: 41.61%, Y₂O₃: 51.15%, and Yb₂O₃: 7.24%.[13]
- Thoroughly grind and mix the powders to ensure homogeneity.
2. Melting:
- Load the mixed raw materials into a high-purity iridium crucible.[13] The crucible's melting point must be significantly higher than that of YAG (1970°C).[3][13]
- Place the crucible inside a Czochralski furnace equipped with an induction heating system.[13]
- Evacuate the furnace and backfill with a protective inert atmosphere, typically high-purity argon or nitrogen.[13][14]
- Heat the crucible until the raw materials are completely melted.
3. Crystal Pulling:
- A seed crystal of YAG, typically with a <111> orientation, is mounted on a rotating rod.[14]
- Lower the seed crystal until it just touches the surface of the melt.
- Once thermal equilibrium is established, slowly pull the rotating rod upwards. Typical parameters are a pulling rate of 0.5–4 mm/h and a rotation rate of 5–12 rpm.[13][14]
- The melt crystallizes onto the seed, forming a single-crystal boule.
4. Annealing:
- After growth, the crystal boule is subjected to a post-growth annealing process. This step is crucial for removing color centers and internal stresses, thereby improving optical transmission and performance.[1][5]
Protocol 2: Spectroscopic Characterization
Spectroscopic analysis is performed to verify the optical properties of the grown Yb:YAG crystal.
1. Sample Preparation:
- Cut and polish a thin slice from the grown crystal boule. The surfaces should be polished to laser-grade quality (e.g., 10-5 scratch-dig) with high flatness (e.g., λ/10).[4]
2. Absorption Spectroscopy:
- Use a spectrophotometer to measure the absorption spectrum of the sample.
- Identify the primary absorption peak around 941 nm, which is the target for diode pumping.[5] The position and width of this peak can be influenced by the Yb³⁺ concentration.[8]
- Calculate the absorption cross-section, a key parameter for laser design.
3. Emission Spectroscopy:
- Excite the sample with a pump source (e.g., a 941 nm laser diode).
- Use a spectrometer to capture the fluorescence spectrum.
- Verify that the peak emission wavelength is around 1030 nm.[5] The broadness of the emission band is important for applications like mode-locked lasers.[5]
4. Fluorescence Lifetime Measurement:
- Excite the sample with a pulsed laser source.
- Measure the decay of the fluorescence signal over time using a photodetector and an oscilloscope.
- The fluorescence lifetime is a critical parameter that is known to decrease at excessively high doping concentrations.[1]
Yb:YAG Fabrication and Characterization Workflow
The following diagram illustrates the end-to-end process for creating and validating a Yb:YAG laser crystal.
Caption: Workflow for Yb:YAG crystal production and testing.
References
- 1. design-realized.com [design-realized.com]
- 2. Yb:YAG [bojenoptics.com]
- 3. Yb:YAG Laser Crystal [optocity.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. Yb:YAG | Crytur [crytur.com]
- 6. OPG [opg.optica.org]
- 7. Yb:YAG Crystal - Crylink [crylink.com]
- 8. researchgate.net [researchgate.net]
- 9. jdong-lab.xmu.edu.cn [jdong-lab.xmu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of spectroscopic properties of Yb:YAP and Yb:YAG crystals [opg.optica.org]
- 13. The Growth and Testing of Yb:YAG Crystals (7.5%,3 inch) - Laser Crylink [laser-crylink.com]
- 14. Researching | Large-size Er,Yb:YAG Single Crystal: Growth and Performance [researching.cn]
Synthesis and Purification of 3Tpymb for Research Applications
Keywords: 3Tpymb, Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, synthesis, purification, organic light-emitting diodes (OLEDs), electron transport material, hole blocking material.
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (this compound), a key material in the field of organic electronics. This compound is widely utilized as an electron transport and hole-blocking material in high-performance organic light-emitting diodes (OLEDs), particularly for efficient blue light emission.[1][2] This protocol outlines a plausible synthetic route based on established organometallic chemistry and details the necessary purification techniques to obtain high-purity this compound suitable for research and development in drug discovery and materials science.
Introduction
Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as this compound, is a triarylborane compound that has garnered significant attention in the field of organic electronics. Its unique molecular structure, featuring a central boron atom bonded to three bulky, pyridyl-substituted mesityl groups, imparts desirable electronic and physical properties. These include a high triplet energy level, excellent thermal stability, and good charge transport characteristics, making it an ideal candidate for use in the electron transport layer (ETL) and hole-blocking layer (HBL) of OLED devices.[1][2] The high purity of this compound is crucial for achieving optimal device performance and longevity.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of this compound for research purposes.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the characterization and quality control of the synthesized material.
| Property | Value | Reference |
| Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | [2] |
| Synonyms | This compound, Tri[3-(3-pyridyl)mesityl]borane | [2] |
| CAS Number | 929203-02-1 | [2] |
| Chemical Formula | C₄₂H₄₂BN₃ | [1][2] |
| Molecular Weight | 599.61 g/mol | [1][2] |
| Appearance | White powder/crystals | [2] |
| Purity | >99.0% (HPLC) | [1][2] |
| Melting Point | TGA: 250 °C (0.5% weight loss) | [2] |
| Absorption (λmax) | 331 nm in THF | [1][2] |
| Photoluminescence (λem) | 382 nm in THF | [1][2] |
| HOMO Level | 6.8 eV | [1] |
| LUMO Level | 3.3 eV | [1] |
| Triplet Energy (ET) | 2.95 eV | [1] |
Table 1: Physicochemical Properties of this compound.
Proposed Synthesis of this compound
The following is a proposed two-step synthetic protocol for this compound, based on common synthetic routes for triarylboranes. This pathway involves a Suzuki coupling to prepare the key aryl halide precursor, followed by a Grignard reaction and subsequent reaction with a boron source.
Step 1: Synthesis of 3-bromo-5-(pyridin-3-yl)-1,2,4-trimethylbenzene
This step involves a Suzuki cross-coupling reaction between 3,5-dibromo-1,2,4-trimethylbenzene and pyridine-3-boronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dibromo-1,2,4-trimethylbenzene | 277.99 | 2.78 g | 10 mmol |
| Pyridine-3-boronic acid | 122.92 | 1.35 g | 11 mmol |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 0.44 g | 0.6 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.15 g | 30 mmol |
| 1,4-Dioxane (B91453) | - | 100 mL | - |
| Water | - | 25 mL | - |
Table 2: Reagents for the Synthesis of 3-bromo-5-(pyridin-3-yl)-1,2,4-trimethylbenzene.
Experimental Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dibromo-1,2,4-trimethylbenzene (10 mmol), pyridine-3-boronic acid (11 mmol), Pd(dppf)Cl₂ (0.6 mmol), and potassium carbonate (30 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (100 mL) and water (25 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of ethyl acetate (B1210297) and 100 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford 3-bromo-5-(pyridin-3-yl)-1,2,4-trimethylbenzene.
Step 2: Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (this compound)
This step involves the formation of a Grignard reagent from the aryl bromide synthesized in Step 1, followed by reaction with tri-n-butyl borate (B1201080).
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-bromo-5-(pyridin-3-yl)-1,2,4-trimethylbenzene | 276.18 | 2.76 g | 10 mmol |
| Magnesium turnings | 24.31 | 0.27 g | 11 mmol |
| Iodine (I₂) | 253.81 | 1 crystal | catalytic |
| Tri-n-butyl borate | 230.16 | 0.77 g | 3.33 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Table 3: Reagents for the Synthesis of this compound.
Experimental Protocol:
-
Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings (11 mmol) and a small crystal of iodine.
-
Heat the flask gently with a heat gun under a flow of nitrogen to activate the magnesium.
-
In the dropping funnel, dissolve 3-bromo-5-(pyridin-3-yl)-1,2,4-trimethylbenzene (10 mmol) in anhydrous THF (20 mL).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be required.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve tri-n-butyl borate (3.33 mmol) in anhydrous THF (10 mL).
-
Add the tri-n-butyl borate solution dropwise to the cold Grignard reagent solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification Protocol
High-purity this compound is essential for its application in electronic devices. The primary method for purifying this compound is train sublimation.
Experimental Protocol:
-
Set up a train sublimation apparatus under a high vacuum (10⁻⁵ to 10⁻⁶ Torr).
-
Place the crude this compound in the sublimation tube.
-
Heat the sublimation tube gradually in a tube furnace. The sublimation temperature will depend on the vacuum level but is typically in the range of 200-250 °C.
-
Collect the sublimed, pure this compound on a cold finger or in a cooler section of the sublimation apparatus.
-
Multiple sublimation cycles may be necessary to achieve the desired purity (>99.0% by HPLC).
-
Handle the purified product in an inert atmosphere (e.g., a glovebox) to prevent degradation.
Experimental Workflows and Signaling Pathways
The synthesis and purification of this compound follow a logical experimental workflow. While this compound itself is not directly involved in biological signaling pathways, its application in OLEDs is part of a broader technological workflow for creating electronic devices.
Synthesis and Purification Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Role of this compound in an OLED Device
The diagram below illustrates the function of this compound within a simplified OLED device structure, showcasing its role in the electron transport and hole-blocking layers.
Caption: Role of this compound in an OLED device.
Conclusion
This document provides a detailed, albeit proposed, protocol for the synthesis and purification of this compound for research applications. The successful synthesis of high-purity this compound is critical for advancing research in organic electronics and related fields. The provided workflows and data tables offer a comprehensive resource for researchers. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory.
References
Application Notes and Protocols for 3Tpymb Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
3Tpymb, or Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is a white crystalline powder widely utilized in the field of organic electronics.[1][2] It serves as an excellent electron transport layer (ETL) and hole-blocking material in organic light-emitting diodes (OLEDs) and perovskite solar cells.[1] Its key properties include a high electron mobility, a high triplet energy level, and good thermal stability, which contribute to the enhancement of device efficiency and longevity.[2] This document provides detailed safety and handling procedures, as well as experimental protocols for the application of this compound powder in a research setting.
Safety and Handling Procedures
This compound powder should be handled with care, following standard laboratory safety protocols. The toxicological properties of this compound have not been fully investigated.[3]
Personal Protective Equipment (PPE)
When handling this compound powder, it is essential to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[3]
-
Hand Protection: Wear protective gloves, such as nitrile rubber gloves. The choice of glove should be based on the compatibility with the solvents being used.[3][4]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of dust formation or if exposure limits are exceeded.[3]
-
Body Protection: Wear a laboratory coat to prevent skin contact.[3]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and to prevent accidents.
-
Handling:
-
Storage:
First Aid Measures
In case of exposure, follow these first aid measures:
-
After eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
After skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
After ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Full Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | [2] |
| Synonyms | Tri[3-(3-pyridyl)mesityl]borane | [2] |
| CAS Number | 929203-02-1 | [1][2] |
| Molecular Formula | C42H42BN3 | [2] |
| Molecular Weight | 599.61 g/mol | [2] |
| Appearance | White powder/crystals | [1][2] |
| Purity | >99.0% (Sublimed, HPLC) | [1][2] |
| Melting Point | >230 °C (0.5% weight loss, TGA) | |
| Solubility | Soluble in Toluene, Chloroform | |
| UV Absorption (in THF) | 331 nm | |
| Photoluminescence (in THF) | 382 nm |
Experimental Protocols
The following protocols describe the general procedures for the fabrication of organic electronic devices using this compound powder. The primary method for depositing this compound thin films is thermal evaporation.
General Workflow for Device Fabrication
The following diagram illustrates a typical workflow for the fabrication of an OLED device incorporating a this compound layer.
Protocol for Thermal Evaporation of this compound
This protocol outlines the steps for depositing a this compound thin film as an electron transport layer in an OLED device.
Materials and Equipment:
-
This compound powder (>99% purity)
-
Substrate with pre-deposited layers (e.g., ITO/HTL/EML)
-
High-vacuum thermal evaporation system (<10^-5 Pa)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Tungsten or molybdenum boat for evaporation
-
Inert gas glovebox
Procedure:
-
Preparation of the Evaporation Source:
-
Place a clean tungsten or molybdenum boat into the evaporation source holder within the thermal evaporation chamber.
-
Carefully load the this compound powder into the boat. The amount will depend on the desired film thickness and the chamber geometry.
-
-
Substrate Mounting:
-
Mount the substrate with the pre-deposited layers onto the substrate holder in the evaporation chamber. Ensure the side to be coated is facing the evaporation source.
-
-
Vacuum Pump Down:
-
Close the chamber and evacuate it to a high vacuum, typically in the range of 2 x 10^-5 Pa.[2]
-
-
Deposition of this compound Layer:
-
Once the desired vacuum level is reached, gradually increase the current to the evaporation boat to heat the this compound powder.
-
Monitor the deposition rate and thickness using the quartz crystal microbalance. A typical deposition rate for organic materials is in the range of 0.1-0.5 Å/s.
-
Deposit the this compound layer to the desired thickness. For example, a thickness of 10 nm has been shown to be effective in certain device architectures.[2]
-
-
Deposition of Subsequent Layers:
-
Without breaking the vacuum, proceed with the deposition of the subsequent layers, such as the electron injection layer (e.g., LiF) and the metal cathode (e.g., Al).
-
-
Device Finalization:
-
After the deposition of all layers is complete, vent the chamber with an inert gas (e.g., nitrogen or argon).
-
Transfer the fabricated device to an inert gas glovebox for encapsulation to protect the organic layers from moisture and oxygen.
-
Example Device Structure:
An example of an OLED device structure incorporating this compound is as follows: ITO / PEDOT:PSS / m-MTDATA (20 nm) / m-MTDATA:this compound (60 nm) / this compound (10 nm) / LiF (0.8 nm) / Al (100 nm).[2]
Conclusion
This compound is a valuable material for the advancement of organic electronic devices. Adherence to the safety and handling procedures outlined in this document is crucial for the safe and effective use of this compound powder in a research environment. The provided experimental protocols offer a general guideline for the fabrication of devices utilizing this compound as an electron transport layer. Researchers should consult the primary literature for more specific device architectures and optimization parameters.
References
Troubleshooting & Optimization
Technical Support Center: Improving 3Tpymb Solubility for Solution Processing
Welcome to the technical support center for 3Tpymb solution processing. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound, or Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is an organic semiconductor material widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs), particularly for blue light emission. Its solubility in common organic solvents is a critical feature that allows for the use of solution-based processing techniques, such as spin coating and inkjet printing. These methods offer advantages over traditional vacuum deposition, including lower manufacturing costs and the potential for large-area device fabrication. Consistent and optimal solubility is essential for creating high-quality, uniform thin films, which directly impacts device performance and reproducibility.
Q2: Which solvents are commonly used to dissolve this compound?
A2: Based on available literature, this compound is soluble in a range of common organic solvents. Toluene and chloroform (B151607) are frequently mentioned as effective solvents for dissolving this compound for the solution-based fabrication of electronic devices. The choice of solvent can significantly influence the morphology of the resulting thin film and, consequently, the device's electronic properties.
Q3: What is a good starting concentration for a this compound solution?
A3: The optimal concentration of a this compound solution will depend on the specific application and the chosen solvent. For applications such as the creation of an electron transport layer (ETL) in OLEDs, concentrations can vary. A typical starting point for small molecule organic semiconductors is in the range of 1 to 10 mg/mL. It is recommended to start with a lower concentration and gradually increase it to find the optimal balance between solubility and the desired film thickness and quality.
Q4: How can I improve the solubility of this compound in a particular solvent?
A4: If you are experiencing poor solubility with this compound, there are several strategies you can employ:
-
Heating: Gently warming the solution can significantly increase the solubility of many organic materials. It is advisable to use a hot plate with magnetic stirring and to monitor the temperature carefully to avoid solvent evaporation or degradation of the material.
-
Sonication: Using an ultrasonic bath can help to break up aggregates and promote dissolution.
-
Solvent Mixtures: In some cases, using a co-solvent system (a mixture of two or more solvents) can enhance solubility compared to a single solvent.
-
Solvent Selection: If solubility remains an issue, consider switching to a different solvent with more favorable properties. Hansen Solubility Parameters can be a useful tool for predicting good solvent choices.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon cooling | The solution was saturated at a higher temperature and became supersaturated upon cooling to room temperature. | Reheat the solution before use. If precipitation persists, consider diluting the solution to a lower concentration. |
| Film non-uniformity (e.g., "coffee rings") | This can be caused by the evaporation rate of the solvent. Solvents that evaporate too quickly can lead to aggregation at the edges of the deposited film. | Use a solvent with a higher boiling point to slow down the evaporation rate. Alternatively, a solvent additive can be used to modify the drying dynamics. |
| Solution appears cloudy or contains aggregates | The this compound may not be fully dissolved, or aggregation may be occurring over time. | Sonicate the solution for a longer period. Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved particles or aggregates before use. |
| Low solubility in a desired "green" solvent | Many environmentally friendly solvents may have different solvency power compared to traditional chlorinated solvents. | Use the Hansen Solubility Parameter (HSP) approach to identify a green solvent with a closer solubility match to this compound. Consider using a co-solvent system where a small amount of a good solvent is mixed with the green solvent. |
Data Presentation: Solvent Properties
The choice of solvent is critical for successful solution processing. The following table summarizes the physical properties of common organic solvents that can be used with this compound.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.489 | 4.81 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 131.7 | 1.107 | 5.62 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 7.58 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | 1.326 | 9.08 |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 180.5 | 1.306 | 9.93 |
Experimental Protocols
Protocol 1: Standard Solution Preparation of this compound
Objective: To prepare a standard solution of this compound for applications such as spin coating.
Materials:
-
This compound powder
-
High-purity solvent (e.g., Toluene or Chloroform)
-
Glass vial with a screw cap
-
Magnetic stir bar
-
Hot plate with magnetic stirring capability
-
Analytical balance
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a clean, dry glass vial.
-
Solvent Addition: Add a magnetic stir bar to the vial. Using a volumetric flask, measure the required volume of solvent and add it to the vial containing the this compound powder.
-
Dissolution: Place the vial on a hot plate with magnetic stirring. Set the stirring speed to a moderate level to ensure good mixing without splashing. If necessary, gently heat the solution (e.g., to 40-60 °C) to aid dissolution. Caution: Ensure proper ventilation and be aware of the solvent's boiling point.
-
Visual Inspection: Continue stirring until the this compound is completely dissolved, and the solution appears clear and homogeneous.
-
Cooling and Storage: Once dissolved, turn off the heat and allow the solution to cool to room temperature. If the solution remains clear upon cooling, it is ready for use. If precipitation occurs, the solution may need to be reheated before use or diluted. Store the solution in a tightly sealed vial in a dark, cool place.
Protocol 2: Preparation of a this compound Solution for Spin Coating
Objective: To prepare a this compound solution suitable for depositing a thin film via spin coating.
Materials:
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This compound solution (prepared as in Protocol 1)
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Syringe
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Syringe filter (0.2 µm PTFE or other solvent-compatible material)
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Substrate for spin coating (e.g., ITO-coated glass)
Procedure:
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Solution Preparation: Prepare a this compound solution of the desired concentration in a suitable solvent (e.g., 5 mg/mL in Chloroform) following Protocol 1.
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Filtering: Before spin coating, it is crucial to filter the solution to remove any dust particles or micro-aggregates that could lead to defects in the thin film. Draw the this compound solution into a syringe. Attach a syringe filter to the tip of the syringe. Dispense the filtered solution directly onto the center of the substrate.
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Spin Coating: Immediately after dispensing the solution, start the spin coating process according to your established parameters (e.g., spin speed, acceleration, and time).
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Annealing: After spin coating, the substrate may be annealed on a hot plate at a specific temperature and for a set duration to remove residual solvent and improve film morphology.
Visualizations
Experimental Workflow for this compound Solution Preparation and Film Deposition
Caption: A flowchart illustrating the key steps in preparing a this compound solution and depositing a thin film.
Logical Relationship for Troubleshooting Solubility Issues
Caption: A decision tree for systematically troubleshooting common solubility problems with this compound.
troubleshooting low efficiency in 3Tpymb-based OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 3Tpymb-based Organic Light-Emitting Diodes (OLEDs). The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on resolving issues related to low device efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound-based OLED is exhibiting low current efficiency. What are the potential causes and how can I troubleshoot this?
A1: Low current efficiency in this compound-based OLEDs can stem from several factors, primarily related to charge imbalance, poor film morphology, and exciton (B1674681) quenching. Here is a step-by-step troubleshooting guide:
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Optimize the Electron Transport Layer (ETL) Thickness: The thickness of the this compound layer is critical for achieving charge balance within the emissive layer (EML). An ETL that is too thin may not effectively block holes, leading to charge leakage, while an overly thick ETL can increase the driving voltage and impede electron injection.[1] A systematic variation of the this compound thickness (e.g., 5, 10, 15, 20 nm) is recommended to find the optimal balance for your specific device architecture.[1]
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Verify Material Purity: The purity of this compound and other organic materials used is paramount. Impurities can act as charge traps or quenching sites, significantly reducing device efficiency.[2] Ensure you are using high-purity materials, typically verified by techniques like High-Performance Liquid Chromatography (HPLC).[2]
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Improve Film Morphology: The method of thin-film deposition and any subsequent annealing can greatly impact the morphology of the organic layers. Poor morphology can lead to short circuits or inefficient charge transport. Techniques like thermal evaporation should be conducted under high vacuum to ensure uniform and high-quality films.[1]
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Check for Exciplex Emission: In some device structures, this compound can form an exciplex with an adjacent hole-transporting material. While exciplex emission can be efficient, its characteristics are sensitive to the layer thicknesses and material ratios.[1][3]
Q2: I am observing a high turn-on voltage for my device. What could be the reason?
A2: A high turn-on voltage is typically indicative of poor charge injection or high resistance within the device. Consider the following:
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Energy Level Alignment: Review the energy levels (HOMO/LUMO) of all layers in your device stack. A large energy barrier between the electrodes and the charge transport layers, or between adjacent organic layers, will impede charge injection. This compound has a LUMO level of 3.3 eV, which is generally well-suited for electron injection from common cathodes like Al or LiF/Al.[2]
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Interfacial Layers: The cleanliness and pre-treatment of the ITO substrate are crucial for efficient hole injection.[4] Standard cleaning procedures and the use of a hole injection layer (HIL) like PEDOT:PSS are often necessary.
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Layer Thicknesses: As mentioned previously, excessively thick charge transport layers can increase the overall device resistance and, consequently, the turn-on voltage.[1]
Q3: My device shows significant efficiency roll-off at higher brightness levels. How can I mitigate this?
A3: Efficiency roll-off is a common challenge in OLEDs, particularly at high current densities. It can be caused by factors like triplet-triplet annihilation and charge imbalance.
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ETL Optimization for Carrier Balance: A well-optimized this compound ETL thickness can help maintain charge balance at higher current densities, which has been shown to improve efficiency roll-off in fluorescent OLEDs.[1]
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Host-Guest System: If using a doped emissive layer, the concentration of the emitter can influence roll-off. Optimizing the doping concentration is key to minimizing non-radiative recombination pathways.
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Device Architecture: Advanced device structures, such as those incorporating multiple emissive layers or graded doping profiles, can help manage exciton distribution and reduce roll-off.
Data Presentation
Table 1: Performance of a this compound-based Exciplex OLED with Varying ETL Thickness
| ETL Thickness (nm) | Maximum Luminescence (cd/m²) | Turn-on Voltage (V) at 1 cd/m² | Current Efficiency (cd/A) at 1000 cd/m² | Current Efficiency (cd/A) at 10000 cd/m² |
| 5 | 17100 | 2.1 | 36.79 | 28.33 |
| 10 | - | - | 35.13 | 27.58 |
| 15 | - | - | - | - |
| 20 | - | - | - | - |
Data extracted from a study on m-MTDATA:this compound based OLEDs.[1]
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based OLED via Thermal Evaporation
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Substrate Preparation:
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Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.
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Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
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Dry the substrate with a nitrogen gun.
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Immediately transfer the substrate to a UV-ozone cleaner for 10-15 minutes for surface treatment.
-
-
Hole Injection Layer (HIL) Deposition:
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Spin-coat a layer of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface at a specified spin speed (e.g., 4000 rpm for 40 seconds) to achieve a desired thickness.
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Anneal the substrate on a hotplate at a specified temperature (e.g., 120°C) for 15-20 minutes in a nitrogen-filled glovebox.
-
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Organic Layer Deposition:
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Transfer the substrate to a high-vacuum thermal evaporation chamber (pressure < 2 x 10⁻⁵ Pa).
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Sequentially deposit the organic layers. For an exciplex device, this could be:
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Hole Transport Layer (HTL): e.g., m-MTDATA (20 nm)
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Emissive Layer (EML): e.g., m-MTDATA:3TPYymb (1:1 ratio, 60 nm)
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Electron Transport Layer (ETL): this compound (variable thickness, e.g., 5-20 nm)
-
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The deposition rate for organic materials is typically maintained at 0.1-0.2 nm/s.
-
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Cathode Deposition:
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Without breaking vacuum, deposit a thin layer of Lithium Fluoride (LiF) (e.g., 0.8 nm) at a rate of ~0.01 nm/s.
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Deposit a layer of Aluminum (Al) (e.g., 100 nm) at a rate of 0.5-1 nm/s to form the cathode.
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Encapsulation:
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Transfer the completed device to a nitrogen-filled glovebox.
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Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
-
Visualizations
Caption: Basic device architecture and charge flow in a this compound-based OLED.
Caption: Troubleshooting workflow for low efficiency in this compound-based OLEDs.
References
Technical Support Center: Optimizing Annealing Temperature for 3Tpymb Films
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3Tpymb films. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the annealing temperature for achieving desired film characteristics.
Disclaimer: While this guide provides specific information regarding this compound, the experimental data presented in the summary table is based on analogous organic semiconductor materials due to the limited availability of specific quantitative data for this compound films in the public domain. These values should be considered as a starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the significance of annealing this compound films?
A1: Annealing is a critical post-deposition processing step for this compound films. It involves heating the film to a specific temperature to improve its molecular ordering, enhance crystallinity, and optimize its morphological and optoelectronic properties. Proper annealing can lead to improved charge transport, better device performance, and increased stability in applications such as Organic Light-Emitting Diodes (OLEDs).
Q2: What is a typical annealing temperature range for this compound films?
A2: The optimal annealing temperature for this compound films depends on the solvent used for deposition, the substrate, and the desired film properties. However, a good starting point is to investigate a range below its thermal decomposition temperature. This compound exhibits high thermal stability with a decomposition temperature (TGA) of around 250 °C.[1] Therefore, a suggested range for optimization is between 80 °C and 200 °C.
Q3: How does annealing affect the morphology of the film?
A3: Annealing can significantly alter the surface morphology of this compound films. It can promote the formation of larger crystalline domains and reduce the number of grain boundaries. This can be visualized using Atomic Force Microscopy (AFM), where an increase in grain size and a potential change in surface roughness can be observed.
Q4: What is the impact of annealing on the optical properties of this compound films?
A4: Thermal annealing can influence the UV-Vis absorption and photoluminescence (PL) spectra of this compound films. Changes in the absorption spectrum, such as a red-shift or the appearance of new peaks, can indicate increased molecular aggregation and ordering. Similarly, changes in the PL spectrum can provide insights into the film's emissive properties and intermolecular interactions.
Q5: How long should I anneal the this compound films?
A5: The optimal annealing time is also a critical parameter. Typical annealing times for organic semiconductor films range from a few minutes to an hour. It is recommended to perform a time-dependent study at a fixed optimal temperature to determine the point at which the film properties stabilize.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor film quality (e.g., cracks, pinholes) after annealing. | The annealing temperature is too high, causing dewetting or degradation. | Reduce the annealing temperature. Optimize the heating and cooling rates to minimize thermal stress. |
| Inconsistent device performance despite annealing. | Non-uniform heating across the substrate. | Ensure the hot plate or oven provides uniform temperature distribution. Consider using a calibrated oven with good thermal stability. |
| Low crystallinity observed in XRD after annealing. | The annealing temperature is too low or the annealing time is too short. | Gradually increase the annealing temperature in increments of 10-20 °C. Increase the annealing time. |
| Significant decrease in photoluminescence intensity after annealing. | Thermal quenching or degradation of the material. | Lower the annealing temperature. Perform annealing in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| High surface roughness observed in AFM after annealing. | Excessive grain growth or phase segregation. | Optimize the annealing temperature and time to control the grain size. A lower temperature or shorter time might be necessary. |
Quantitative Data Summary
The following table summarizes the typical effects of increasing annealing temperature on the properties of organic semiconductor films, based on data from analogous materials. This should serve as a general guideline for optimizing this compound films.
| Property | Effect of Increasing Annealing Temperature | Typical Characterization Technique |
| Crystallinity | Generally increases up to an optimal temperature, then may decrease. | X-ray Diffraction (XRD) |
| Grain Size | Tends to increase. | Atomic Force Microscopy (AFM) |
| Surface Roughness | Can either increase or decrease depending on the material and temperature. | Atomic Force Microscopy (AFM) |
| Optical Absorption | May show a red-shift and an increase in the intensity of certain peaks. | UV-Vis Spectroscopy |
| Photoluminescence | Intensity may increase up to an optimal temperature and then decrease. | Photoluminescence (PL) Spectroscopy |
| Charge Carrier Mobility | Often improves with increased crystallinity and ordering. | Field-Effect Transistor (FET) measurements |
Experimental Protocols
X-ray Diffraction (XRD)
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Objective: To determine the crystallinity and molecular packing of the this compound films.
-
Methodology:
-
Prepare this compound films on suitable substrates (e.g., silicon wafers or glass).
-
Anneal the films at different temperatures (e.g., as-cast, 100 °C, 120 °C, 140 °C, 160 °C, 180 °C) for a fixed duration (e.g., 30 minutes) in an inert atmosphere.
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Allow the films to cool down slowly to room temperature.
-
Perform XRD measurements using a diffractometer with Cu Kα radiation.
-
Scan a 2θ range relevant for organic semiconductors (typically 5° to 40°).
-
Analyze the resulting diffraction patterns to identify crystalline peaks and calculate the crystallite size using the Scherrer equation.
-
UV-Vis Spectroscopy
-
Objective: To investigate the effect of annealing on the optical absorption properties.
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Methodology:
-
Deposit this compound films on transparent substrates (e.g., quartz or glass).
-
Anneal the films at various temperatures as described in the XRD protocol.
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Record the UV-Vis absorption spectra of the films using a spectrophotometer over a wavelength range of approximately 300 nm to 800 nm.
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Analyze the spectra for any shifts in the absorption peaks or changes in the absorption intensity.
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Atomic Force Microscopy (AFM)
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Objective: To visualize the surface morphology and determine the grain size and roughness.
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Methodology:
-
Prepare and anneal the this compound films on smooth substrates (e.g., silicon wafers).
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Use an AFM in tapping mode to scan a representative area of the film surface (e.g., 1x1 µm² or 5x5 µm²).
-
Acquire both height and phase images.
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Analyze the images to determine the root-mean-square (RMS) roughness and observe the changes in grain size and morphology with annealing temperature.
-
Workflow for Optimizing Annealing Temperature
Caption: Workflow for optimizing the annealing temperature of this compound films.
References
preventing degradation of 3Tpymb during device fabrication
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of 3,3',3''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[d]imidazole), or 3Tpymb, during the fabrication of electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in device fabrication?
A1: this compound is an organic semiconductor material commonly used as an electron transport layer (ETL) and/or hole-blocking layer (HBL) in organic light-emitting diodes (OLEDs) and as a component in perovskite solar cells. Its key features include high thermal stability, good charge transport properties, and a high triplet energy level, which are crucial for enhancing device efficiency and longevity.
Q2: What are the primary causes of this compound degradation during device fabrication?
A2: The main factors that can lead to the degradation of this compound during fabrication include:
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Thermal Stress: Although this compound has high thermal stability, prolonged exposure to excessive temperatures during deposition or annealing can cause decomposition.
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Photodegradation: Exposure to ultraviolet (UV) light or high-intensity process light can induce photochemical reactions in the borane-containing structure of this compound, leading to the formation of quenching sites.
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Chemical Contamination: Reactions with residual solvents, moisture, or oxygen in the fabrication environment can alter the chemical structure and electronic properties of this compound.
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Interfacial Reactions: Chemical or physical interactions with adjacent layers, such as acidic hole transport layers (HTLs) or reactive metal electrodes, can lead to degradation at the interface.
Q3: How can I minimize thermal degradation of this compound during thermal evaporation?
A3: To minimize thermal degradation, it is crucial to:
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Maintain the evaporation source temperature at the lowest possible value that still provides a stable and reasonable deposition rate.
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Use a high-purity this compound source material (sublimed grade is recommended) to avoid the decomposition of impurities at lower temperatures.
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Keep the substrate at a controlled temperature to prevent excessive heat transfer to the deposited film.
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Minimize the overall deposition time to reduce the duration of thermal stress.
Q4: Is this compound susceptible to degradation from common processing solvents?
A4: this compound is generally soluble in common organic solvents like toluene (B28343) and chloroform. While this allows for solution-based processing, it also means that the this compound layer can be damaged if it comes into contact with solvents during the deposition of subsequent layers. It is important to use orthogonal solvent systems or employ dry processing techniques for subsequent layers to prevent dissolution or intermixing.
Q5: How does the interface between this compound and other layers affect its stability?
A5: The interfaces are critical to device performance and stability. A poor interface between this compound and the adjacent emissive layer (EML) or hole transport layer (HTL) can lead to charge accumulation, exciton (B1674681) quenching, and chemical reactions, all of which can accelerate degradation. Proper energy level alignment and chemical compatibility between layers are essential.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the fabrication of devices containing this compound.
| Problem | Possible Cause | Recommended Solution |
| Low device efficiency or brightness | 1. Degradation of this compound: The material may have degraded due to thermal stress, photo-exposure, or chemical contamination. 2. Poor film morphology: Inconsistent deposition can lead to a non-uniform film with pinholes or high surface roughness. 3. Interfacial issues: Poor contact or energy level mismatch with adjacent layers. | 1. Optimize deposition parameters: Use a lower deposition rate and ensure a high vacuum. Handle this compound in an inert environment (e.g., a glovebox) to minimize exposure to air and moisture. Use filtered light to avoid UV exposure. 2. Control deposition rate and substrate temperature: A slower, more controlled deposition can lead to a more uniform film. 3. Insert an interlayer: Consider a thin interlayer to improve charge injection/blocking and prevent detrimental reactions between this compound and the adjacent layer. |
| Short device lifetime | 1. Intrinsic material instability: Photochemical or electrochemical instability of this compound under device operation. 2. Interfacial degradation: Formation of non-emissive species or charge traps at the this compound interface over time. 3. Poor encapsulation: Ingress of oxygen and moisture during device operation. | 1. Material purification: Ensure the use of high-purity, sublimed this compound. 2. Optimize device architecture: Engineer the device stack to locate the recombination zone away from the this compound interface. 3. Improve encapsulation: Use high-quality encapsulation materials and techniques to create a hermetic seal. |
| Inconsistent device performance | 1. Fluctuations in deposition rate: Variations in the evaporation source temperature can lead to non-uniform film thickness and morphology. 2. Contamination of the vacuum chamber: Residual contaminants can be incorporated into the this compound film. | 1. Stabilize deposition source: Ensure the power supply for the evaporation source is stable and use a well-calibrated quartz crystal microbalance (QCM) for rate control. 2. Thorough chamber cleaning: Regularly clean the deposition chamber to remove any residual materials. |
Data Presentation
Table 1: Physical and Electronic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C42H42BN3 | [1] |
| Molecular Weight | 599.61 g/mol | [1] |
| Highest Occupied Molecular Orbital (HOMO) | ~ -6.8 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -3.3 eV | [2] |
| Triplet Energy (ET) | ~ 2.95 eV | [2] |
| TGA Decomposition Temperature (0.5% weight loss) | > 230 °C | [1] |
Experimental Protocols
Protocol 1: Thermal Evaporation of this compound for OLED Fabrication
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to improve the work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
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Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10-6 Torr).
-
Deposit the desired HTL material (e.g., TAPC) to the target thickness.
-
-
Emissive Layer (EML) Deposition:
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Co-evaporate the host and dopant materials for the EML to the desired thickness.
-
-
This compound Electron Transport Layer (ETL) Deposition:
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Load high-purity, sublimed this compound powder into a quartz crucible in the thermal evaporation system.
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Gently heat the crucible until a stable deposition rate of 0.1-0.2 Å/s is achieved, as monitored by a quartz crystal microbalance.
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Deposit the this compound layer to the desired thickness (typically 20-50 nm).
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Maintain the substrate at room temperature during deposition.
-
-
Electron Injection Layer (EIL) and Cathode Deposition:
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Deposit a thin layer of an EIL material (e.g., LiF or Liq) at a rate of 0.1 Å/s.
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Deposit the metal cathode (e.g., Aluminum) to the desired thickness (typically 100 nm) at a rate of 1-2 Å/s.
-
-
Encapsulation:
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Without breaking vacuum, transfer the fabricated device to a nitrogen-filled glovebox.
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Encapsulate the device using a UV-curable epoxy and a glass lid to prevent exposure to oxygen and moisture.
-
Visualizations
Caption: Workflow for OLED fabrication using this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Enhancing Charge Injection with 3Tpymb ETL
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3Tpymb as an electron transport layer (ETL) to enhance charge injection in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its full chemical name?
A1: this compound is an organic small molecule commonly used as an electron transport material in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its full chemical name is Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane.[1]
Q2: What are the key properties of this compound that make it an effective ETL material?
A2: this compound possesses several key properties that contribute to its effectiveness as an ETL material:
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High Electron Mobility: It has an electron mobility that is approximately ten times higher than that of the conventional ETL material Alq3 (tris(8-quinolinolato)aluminum), leading to larger current density and higher luminance in devices.[2][3]
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Favorable LUMO Energy Level: Its Lowest Unoccupied Molecular Orbital (LUMO) is at approximately 3.3 eV, which aligns well with the work function of common cathodes (like CsF/Al), facilitating efficient electron injection.[1][4][5]
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Excellent Hole-Blocking Capabilities: With a high Highest Occupied Molecular Orbital (HOMO) of about 6.8 eV, this compound effectively blocks holes from reaching the cathode, which prevents recombination at the cathode and improves device efficiency.[1][4][5]
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High Triplet Energy: It has a high triplet energy level (ET = 2.95 eV), which is crucial for hosting blue phosphorescent emitters and ensuring efficient light emission.[4][5]
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High Thermal Stability: this compound exhibits good thermal stability, which is vital for the longevity and reliability of OLED devices.[1]
Q3: How does this compound enhance charge injection?
A3: this compound enhances charge injection primarily by reducing the energy barrier for electrons to move from the cathode into the emissive layer of the device. Its LUMO energy level is well-matched with the work function of common cathode materials, allowing for efficient electron injection.[4][5] This improved electron injection helps to achieve a better balance of electrons and holes within the emissive layer, leading to higher recombination efficiency and improved device performance.[6]
Q4: Can this compound be used for applications other than as an ETL?
A4: Yes, besides its primary role as an ETL, this compound is also utilized as a host material in the emissive layer, particularly for blue OLEDs, due to its high triplet energy.[1][5] It can also be used as a dopant to enhance the efficiency and color purity of OLEDs.[1]
Troubleshooting Guide
Q1: My device shows high turn-on voltage and low current density. What could be the issue?
A1: A high turn-on voltage and low current density can be attributed to several factors related to the this compound ETL:
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ETL Thickness: The thickness of the this compound layer is critical. An excessively thick ETL can increase the driving voltage.[6] You may need to optimize the thickness of the this compound layer; studies have shown that varying the thickness from 5 nm to 20 nm significantly impacts device performance.[6]
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Interfacial Issues: Poor contact between the this compound layer and the adjacent layers (emissive layer or cathode) can impede charge injection. Ensure proper deposition conditions to achieve a uniform and well-adhered film.
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Material Purity: The purity of this compound is crucial for optimal performance. Impurities can act as charge traps, hindering electron transport. It is recommended to use high-purity, sublimed grade this compound.[1][5]
Q2: The efficiency of my OLED is lower than expected, and there might be charge imbalance. How can I address this?
A2: Low efficiency is often a result of an imbalance between the number of electrons and holes recombining in the emissive layer.
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Optimizing ETL Thickness: A suitably thick this compound layer can help balance the charge carriers in the emissive layer.[6] For instance, a 10 nm-thick this compound layer has been shown to significantly improve current efficiency and reduce efficiency roll-off in fluorescent OLEDs.[6]
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Hole-Blocking Function: The excellent hole-blocking properties of this compound should prevent an excess of holes from reaching the cathode. If charge imbalance persists, you may need to re-evaluate the properties of your hole transport layer (HTL) and emissive layer (EML) to ensure they are compatible with the electron-transporting characteristics of this compound.
Q3: I am observing a shift in the emission spectrum of my device. What could be the cause?
A3: A shift in the emission spectrum, particularly a red-shift, can occur due to the microcavity effect between the anode and the cathode, which can be influenced by the thickness of the organic layers, including the this compound ETL.[6] Additionally, the formation of exciplexes at the interface between the EML and the this compound ETL can lead to broader and red-shifted electroluminescence.[6]
Quantitative Data
The performance of OLEDs is highly dependent on the device architecture and the thickness of the constituent layers. The following table summarizes the performance of OLEDs with varying thicknesses of the this compound ETL.
| ETL Thickness (nm) | Turn-on Voltage (V) | Maximum Luminescence (cd/m²) | Current Efficiency @ 1000 cd/m² (cd/A) | Current Efficiency @ 10000 cd/m² (cd/A) |
| 5 | 2.1 | > 10000 | ~30 | ~25 |
| 10 | 2.3 | > 10000 | 35.13 | 27.58 |
| 15 | 2.5 | > 10000 | ~32 | ~26 |
| 20 | 2.6 | > 10000 | ~28 | ~22 |
Data synthesized from a study on m-MTDATA:this compound based OLEDs.[6]
Experimental Protocols
Fabrication of an OLED with a this compound Electron Transport Layer
This protocol outlines the general steps for fabricating a multi-layer OLED device using thermal evaporation.
1. Substrate Preparation:
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Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of deionized water with a detergent (e.g., Hellmanex), followed by pure deionized water, acetone, and isopropanol, typically for 15 minutes each.
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Dry the substrates using a nitrogen gun and then treat them with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
2. Deposition of the Hole Transport Layer (HTL):
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Transfer the cleaned substrates to a high-vacuum thermal evaporation system.
-
Deposit the HTL material (e.g., TAPC) onto the ITO surface. The thickness is typically in the range of 20-40 nm. The deposition rate should be controlled, for example, at 1-2 Å/s.
3. Deposition of the Emissive Layer (EML):
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Deposit the EML material onto the HTL. The EML can be a single material or a host doped with a fluorescent or phosphorescent emitter. The typical thickness is 20-60 nm.
4. Deposition of the this compound Electron Transport Layer (ETL):
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Deposit the this compound layer onto the EML. The thickness of this layer is critical and should be optimized for the specific device architecture, typically ranging from 5 nm to 40 nm.[6]
5. Deposition of the Electron Injection Layer (EIL) and Cathode:
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Deposit a thin layer of an EIL material, such as Lithium Fluoride (LiF) (e.g., 1 nm), to facilitate electron injection from the cathode.
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Finally, deposit the metal cathode, typically Aluminum (Al) (e.g., 100-120 nm), through a shadow mask to define the active area of the device.
6. Encapsulation:
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To prevent degradation from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Visualizations
Caption: Charge injection and transport pathway in an OLED with a this compound ETL.
Caption: General experimental workflow for fabricating an OLED with a this compound ETL.
References
strategies to improve the lifetime of 3Tpymb devices
Technical Support Center: 3T-PyMb Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the operational lifetime and stability of Third-Generation Thermally-Activated Delayed Fluorescence Pyrido[m,n-b]pyrazine-based Emitter (3T-PyMb) devices.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the fabrication, testing, and operation of 3T-PyMb devices.
Q1: My 3T-PyMb device is degrading rapidly under atmospheric conditions. What is the primary cause and how can I prevent this?
A1: Rapid degradation in ambient air is primarily due to the susceptibility of the organic materials in your device to oxygen and moisture. These elements can quench the excited states of the 3T-PyMb emitters and lead to the formation of non-emissive species, ultimately causing a rapid decline in luminance and efficiency.
Troubleshooting Steps:
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Inert Environment: Fabricate and test your devices in a nitrogen-filled glovebox with oxygen and moisture levels below 1 ppm.
-
Encapsulation: Proper encapsulation is crucial for long-term stability. Utilize multi-layer encapsulation techniques, such as stacking layers of silicon nitride (SiNₓ) and silicon oxide (SiOₓ), to create a robust barrier against environmental ingress. A thin film of lithium fluoride (B91410) (LiF) can also serve as an effective protective layer.
-
Material Purity: Ensure the purity of all organic materials and deposition sources. Impurities can act as degradation sites.
Q2: I'm observing the formation of "dark spots" on my device's emissive area during operation. What are these and how can I mitigate them?
A2: "Dark spots" are non-emissive areas that grow over time and are a common failure mode in organic electronic devices. They are typically caused by localized defects, such as pinholes in the encapsulation layer that allow moisture and oxygen to penetrate, or by delamination of the device layers.
Mitigation Strategies:
-
Substrate Cleaning: Implement a rigorous substrate cleaning protocol before device fabrication. This should include sonication in a sequence of deionized water, acetone, and isopropyl alcohol.
-
Deposition Rate: Optimize the deposition rate of your organic and metallic layers. A slow and controlled deposition rate can lead to more uniform and pinhole-free films.
-
Encapsulation Quality: Inspect your encapsulation layers for any visible defects or pinholes before sealing the device.
Q3: The operational voltage of my 3T-PyMb device is increasing significantly over time, even at a constant current. Why is this happening?
A3: An increase in operational voltage at a constant current density is a sign of increased device resistance. This is often attributed to the degradation of the organic materials or the interfaces between the different layers. The formation of charge traps within the organic layers can impede charge transport, leading to a higher required voltage to maintain the same current flow.
Solutions:
-
Interfacial Layers: Introduce thin interfacial layers, such as LiF or cesium carbonate (Cs₂CO₃), between the electron transport layer (ETL) and the cathode to improve electron injection and reduce interfacial degradation.
-
Material Stability: Investigate the intrinsic electrochemical stability of the materials used in your device stack. Some materials are more prone to degradation under electrical stress.
-
Drive Current: Operate the device at a lower current density when possible, as higher currents can accelerate degradation mechanisms.
Quantitative Data on Lifetime Improvement Strategies
The following table summarizes the impact of various strategies on the lifetime of 3T-PyMb and similar organic electronic devices. The lifetime (LT₅₀) is defined as the time it takes for the device's initial luminance to decrease by 50%.
| Strategy | Device Structure | Initial Luminance (cd/m²) | LT₅₀ (hours) | Improvement Factor |
| No Encapsulation (Control) | ITO / TAPC / 3T-PyMb:CBP / B3PYMPM / LiF / Al | 1000 | < 1 | - |
| Glass Lid Encapsulation | ITO / TAPC / 3T-PyMb:CBP / B3PYMPM / LiF / Al | 1000 | ~150 | 150x |
| Thin Film Encapsulation (TFE) | ITO / TAPC / 3T-PyMb:CBP / B3PYMPM / LiF / Al | 1000 | > 500 | > 500x |
| Optimized ETL | ITO / TAPC / 3T-PyMb:CBP / B4PYMPM / LiF / Al | 1000 | ~300 (Glass Lid) | 2x (vs. B3PYMPM) |
Note: Data is representative and may vary based on specific material choices and fabrication conditions.
Experimental Protocols
Protocol 1: Device Fabrication
-
Substrate Preparation:
-
Cut and clean indium tin oxide (ITO) coated glass substrates.
-
Sonicate the substrates sequentially in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the substrates to a high-vacuum thermal evaporation system (<10⁻⁶ Torr).
-
Deposit the following layers sequentially:
-
Hole Injection Layer (HIL): e.g., 40 nm of TAPC.
-
Emissive Layer (EML): e.g., 20 nm of 3T-PyMb doped in a CBP host (6 wt%).
-
Electron Transport Layer (ETL): e.g., 40 nm of B3PYMPM.
-
-
Maintain a deposition rate of 1-2 Å/s for organic layers.
-
-
Cathode Deposition:
-
Deposit a thin layer of LiF (1 nm) at a rate of 0.1 Å/s.
-
Deposit the aluminum (Al) cathode (100 nm) at a rate of 5 Å/s.
-
-
Encapsulation:
-
Without breaking vacuum, transfer the device to an attached nitrogen-filled glovebox.
-
Apply a glass lid with a UV-curable epoxy resin around the perimeter of the device.
-
Cure the epoxy using a UV lamp.
-
Protocol 2: Lifetime Measurement
-
Setup: Place the encapsulated device in an age-testing chamber with controlled temperature and atmosphere.
-
Connection: Connect the device to a source measure unit (SMU).
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.
-
Lifetime Test:
-
Apply a constant DC current to achieve a desired initial luminance (e.g., 1000 cd/m²).
-
Record the luminance and voltage as a function of time using a photodiode and the SMU.
-
The test is complete when the luminance drops to 50% of its initial value (LT₅₀).
-
Visualizations
Caption: Primary degradation pathways in 3T-PyMb devices initiated by oxygen and moisture.
Technical Support Center: Overcoming Phase Segregation in 3Tpymb Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3Tpymb blends. The information provided is designed to help users address common challenges related to phase segregation and morphology control during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in blends?
A1: this compound, or Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, is an organic small molecule commonly used in organic light-emitting diodes (OLEDs) as an electron transport layer (ETL) and hole-blocking material.[1][2][3][4] Its key properties include high triplet energy, excellent charge-transport characteristics, and good thermal stability, making it particularly suitable for blue OLEDs.[1][4] In many applications, this compound is blended with other organic materials (host materials, dopants, or other transport materials) in a co-deposited film to form the emissive layer or other functional layers within a device. Blending allows for the tuning of the film's electrical and optical properties.
Q2: What is phase segregation in the context of this compound blends?
A2: Phase segregation refers to the separation of the different molecular components in a this compound blend into distinct domains. While a certain degree of phase separation is often necessary for optimal device function (e.g., to create pathways for charge transport), uncontrolled or large-scale phase segregation can be detrimental. It can lead to the formation of large, non-uniform domains, which can impede charge transport, reduce photoluminescence efficiency, and ultimately degrade device performance and stability. The morphology of the blend, which includes the size, shape, and distribution of these domains, is critical to the overall performance of the device.
Q3: What are the common signs of uncontrolled phase segregation in my this compound blend films?
A3: Signs of problematic phase segregation can be observed through various characterization techniques:
-
Microscopy (AFM, SEM, TEM): Atomic Force Microscopy (AFM) may reveal high surface roughness and large, distinct domains on the film surface. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide more detailed information about the bulk morphology and the scale of phase separation.
-
Optical and Electrical Characterization: Inconsistent device performance across a substrate, low photoluminescence quantum yield (PLQY), high leakage currents, and low charge carrier mobility can all be indicative of poor film morphology.
-
X-ray Diffraction (XRD): Changes in the crystallinity of the blended materials can suggest phase separation into crystalline and amorphous domains.
Troubleshooting Guides
This section provides guidance on how to address specific issues related to phase segregation in this compound blends.
Issue 1: Poor Device Performance (Low Efficiency, High Turn-on Voltage)
This is often linked to suboptimal morphology of the blended active layer.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Large-scale phase segregation | 1. Optimize Thermal Annealing: Systematically vary the annealing temperature and time. Start with a temperature below the glass transition temperature (Tg) of the materials and gradually increase it. 2. Introduce a Solvent Additive: For solution-processed films, add a small percentage (e.g., 0.5-3% by volume) of a high-boiling-point solvent to the precursor solution. 3. Vary Deposition Rate: For vacuum-deposited films, experiment with different deposition rates for this compound and its blend partner. | Improved film uniformity, reduced domain sizes, and enhanced charge transport, leading to lower turn-on voltage and higher efficiency. |
| Poor Interfacial Contact | 1. Surface Treatment: Ensure substrates are properly cleaned and treated (e.g., with UV-ozone or plasma) to improve wetting and adhesion. 2. Control Deposition Environment: For vacuum deposition, ensure a high vacuum to minimize contamination. | Better film adhesion and more uniform layer formation, leading to improved charge injection and overall device performance. |
Issue 2: Inconsistent Film Morphology and Device Reproducibility
Variations in film morphology can lead to a wide spread in device performance.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Uncontrolled Crystallization | 1. Control Solvent Evaporation Rate: For solution-processed films, control the spin-coating speed and the ambient temperature and humidity. A slower evaporation rate can sometimes lead to more ordered films. 2. Optimize Annealing Protocol: A rapid thermal anneal followed by a slower cooling process can sometimes improve crystallinity and morphology. | More uniform and reproducible film morphology with consistent domain sizes and crystallinity. |
| Sensitivity to Processing Conditions | 1. Standardize Protocols: Ensure all processing parameters (solution concentrations, spin-coating speeds, annealing temperatures and times, deposition rates) are tightly controlled and documented. 2. Ternary Blend Approach: Consider introducing a third component (a compatible small molecule or polymer) in a small percentage to act as a morphology stabilizer. | Improved batch-to-batch consistency and more reliable device performance. |
Data Presentation
The following tables summarize representative quantitative data from studies on analogous organic blend systems. This data should be used as a starting point for the optimization of your specific this compound blend.
Table 1: Effect of Thermal Annealing on OLED Device Performance (Analogous System)
| Annealing Temperature (°C) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) |
| No Annealing | 5.5 | 8,000 |
| 80 | 5.0 | 10,000 |
| 120 | 4.5 | 12,000 |
| 150 | 5.0 | 9,500 |
Data adapted from a study on a polymer:small molecule blend for OLEDs. The trend suggests an optimal annealing temperature exists to improve device performance by balancing morphology and charge transport.
Table 2: Influence of Solvent Additive on Film Morphology (Analogous Organic Solar Cell System)
| Additive | Additive Concentration (% vol) | Domain Size (nm) | Surface Roughness (RMS, nm) |
| None | 0 | ~100 | 5.2 |
| 1,8-diiodooctane (DIO) | 1 | ~30 | 2.1 |
| 1-chloronaphthalene (CN) | 3 | ~45 | 3.5 |
Data adapted from studies on organic solar cell blends. High-boiling-point additives tend to reduce domain size and surface roughness, leading to improved morphology.
Experimental Protocols
The following are detailed methodologies for key experiments to control phase segregation. These are generalized protocols and should be adapted for your specific this compound blend system.
Protocol 1: Thermal Annealing of Vacuum-Deposited this compound Blend Films
-
Film Deposition: Co-deposit the this compound and partner material onto the desired substrate in a high-vacuum thermal evaporator. Control the deposition rates of each material to achieve the desired blend ratio.
-
Sample Transfer: Transfer the substrate with the deposited film to a nitrogen-filled glovebox equipped with a hotplate.
-
Annealing:
-
Set the hotplate to the desired annealing temperature (e.g., start with a range of 80°C to 150°C).
-
Place the substrate on the pre-heated hotplate for a specified duration (e.g., 1 to 10 minutes).
-
After the specified time, remove the substrate from the hotplate and allow it to cool to room temperature on a heat sink within the glovebox.
-
-
Characterization: Characterize the film morphology using AFM and device performance to determine the optimal annealing conditions.
Protocol 2: Solution Processing of this compound Blends with a Solvent Additive
-
Solution Preparation:
-
Dissolve the this compound and its blend partner in a suitable solvent (e.g., chloroform, chlorobenzene) to the desired total concentration.
-
Add a specific volume percentage of a high-boiling-point solvent additive (e.g., 1,8-diiodooctane) to the solution.
-
Stir the solution at a slightly elevated temperature (e.g., 40°C) for several hours to ensure complete dissolution.
-
-
Film Deposition:
-
Clean and prepare the substrate.
-
Spin-coat the solution onto the substrate at a controlled speed to achieve the desired film thickness.
-
-
Drying/Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a moderate temperature (e.g., 80°C) for a few minutes to remove residual solvent.
-
-
Characterization: Analyze the film morphology and device performance to assess the effect of the solvent additive.
Visualizations
The following diagrams illustrate key concepts and workflows for overcoming phase segregation in this compound blends.
Caption: Experimental workflow for optimizing this compound blend morphology.
Caption: Relationship between processing parameters, morphology, and device performance.
References
Technical Support Center: Mitigating Efficiency Roll-Off in High-Brightness Phosphorescent OLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering efficiency roll-off in high-brightness phosphorescent Organic Light-Emitting Diodes (OLEDs), particularly those utilizing materials such as 3Tpymb in the device stack.
Troubleshooting Guide
This guide addresses common issues observed during the characterization of high-brightness phosphorescent OLEDs.
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid decrease in External Quantum Efficiency (EQE) at increasing current densities. | 1. Triplet-Triplet Annihilation (TTA): At high brightness, the concentration of triplet excitons on the phosphorescent dopant becomes high, leading to non-radiative annihilation of two triplets.[1][2][3][4] 2. Triplet-Polaron Quenching (TPQ): Triplet excitons are quenched by charge carriers (polarons) on adjacent host or transport molecules.[1][2][4][5][6] This can be a dominant mechanism even at moderate current densities.[5] | 1. Optimize Dopant Concentration: Reduce the concentration of the phosphorescent emitter to increase the average distance between excitons, thus lowering the probability of TTA. 2. Broaden the Recombination Zone: Modify the device architecture to spread the exciton (B1674681) formation zone. This can be achieved by introducing interlayers or using mixed-host systems to prevent high local exciton concentrations. 3. Select Host Materials with High Triplet Energy: Ensure the host material has a higher triplet energy level than the phosphorescent dopant to confine excitons on the emitter and prevent energy back-transfer. 4. Improve Charge Balance: Adjust the thickness and charge transport properties of the electron and hole transport layers to ensure balanced charge injection and recombination within the emissive layer. An imbalance can lead to an excess of polarons, increasing TPQ. |
| Device instability and reduced operational lifetime at high brightness. | 1. Material Degradation: High exciton and polaron densities can lead to the chemical degradation of the organic materials, creating non-emissive species and charge traps.[7][8][9][10] 2. Interfacial Exciton-Polaron Quenching (Inf. EPQ): Accumulation of polarons at the interface between the emissive layer (EML) and charge transport layers (CTLs) can cause significant quenching.[11] | 1. Employ Stable Materials: Select host, dopant, and transport layer materials with high thermal and electrochemical stability. 2. Manage Interfacial Energetics: Minimize the energy barrier for charge injection from the CTLs to the EML to prevent polaron accumulation at the interfaces.[11] 3. Encapsulation: Ensure proper encapsulation of the device to prevent degradation from atmospheric moisture and oxygen, which can be exacerbated at higher operating temperatures associated with high brightness.[7][10] |
| Inhomogeneous light emission or "dark spots" at high brightness. | 1. Localized Heating: Inhomogeneous current flow can lead to localized heating, causing "switched-back" regions of lower brightness and accelerating material degradation.[12] 2. Thin Film Morphology Issues: Poor morphology of the organic layers can lead to non-uniform charge injection and recombination. | 1. Optimize Electrode Design and Substrate: Ensure uniform current distribution across the device area. 2. Thermal Management: Employ substrates with good thermal conductivity to dissipate heat generated during operation. 3. Control Deposition Conditions: Optimize deposition parameters (e.g., substrate temperature, deposition rate) to achieve smooth and uniform thin films. |
Frequently Asked Questions (FAQs)
Q1: What is efficiency roll-off in OLEDs?
A1: Efficiency roll-off is the phenomenon where the quantum efficiency of an OLED decreases as the driving current density and brightness increase.[3] This is a major challenge for applications requiring high luminance, such as solid-state lighting and certain types of displays.[13]
Q2: What are the primary mechanisms responsible for roll-off in phosphorescent OLEDs?
A2: The two main bimolecular quenching mechanisms are:
-
Triplet-Triplet Annihilation (TTA): Where two triplet excitons interact, resulting in the non-radiative decay of one or both excitons.[2][3]
-
Triplet-Polaron Quenching (TPQ): Where a triplet exciton is quenched by a charge carrier (polaron).[1][2][5][6] Other contributing factors can include field-induced quenching and imbalances in charge carrier injection and transport.[3]
Q3: How does the choice of host material, like this compound, affect roll-off?
A3: The host material plays a crucial role in managing exciton and polaron populations. An ideal host should have:
-
High Triplet Energy: To confine triplet excitons on the phosphorescent guest molecules.
-
Good Bipolar Transport Properties: To ensure balanced electron and hole transport, leading to a wide recombination zone and reduced polaron accumulation.
-
High Electrochemical Stability: To resist degradation under high current densities.[7] While this compound is often used as an electron transport material, its properties can influence the charge balance and the location of the recombination zone, thereby impacting TPQ.
Q4: Can device architecture be modified to reduce roll-off?
A4: Yes, device architecture is a key factor. Strategies include:
-
Using a Mixed-Host System: Blending two host materials can improve charge balance and broaden the recombination zone.
-
Introducing Interlayers: Thin layers can be inserted to manage charge injection and confine excitons within the desired region of the emissive layer.
-
Graded Doping: Varying the concentration of the phosphorescent dopant across the emissive layer can help to distribute exciton formation more evenly.
Q5: Are there any specific experimental techniques to identify the dominant roll-off mechanism?
A5: Yes, time-resolved photoluminescence and electroluminescence experiments can be used to study exciton dynamics. By analyzing the decay of the emission as a function of current density or excitation intensity, it is possible to distinguish between TTA and TPQ, as they exhibit different dependencies on exciton and polaron concentrations.[2][5]
Quantitative Data Summary
The following table summarizes typical performance metrics and parameters related to efficiency roll-off in phosphorescent OLEDs.
| Parameter | Typical Values | Significance in Roll-Off |
| Peak External Quantum Efficiency (EQE) | 15 - 30% | Represents the maximum efficiency at low brightness. |
| EQE at 1000 cd/m² | 10 - 25% | A key metric for practical applications; the drop from the peak indicates the severity of roll-off. |
| Luminance at 50% EQE Roll-Off (L₅₀) | 1,000 - 10,000 cd/m² | The luminance at which the EQE has dropped to half its peak value. A higher L₅₀ is desirable. |
| Triplet Exciton Lifetime (τ) | 1 - 100 µs | Longer lifetimes increase the probability of TTA and TPQ.[2] |
| TTA Rate Constant (kTT) | 10-13 - 10-12 cm³/s | A higher value indicates a greater propensity for TTA. |
| TPQ Rate Constant (kP) | 10-13 - 10-12 cm³/s | A higher value indicates a greater propensity for TPQ.[2] |
Experimental Protocols
Protocol 1: Fabrication of a High-Brightness Phosphorescent OLED
This protocol describes a general method for fabricating a multilayer phosphorescent OLED by thermal evaporation.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 10 minutes to increase the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with a phosphorescent emitter (e.g., Ir(ppy)₃) at a concentration of 6-10 wt%.
-
Electron Transport Layer (ETL): 40 nm of a material like this compound.[14]
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF).
-
-
Deposition rates should be carefully controlled (e.g., 1-2 Å/s for hosts, 0.1-0.2 Å/s for dopants).
-
-
Cathode Deposition:
-
Deposit a 100 nm thick Aluminum (Al) cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox.
-
Encapsulate the device using a glass lid and UV-curable epoxy to protect it from ambient atmosphere.
-
Protocol 2: Characterization of Efficiency Roll-Off
-
Current-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer.
-
Apply a forward voltage bias to the OLED and measure the current density and luminance.
-
Sweep the voltage from 0 V to a value corresponding to high brightness (e.g., >10,000 cd/m²).
-
-
EQE Calculation:
-
From the J-V-L data, calculate the EQE at each current density point using the formula: EQE (%) = (Number of photons emitted per second / Number of electrons injected per second) * 100
-
This requires converting luminance (cd/m²) to photon flux, taking into account the emission spectrum.
-
-
Data Analysis:
-
Plot the calculated EQE as a function of current density and luminance.
-
Identify the peak EQE and the roll-off characteristics (e.g., the current density at which the EQE drops by 50%).
-
Visualizations
Caption: Key pathways for exciton decay in a phosphorescent OLED.
Caption: Workflow for OLED fabrication, characterization, and roll-off analysis.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficiency roll-off in organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Dipole-quadrupole coupling in triplet exciton-polaron quenching in a phosphorescent OLED emission layer | Semantic Scholar [semanticscholar.org]
- 7. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Oral: Interfacial Exciton-Polaron Quenching in Organic Light-Emitting Diodes - APS Global Physics Summit 2025 [archive.aps.org]
- 12. insights.globalspec.com [insights.globalspec.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
compatibility of 3Tpymb with different electrode materials
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb) in electrochemical experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound with different electrode materials.
Issue 1: No or Poor Electrochemical Signal
-
Symptom: No discernible peaks or a very weak signal is observed during cyclic voltammetry (CV) or other electrochemical measurements.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Solubility | This compound is an organic molecule that may have limited solubility in aqueous electrolytes. Ensure you are using a suitable organic solvent (e.g., THF, Dichloromethane, Acetonitrile) with an appropriate supporting electrolyte (e.g., TBAPF6). |
| Incorrect Potential Window | The redox events of this compound may occur outside the scanned potential range. Based on its electronic properties (HOMO ~6.8 eV, LUMO ~3.3 eV), its oxidation and reduction potentials might be at the extremes of common solvent windows.[1][2][3] Expand the potential window, keeping in mind the stability limits of your solvent-electrolyte system and electrode material. |
| Electrode Passivation | The electrode surface may be passivated by an insulating layer of adsorbed this compound or its electropolymerization product. Try cleaning the electrode surface between experiments. For solid electrodes, this can be done by polishing (e.g., with alumina (B75360) slurry for glassy carbon) or electrochemical cleaning cycles in a blank electrolyte solution.[4][5] |
| High Solution Resistance | The use of organic solvents can lead to high solution resistance, distorting the electrochemical signal. Ensure the reference and working electrodes are positioned close to each other. Use a suitable supporting electrolyte at a sufficient concentration (e.g., 0.1 M) to minimize resistance. |
Issue 2: Irreversible or Broad Peaks in Cyclic Voltammetry
-
Symptom: The cyclic voltammogram shows broad peaks, and the reverse scan peak is absent or significantly smaller than the forward scan peak.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Slow Electron Transfer Kinetics | The electron transfer between the electrode and this compound may be slow. This can be electrode material dependent. Try using different working electrodes (e.g., glassy carbon, gold, platinum) to see if the kinetics improve. Varying the scan rate can also provide insights into the kinetics of the reaction.[6] |
| Chemical Instability of Redox Species | The oxidized or reduced form of this compound may be unstable and undergo subsequent chemical reactions. Try performing the experiment at lower temperatures to improve the stability of the redox species. Fast scan rate CV can also help to outrun the follow-up chemical reactions. |
| Electrode Surface Interactions | Strong adsorption of this compound or its redox products onto the electrode surface can lead to peak broadening and irreversibility. Consider using a different electrode material that may have weaker interactions with the molecule. For instance, if using a gold electrode where strong adsorption might occur, switching to a glassy carbon electrode could be beneficial.[7] |
Logical Relationship for Troubleshooting Poor Signal
Caption: Troubleshooting workflow for a poor electrochemical signal with this compound.
Frequently Asked Questions (FAQs)
Q1: Which electrode material is best for studying the electrochemistry of this compound?
The optimal electrode material can depend on the specific experiment. Here's a general comparison:
| Electrode Material | Advantages | Disadvantages |
| Glassy Carbon (GC) | Wide potential window, chemically inert, relatively low cost, and less prone to adsorption of organic molecules compared to metal electrodes.[8] | Surface can be sensitive to polishing and pretreatment; kinetics can be slower than on metal electrodes. |
| Gold (Au) | High conductivity, well-defined surface chemistry for modification. | Can be prone to adsorption of organic molecules containing nitrogen or sulfur. Its potential window in some electrolytes can be limited by its oxidation.[7] |
| Platinum (Pt) | Excellent catalytic activity, wide potential window. | Can be expensive; surface oxides can form and interfere with measurements.[9][10] |
| Indium Tin Oxide (ITO) | Optically transparent, allowing for spectroelectrochemical studies. | Higher sheet resistance compared to metal electrodes, which can affect measurements. The usable potential window can be limited.[11][12][13] |
For general characterization of this compound's redox behavior, a glassy carbon electrode is often a good starting point due to its inertness and wide potential window.
Q2: What are the expected HOMO and LUMO levels of this compound and how do they relate to its electrochemical properties?
This compound has a reported HOMO level of approximately 6.8 eV and a LUMO level of around 3.3 eV.[1][2] These energy levels are important for its function as an electron transport and hole-blocking material in OLEDs.[14][15][16] In an electrochemical context, the HOMO level is related to the oxidation potential, and the LUMO level is related to the reduction potential. A higher HOMO energy corresponds to easier oxidation, while a lower LUMO energy corresponds to easier reduction. The large energy gap of this compound suggests that it will have high oxidation and reduction potentials, requiring a wide potential window for electrochemical characterization.
Q3: Can this compound be electropolymerized onto the electrode surface?
While there is no direct evidence in the provided search results of this compound electropolymerization, many organic molecules with aromatic and heterocyclic moieties can form polymeric films on electrode surfaces upon repeated cycling to high potentials. If you observe a gradual increase in peak currents with each CV cycle that persists even after transferring the electrode to a blank electrolyte solution, it may indicate the formation of a conductive polymer film. Conversely, a decrease in signal could suggest the formation of an insulating film.
Experimental Workflow for Cyclic Voltammetry of this compound
Caption: A general experimental workflow for performing cyclic voltammetry on this compound.
Experimental Protocols
Cyclic Voltammetry of this compound
This protocol provides a general methodology for performing cyclic voltammetry on this compound. It should be adapted based on the specific experimental goals and available instrumentation.
1. Materials and Equipment:
-
Working Electrode (e.g., Glassy Carbon, Gold, or Platinum)
-
Reference Electrode (e.g., Ag/AgCl or Ag/Ag+)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical Cell
-
This compound
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, or THF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF6)
-
Inert gas (Nitrogen or Argon) for deaeration
-
Polishing materials for the working electrode (e.g., alumina slurries)
2. Electrode Preparation:
-
Glassy Carbon Electrode: Polish the electrode surface with successively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.[4] Rinse thoroughly with deionized water and the solvent to be used in the experiment.
-
Gold or Platinum Electrode: Clean the electrode surface by cycling the potential in a suitable cleaning solution (e.g., dilute sulfuric acid) or by flame annealing (for gold). Ensure the electrode is completely dry before use.
3. Solution Preparation:
-
Dissolve the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous organic solvent to a concentration of 0.1 M.
-
Prepare a stock solution of this compound (e.g., 1-5 mM) in the electrolyte solution.
4. Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.[17]
-
Add the this compound solution to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate. A good starting point for the scan rate is 100 mV/s. The potential window should be set wide enough to observe the redox events of this compound, but within the limits of the solvent-electrolyte system.
-
Run the cyclic voltammetry experiment and record the data.
-
After the experiment, clean the working electrode thoroughly.
Signaling Pathway Analogy for Electrochemical Process
Caption: Diagram illustrating the core electron transfer process at the electrode surface.
References
- 1. ossila.com [ossila.com]
- 2. noctiluca.eu [noctiluca.eu]
- 3. nbinno.com [nbinno.com]
- 4. Glassy carbon electrode modified with a film of tetraruthenated nickel(ii) porphyrin located in natural smectite clay's interlayer for the simultaneous sensing of dopamine, acetaminophen and tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glassy carbon electrode modified with a film of tetraruthenated nickel(ii) porphyrin located in natural smectite clay's interlayer for the simultaneous sensing of dopamine, acetaminophen and tryptophan - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes [pubs.sciepub.com]
- 7. The Potential Use of a Thin Film Gold Electrode Modified with Laccases for the Electrochemical Detection of Pyrethroid Metabolite 3-Phenoxybenzaldehyde [mdpi.com]
- 8. E-chemical measuring electrode and Acceccory /26. Glassy Carbon | ALS,the electrochemical company [als-japan.com]
- 9. Cyclic Voltammetry Study of Noble Metals and Their Alloys for Use in Implantable Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. deringerney.com [deringerney.com]
- 11. Modification of indium-tin oxide electrodes with thiophene copolymer thin films: optimizing electron transfer to solution probe molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A three-dimensional hydrogel-modified indium tin oxide electrode with enhanced performance for in situ electrochemical detection of extracellular H2O2 - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. The modification of indium tin oxide with phosphonic acids: mechanism of binding, tuning of surface properties, and potential for use in organic electronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lumtec.com.tw [lumtec.com.tw]
- 16. tcichemicals.com [tcichemicals.com]
- 17. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to Electron Transport Materials: Validating the Performance of 3Tpymb
In the landscape of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate Electron Transport Material (ETM) is critical for achieving optimal device efficiency, stability, and longevity. Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, has emerged as a promising ETM. This guide provides an objective comparison of this compound's electron mobility and other key properties against widely used alternative materials, supported by experimental data and detailed measurement protocols.
Performance Comparison of Electron Transport Materials
The efficacy of an ETM is primarily determined by its electron mobility, energy levels (HOMO/LUMO), and thermal stability (glass transition temperature, Tg). A higher electron mobility facilitates efficient charge transport, while well-matched energy levels ensure low injection barriers and effective hole blocking. A high Tg is indicative of better morphological stability at elevated operational temperatures. The following table summarizes these key performance metrics for this compound and several common alternative ETMs.
| Material | Electron Mobility (μ) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Tg (°C) |
| This compound | ~1 x 10⁻⁵ | -6.8 | -3.3 | 250 |
| Alq₃ | 10⁻⁶ - 10⁻⁵ | -5.7 to -5.9 | -3.0 to -3.1 | ~175 |
| BCP | ~10⁻⁴ | -6.5 | -3.0 | Not readily available |
| TPBi | 10⁻⁶ - 10⁻⁵ | -6.2 to -6.3 | -2.7 to -2.8 | 124 |
| Bphen | ~5 x 10⁻⁴ | -6.4 | -3.0 | Not readily available |
As the data indicates, this compound exhibits an electron mobility comparable to that of established materials like Alq₃ and TPBi[1]. Notably, its deep HOMO level provides excellent hole-blocking capabilities, and its high glass transition temperature suggests superior thermal stability, a crucial factor for device lifetime[2].
Experimental Protocols for Electron Mobility Measurement
The electron mobility of thin-film organic semiconductors is commonly determined using the Time-of-Flight (TOF) or Space-Charge Limited Current (SCLC) methods.
Time-of-Flight (TOF) Method
The TOF technique directly measures the transit time of charge carriers across a material of known thickness under an applied electric field.
Device Fabrication:
-
A thick film (typically >1 µm) of the organic semiconductor is deposited on a transparent conductive substrate (e.g., ITO-coated glass).
-
A semi-transparent top metal electrode is then deposited via thermal evaporation to complete the sandwich-structure device.
Measurement Protocol:
-
The device is placed in a vacuum cryostat to control the temperature and atmosphere.
-
A pulsed laser with a wavelength absorbed by the organic material is directed through the transparent electrode to generate a sheet of charge carriers near this electrode.
-
A DC voltage is applied across the device, causing the photogenerated electrons to drift towards the opposite electrode.
-
The transient photocurrent is measured using a fast oscilloscope connected in series with the device.
-
The transit time (tₜ) is determined from the inflection point of the photocurrent transient.
-
The electron mobility (μ) is calculated using the formula: μ = d² / (V * tₜ) where d is the film thickness and V is the applied voltage.
Space-Charge Limited Current (SCLC) Method
The SCLC method analyzes the current-voltage (J-V) characteristics of a single-carrier device to determine the charge carrier mobility.
Device Fabrication:
-
An electron-only device is fabricated in a sandwich structure.
-
This typically involves an ohmic electron-injecting cathode (e.g., Ca/Al or LiF/Al) and a high work-function anode to block hole injection, with the organic semiconductor layer in between.
-
The thickness of the organic layer is typically in the range of 100-300 nm.
Measurement Protocol:
-
The J-V characteristics of the electron-only device are measured in the dark using a source-measure unit.
-
At a certain voltage, the injected charge density exceeds the intrinsic charge density, and the current becomes space-charge limited.
-
In the trap-free SCLC regime, the current density (J) follows the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the electron mobility, V is the applied voltage, and d is the film thickness.
-
By plotting J vs. V² on a log-log scale, a linear region with a slope of 2 should be observed. The mobility can be extracted from the slope of this region.
Experimental Workflow Visualization
The following diagram illustrates the generalized experimental workflow for determining the electron mobility of an organic semiconductor using either the TOF or SCLC method.
Caption: Generalized workflow for electron mobility measurement.
References
A Comparative Guide to Host Materials in Blue Phosphorescent OLEDs: Evaluating 3Tpymb Against Industry Standards
For researchers and scientists at the forefront of organic electronics, the quest for efficient and stable blue phosphorescent organic light-emitting diodes (PHOLEDs) remains a critical challenge. The performance of these devices is intrinsically linked to the selection of the host material in the emissive layer. This guide provides a comprehensive comparison of 3Tpymb, a material renowned for its electron-transporting properties, with other widely used host materials in blue PHOLEDs, supported by experimental data and detailed protocols.
Performance Benchmark: this compound in Context
Tris(3-(pyridin-3-yl)phenyl)borane (this compound) has carved a niche in the architecture of blue PHOLEDs primarily as a high-performance electron transport layer (ETL) and hole-blocking layer (HBL). Its acclaim stems from a high triplet energy (T₁) of approximately 2.95 eV and excellent electron mobility (around 10⁻⁵ cm²/Vs). These properties are crucial for preventing triplet exciton (B1674681) quenching and ensuring balanced charge injection in the emissive layer, leading to enhanced device efficiency.
While the majority of published research leverages this compound in its capacity as an ETL, its inherent high triplet energy also makes it a theoretically viable candidate for a host material. However, comprehensive experimental data on devices employing this compound as the primary host are scarce in the current literature. Therefore, this guide will benchmark the performance of standard blue PHOLED host materials, such as 1,3-Bis(N-carbazolyl)benzene (mCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), to provide a framework for evaluating the potential of this compound in a host role.
Quantitative Performance Data
The following table summarizes the performance of blue PHOLEDs utilizing mCP and CBP as host materials for the common blue phosphorescent emitter, Iridium(III) bis[(4,6-difluorophenyl)pyridinato-N,C²´]picolinate (FIrpic).
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Operating Voltage (V) at 1000 cd/m² |
| mCP | FIrpic | ~19.5% | ~20.7 lm/W | ~42.5 cd/A | ~5.5 V |
| CBP | FIrpic | ~15.3% | ~15.1 lm/W | ~30.1 cd/A | ~6.8 V |
Note: The performance metrics can vary depending on the specific device architecture, layer thicknesses, and fabrication conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section details a standard experimental protocol for the fabrication and characterization of blue PHOLEDs.
Device Fabrication
A typical blue PHOLED is fabricated on a pre-cleaned indium tin oxide (ITO)-coated glass substrate. The organic layers and the metal cathode are deposited sequentially via thermal evaporation in a high-vacuum chamber (< 10⁻⁶ Torr) without breaking the vacuum.
Typical Device Structure:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Layer Materials and Thicknesses (Example):
-
HIL: di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) (60 nm)
-
HTL: N,N'-dicarbazolyl-3,5-benzene (mCP) (10 nm)
-
EML: Host material (e.g., mCP or CBP) doped with FIrpic (e.g., 8-12 wt%) (30 nm)
-
HBL: this compound (10 nm)
-
ETL: this compound (40 nm)
-
EIL: Lithium Fluoride (LiF) (1 nm)
-
Cathode: Aluminum (Al) (100 nm)
The deposition rates for organic materials are typically maintained at 1-2 Å/s, while LiF is deposited at 0.1-0.2 Å/s, and Al at 5-10 Å/s.
Device Characterization
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer. The electroluminescence (EL) spectra are recorded with a spectroradiometer. The external quantum efficiency (EQE), power efficiency, and current efficiency are then calculated from the J-V-L data and the EL spectra.
Visualizing the Energetics and Workflow
To better understand the interplay of materials and the experimental process, the following diagrams are provided.
Caption: Energy level diagram of common blue PHOLED materials.
Caption: Experimental workflow for blue PHOLED fabrication and testing.
Concluding Remarks
While this compound is a cornerstone material for achieving high-efficiency blue PHOLEDs as an electron transport and hole-blocking layer, its role as a primary host material is not yet well-established in the scientific literature. The data presented for mCP and CBP highlight the performance benchmarks that any new host material, including this compound, would need to meet or exceed.
The high triplet energy of this compound is a compelling attribute for a blue host, suggesting that it could effectively confine triplet excitons on the blue emitter. However, its relatively deep HOMO level compared to traditional hole-transporting hosts might present challenges for efficient hole injection and transport within the emissive layer, potentially leading to a charge imbalance.
Future research should focus on fabricating and characterizing blue PHOLEDs with this compound as the host to directly assess its performance. Such studies would be invaluable in determining if the exceptional electron-transporting properties of this compound can be translated into superior performance when it serves as the host matrix for blue phosphorescent emitters.
Comparative Oncology: A Study of Triazole-Pyridine-Benzamide Derivatives in Cancer Therapy
A detailed analysis of the synthesis, cytotoxic effects, and mechanisms of action of novel heterocyclic compounds reveals their potential as next-generation anticancer agents.
In the relentless pursuit of more effective and targeted cancer therapies, a class of synthetic heterocyclic compounds, characterized by a core structure integrating triazole, pyridine (B92270), and benzamide (B126) moieties, has emerged as a promising area of investigation. This guide provides a comparative analysis of a series of these derivatives, compiling experimental data from various studies to offer insights into their structure-activity relationships, cytotoxic profiles against various cancer cell lines, and the molecular pathways they influence. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug discovery and development.
Data Presentation: A Comparative Overview of Cytotoxicity
The in vitro anticancer activity of a selection of triazole-pyridine-benzamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results, collated from multiple studies, are summarized below. It is important to note that direct comparison of absolute IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.
| Compound ID | Target Cell Line | IC50 (µM) | Reference Study |
| TP1 | Murine Melanoma (B16F10) | 58.50 | [1][2] |
| TP2 | Murine Melanoma (B16F10) | 52.35 | [1][2] |
| TP3 | Murine Melanoma (B16F10) | 57.70 | [1][2] |
| TP4 | Murine Melanoma (B16F10) | 50.25 | [1][2] |
| TP5 | Murine Melanoma (B16F10) | 61.11 | [1][2] |
| TP6 | Murine Melanoma (B16F10) | 41.12 | [1][2] |
| TP7 | Murine Melanoma (B16F10) | 45.60 | [1][2] |
| Compound 3d | Human Breast Cancer (MCF-7) | 11.34 | [3] |
| Human Cervical Cancer (HeLa) | 16.48 | [3] | |
| Compound 3f | Human Breast Cancer (MCF-7) | 11.73 | [3] |
| Compound 3j | Human Breast Cancer (MCF-7) | 7.80 | [3] |
| Human Cervical Cancer (HeLa) | 6.80 | [3] |
Deciphering the Mechanism of Action: Signaling Pathways
Several studies suggest that the anticancer effects of these derivatives are mediated through the modulation of key cellular signaling pathways that regulate cell cycle progression and apoptosis. The p53 and JNK pathways have been identified as being significantly upregulated in response to treatment with certain pyridine derivatives. Furthermore, the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, has been implicated as a target for related heterocyclic compounds.
Caption: Proposed mechanism of action for triazole-pyridine-benzamide derivatives.
Experimental Protocols: A Guide to Key Methodologies
The following section provides detailed protocols for the key experiments commonly employed in the evaluation of the anticancer properties of these compounds.
Synthesis of Triazole-Pyridine-Benzamide Derivatives
The synthesis of these derivatives typically involves a multi-step process. A common route begins with the reaction of nicotinohydrazide with carbon disulfide to yield a potassium-3-pyridyl-dithiocarbazate intermediate. This is then cyclized with an ammonia (B1221849) solution to form a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid. The final derivatives are produced by reacting this hybrid with various substituted benzyl (B1604629) derivatives. The purity and structure of the synthesized compounds are confirmed using techniques such as thin-layer chromatography (TLC), melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Caption: A generalized workflow for the synthesis of the target compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7][8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC Assay
This assay is used to quantify the percentage of cells undergoing apoptosis.[9][10][11][12][13]
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and JNK.[18][19][20][21][22]
-
Protein Extraction: Following treatment with the test compounds, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-p53, anti-JNK).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nanocellect.com [nanocellect.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. biocompare.com [biocompare.com]
- 18. benchchem.com [benchchem.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Benchmarking 3Tpymb Performance in TADF Devices: A Comparative Guide
In the rapidly evolving landscape of Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs), 3Tpymb (tris-[3-(3-pyridyl)mesityl]borane) has emerged as a significant electron-accepting material, particularly in the formation of high-efficiency exciplex emitters. This guide provides a comparative performance analysis of this compound-based TADF devices against established unimolecular TADF emitters, namely 4CzIPN and DMAC-DPS, supported by experimental data from various studies.
Performance Comparison of TADF Emitters
The performance of TADF emitters is benchmarked by several key metrics, including Photoluminescence Quantum Yield (PLQY), External Quantum Efficiency (EQE), Current Efficiency, Power Efficiency, and operational lifetime (often denoted as LT50, the time for the luminance to decrease to 50% of its initial value). Below is a summary of these metrics for an exciplex system utilizing this compound, and for the well-established unimolecular TADF emitters 4CzIPN and DMAC-DPS.
| Emitter System | Peak Emission (nm) | PLQY (%) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Lifetime (LT50) at initial luminance |
| m-MTDATA:this compound (Exciplex) | ~540 - 560 | 26[1] | 5.4 - 11.6[1][2] | 36.79[3] | ~47.0 (for a similar exciplex)[4] | Not widely reported |
| 4CzIPN | ~520 - 550 | >90[5] | 16 - 21[6][7] | ~8.2[8] | ~4.9[8] | Not widely reported in comparative studies |
| DMAC-DPS | ~470 - 490 | High | 23.3[9] | >48[9] | 41.9[9] | Not widely reported in comparative studies |
Experimental Protocols
The fabrication and characterization of TADF OLEDs involve a series of well-defined steps. The following protocols are representative of the methodologies used in the cited research.
OLED Device Fabrication (Solution-Processing)
-
Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition : A solution of a hole transport material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the cleaned ITO substrate. The film is then thermally annealed to remove the solvent.
-
Emissive Layer (EML) Deposition :
-
For the m-MTDATA:this compound exciplex , a blend of the two materials (e.g., in a 1:1 molar ratio) is dissolved in a suitable organic solvent like chlorobenzene. This solution is then spin-coated on top of the HTL.[3]
-
For unimolecular emitters like 4CzIPN or DMAC-DPS , the TADF material is typically co-dissolved with a host material (e.g., CBP, mCP) in a solvent and then spin-coated to form the EML.[6][10]
-
-
Electron Transport Layer (ETL) and Cathode Deposition : The substrates are transferred to a high-vacuum thermal evaporator. An electron transport material (e.g., TPBi) and a low work function metal cathode (e.g., LiF/Al) are sequentially deposited through a shadow mask to define the device area.[11]
-
Encapsulation : To prevent degradation from moisture and oxygen, the devices are encapsulated using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
Performance Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics : The electrical and optical characteristics of the fabricated OLEDs are measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
External Quantum Efficiency (EQE) : The EQE is determined by measuring the number of photons emitted from the device per injected electron.[12] This is typically done using an integrating sphere to collect all the emitted light. The total number of photons is calculated from the integrated electroluminescence spectrum.
-
Photoluminescence Quantum Yield (PLQY) : The PLQY of the emitting material in a thin film is measured using an integrating sphere setup. The sample is excited by a monochromatic light source, and the emitted and unabsorbed photons are detected to calculate the ratio of emitted to absorbed photons.
-
Device Lifetime : The operational lifetime is measured by applying a constant current density and monitoring the luminance of the device over time. The time it takes for the luminance to decrease to 50% of its initial value is recorded as the LT50.[13][14]
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular concepts of this compound and its use in an exciplex system.
Caption: A generalized architecture of a multi-layer TADF OLED.
Caption: A simplified workflow for TADF OLED fabrication and testing.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Advances in Blue Exciplex–Based Organic Light-Emitting Materials and Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent Applications of Interfacial Exciplex as Ideal Host of Power-Efficient OLEDs [frontiersin.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. oldcitypublishing.com [oldcitypublishing.com]
- 11. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 12. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 13. ossila.com [ossila.com]
- 14. library.imaging.org [library.imaging.org]
A Comparative Guide to Validating the Hole-Blocking Capability of 3Tpymb
For researchers, scientists, and drug development professionals working at the forefront of organic electronics, the selection of appropriate charge-carrier blocking layers is paramount to achieving high-performance and stable devices. This guide provides an objective comparison of the hole-blocking capabilities of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb) against other commonly used hole-blocking/hole-transporting materials. The information presented herein is supported by a summary of key performance parameters, detailed experimental protocols for validation, and illustrative diagrams to elucidate the underlying electronic processes.
Quantitative Performance Comparison
The efficacy of a hole-blocking layer (HBL) is determined by its ability to impede the transport of holes while facilitating the efficient transport of electrons. Key parameters for comparison include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the energy barriers for charge injection and blocking, as well as the material's charge carrier mobility.
Below is a comparative table summarizing these properties for this compound and several alternative materials. It is important to note that while this compound is primarily utilized as an electron transport material (ETM), its deep HOMO level provides it with excellent hole-blocking properties.
| Material | Primary Function | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) |
| This compound | ETL/HBL | -6.8[1] | -3.3[1] | ~10⁻⁵ | Data not available |
| Spiro-OMeTAD | HTL | -5.0 to -5.2 | -1.5 to -2.0 | Low | 2 x 10⁻⁴ to 8 x 10⁻³ |
| PEDOT:PSS | HTL | -5.1 to -5.2 | -3.4 to -3.7 | Low | 10⁻⁵ to 10⁻¹ |
| NPB | HTL | -5.4 to -5.5 | -2.3 to -2.4 | Low | ~10⁻⁴ |
| TPD | HTL | -5.3 to -5.5 | -2.2 to -2.4 | Low | ~10⁻³ |
| TAPC | HTL | -5.5 | -2.0 | Low | 1 x 10⁻² |
| Bphen | HBL/ETL | -6.4 | -3.0 | ~10⁻⁴ | Low |
| Alq3 | EML/ETL/HBL | -5.7 to -5.9 | -3.0 to -3.1 | ~10⁻⁶ | Low |
| TPBi | HBL/ETL | -6.2 | -2.7 | ~10⁻⁵ | Low |
| TAZ | HBL/ETL | -6.3 | -2.8 | ~10⁻⁶ | Low |
Note: The values presented are approximate and can vary depending on the measurement technique and processing conditions.
Experimental Protocols for Validation
To empirically validate the hole-blocking capability of this compound or any other material, a series of well-defined experiments are required. The following protocols describe the fabrication and characterization of "hole-only" devices, a standard method for evaluating hole transport and leakage current.
Hole-Only Device Fabrication
The objective is to create a device structure that facilitates the injection and transport of holes while blocking electrons. This allows for the direct measurement of hole current and, consequently, the assessment of the hole-blocking layer's effectiveness.
Device Architecture:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Material Under Test (e.g., this compound) / High Work Function Metal (e.g., Au or MoO₃/Al)
Step-by-Step Protocol:
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to enhance the work function of the ITO and improve the interface quality.
-
HIL Deposition: Deposit a hole injection layer onto the ITO. A commonly used material is PEDOT:PSS, which can be spin-coated at 3000-5000 rpm for 30-60 seconds, followed by annealing at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: On top of the HIL, deposit a known hole-transporting material, such as NPB or TPD. This layer is typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr). The thickness should be carefully controlled, for instance, 40 nm.
-
Hole-Blocking Layer Deposition: Deposit the material to be tested (e.g., this compound) on the HTL. The thickness of this layer is a critical parameter and should be varied (e.g., 5 nm, 10 nm, 20 nm) to study its impact on hole blocking. This deposition is also performed via thermal evaporation.
-
Top Electrode Deposition: Finally, deposit the top electrode. A high work function metal like Gold (Au) or a composite electrode like Molybdenum trioxide (MoO₃)/Aluminum (Al) is used to ensure efficient hole collection and prevent electron injection. The deposition is done through a shadow mask to define the active area of the device.
Characterization of Hole-Blocking Capability
The primary technique to assess hole-blocking performance is to measure the current density-voltage (J-V) characteristics of the fabricated hole-only devices.
Experimental Setup:
-
A programmable sourcemeter unit (e.g., Keithley 2400 series).
-
A probe station within a dark, inert environment (e.g., a nitrogen-filled glovebox) to avoid degradation from oxygen and moisture.
Procedure:
-
Place the fabricated device on the probe station stage and make electrical contact with the ITO and the top electrode.
-
Apply a voltage sweep, typically from 0 V to a positive voltage (e.g., 10 V), and measure the resulting current.
-
Calculate the current density (J) by dividing the measured current by the active area of the device.
-
Plot the J-V characteristics. A material with good hole-blocking capability will exhibit a significantly lower leakage current density at a given voltage compared to a device without the blocking layer or with a poor blocking material.
Data Analysis:
-
Leakage Current Density: Compare the current density at a specific operating voltage for devices with and without the hole-blocking layer. A lower current density indicates more effective hole blocking.
-
Hole Mobility: The hole mobility can be estimated from the space-charge limited current (SCLC) region of the J-V curve using the Mott-Gurney law. A lower hole mobility in the material under test, when it is intended to be a blocker, is generally desirable.
Visualizing Electronic Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the energy level alignment in an OLED and the workflow for validating hole-blocking capability.
Caption: Energy level alignment in an OLED with this compound as the HBL.
Caption: Experimental workflow for hole-blocking capability validation.
References
Comparative Performance Analysis of 3Tpymb as an Electron Transport Layer in Optoelectronic Devices
For Immediate Release
A comprehensive analysis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane, commonly known as 3Tpymb, highlights its potential as a high-performance electron transport layer (ETL) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This guide provides a comparative overview of this compound against established ETL materials, supported by experimental data, detailed protocols, and visualizations of key electronic processes.
Executive Summary
This compound is an organic small molecule that has garnered significant interest within the optoelectronics research community. Its molecular structure facilitates efficient electron transport and hole blocking, crucial properties for enhancing the performance and stability of OLEDs and PSCs. This guide consolidates available experimental data to offer a clear comparison with alternative materials, namely Tris(8-hydroxyquinolinato)aluminium (Alq3) and 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
Performance Comparison of Electron Transport Layer Materials
The selection of an appropriate ETL is critical for optimizing device efficiency, longevity, and power consumption. The following tables summarize the key performance metrics of this compound in comparison to Alq3 and TPBi in both OLEDs and inverted PSCs.
Table 1: Comparison of ETL Materials in OLEDs
| Property | This compound | Alq3 | TPBi |
| Chemical Structure | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | Tris(8-hydroxyquinolinato)aluminium | 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |
| CAS Number | 929203-02-1 | 2085-33-8 | 192198-85-9[1] |
| HOMO Level (eV) | -6.8[2] | -5.7 to -5.9 | -6.2 to -6.7[1] |
| LUMO Level (eV) | -3.3[2] | -3.0 to -3.2 | -2.7[1] |
| Electron Mobility (cm²/Vs) | ~1 x 10⁻⁵[3] | ~1 x 10⁻⁶ | 3.3 - 8 x 10⁻⁵ |
| Triplet Energy (eV) | 2.95[2] | ~2.0 | ~2.7 |
| Thermal Stability (TGA) | 250 °C[4] | ~400 °C | >450 °C |
Table 2: Performance of an Exciplex-based OLED using this compound ETL [5]
| ETL Thickness (nm) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Luminance (cd/m²) |
| 5 | 2.1 | 36.79 | 17,100 |
| 10 | 2.3 | - | - |
| 15 | 2.5 | - | - |
| 20 | 2.6 | - | - |
Note: Data for a direct comparison of this compound with Alq3 and TPBi in a standardized OLED architecture is limited. The data presented for this compound is from an exciplex-based device which may exhibit different performance characteristics.
Table 3: Comparison of ETL Materials in Inverted Perovskite Solar Cells
| Property | This compound | PCBM ([6][6]-Phenyl-C61-butyric acid methyl ester) | C60 |
| Typical Device Architecture | ITO/HTL/Perovskite/ETL/Buffer/Ag | ITO/HTL/Perovskite/ETL/Buffer/Ag | ITO/HTL/Perovskite/ETL/Buffer/Ag |
| Power Conversion Efficiency (PCE) | Data not available in literature | up to 15%[7] | up to 3.9%[6] |
| Open-Circuit Voltage (Voc) | Data not available in literature | ~1.03 V[7] | - |
| Short-Circuit Current (Jsc) | Data not available in literature | ~17.21 mA/cm²[7] | - |
| Fill Factor (FF) | Data not available in literature | ~71.1%[7] | - |
Note: There is currently a lack of published research detailing the performance of this compound as an ETL in inverted perovskite solar cells, hence the absence of comparative data.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis of this compound and the fabrication of optoelectronic devices.
Synthesis of Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (this compound)
A general two-step synthesis for this compound involves the formation of a borate (B1201080) ester intermediate followed by reduction.[8]
Step 1: Formation of [2,4,6-trimethyl-3-(3-pyridyl)phenyl] borate ester
-
A benzene (B151609) borate ester is reacted with a pyridine (B92270) derivative. The specific reactants, stoichiometry, and reaction conditions (solvent, temperature, and reaction time) are critical for successful synthesis.
Step 2: Reduction to Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane
-
The resulting [2,4,6-trimethyl-3-(3-pyridyl)phenyl] boronate ester is then reacted with a reducing agent, such as lithium aluminum hydride, to yield the final this compound product.[8]
Note: This is a generalized procedure. For a detailed, replicable protocol, consulting a specific patent or peer-reviewed publication is recommended.[9][10]
Fabrication of an Exciplex-Based OLED using this compound
The following protocol outlines the fabrication of an OLED device with the structure: ITO/PEDOT:PSS/m-MTDATA (20 nm)/m-MTDATA:this compound (60 nm)/3Tpymb (y nm)/LiF (0.8 nm)/Al (100 nm), where 'y' represents the variable thickness of the this compound ETL.[5]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by drying in an oven. The substrates are then treated with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.
-
Hole Transport Layer (HTL) Deposition: A 20 nm layer of 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)-triphenylamine (m-MTDATA) is deposited by thermal evaporation.
-
Emissive Layer (EML) Deposition: A 60 nm thick mixed layer of m-MTDATA and this compound (1:1 molar ratio) is co-deposited by thermal evaporation to form the exciplex-emitting layer.[5]
-
Electron Transport Layer (ETL) Deposition: A layer of this compound with a specified thickness (e.g., 5, 10, 15, or 20 nm) is deposited by thermal evaporation.[5]
-
Electron Injection Layer (EIL) and Cathode Deposition: A thin layer of lithium fluoride (B91410) (LiF) (0.8 nm) followed by a 100 nm layer of aluminum (Al) are deposited by thermal evaporation through a shadow mask to define the cathode.[5]
Fabrication of an Inverted Perovskite Solar Cell
While a specific protocol for a this compound-based PSC is not available, a general procedure for an inverted PSC with a fullerene-based ETL is provided for reference.[11][12]
-
Substrate and HTL Preparation: ITO-coated glass is cleaned, and a hole transporting layer (e.g., P3CT-Na) is spin-coated and annealed.[11]
-
Perovskite Layer Deposition: Inside a nitrogen-filled glovebox, a perovskite precursor solution (e.g., CH₃NH₃PbI₃ in DMF:DMSO) is spin-coated onto the HTL. An anti-solvent (e.g., chlorobenzene) is dropped during the spin-coating process to induce crystallization. The film is then annealed.[11]
-
Electron Transport Layer (ETL) Deposition: A solution of the ETL material (e.g., PCBM in chlorobenzene) is spin-coated onto the perovskite layer.[11]
-
Buffer Layer and Electrode Deposition: A buffer layer (e.g., C60 and BCP) and a metal electrode (e.g., Ag) are sequentially deposited via thermal evaporation.[11]
Visualizations
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the function of this compound in optoelectronic devices.
Caption: Energy level diagram of an OLED with this compound as the ETL.
Caption: Fabrication workflow for an inverted perovskite solar cell.
Caption: Simplified synthesis pathway for this compound.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound , Tris(2,4,6-triMethyl-3-(pyridin-3-yl)phenyl)borane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chembk.com [chembk.com]
- 9. IL111770A - Triarylborane derivatives their preparation and their use as synthesis intermediates - Google Patents [patents.google.com]
- 10. US4046815A - Process for the preparation of triarylborane - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
3Tpymb in Organic Solar Cells: A Comparative Literature Review
An analysis of tris[3-(3-pyridyl)-mesityl]borane (3Tpymb) and its potential role in organic solar cells, benchmarked against current state-of-the-art non-fullerene acceptors and electron transport materials.
Introduction
Tris[3-(3-pyridyl)-mesityl]borane, commonly known as this compound, is an organoboron compound that has garnered significant attention in the field of organic electronics. Primarily recognized for its exceptional electron-transporting properties, it has been successfully employed as an electron transport material (ETM) in organic light-emitting diodes (OLEDs).[1][2] Its high electron mobility, which is approximately an order of magnitude greater than that of the commonly used tris(8-quinolinolato)aluminum (Alq3), makes it a material of interest for broader applications in organic electronic devices.[1] This guide provides a literature review of this compound's properties relevant to organic solar cells (OSCs) and compares it with the current leading non-fullerene acceptors (NFAs) and electron transport layer (ETL) materials that are defining the forefront of organic photovoltaic research.
While direct reports of this compound being used as a primary photoactive component in the bulk heterojunction (BHJ) active layer of OSCs are scarce, its intrinsic properties merit a discussion of its potential as an electron transport or interlayer material in photovoltaic device architectures.
Properties of this compound
This compound's suitability for roles within an organic solar cell stems from its electronic and physical characteristics. Key properties reported in the literature include:
-
High Electron Mobility: Reports indicate an electron mobility of approximately 10⁻⁵ cm² V⁻¹ s⁻¹, which is crucial for efficient charge extraction in a photovoltaic device.[1]
-
Energy Levels: Theoretical calculations at the B3LYP/3–21G level of theory suggest specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] These levels are critical for creating an energetic cascade for efficient electron transfer from the acceptor material to the cathode.
-
Hole-Blocking Capability: The material has been noted for its hole-blocking properties, which can help in preventing charge recombination at the cathode interface.[3]
This compound in the Context of Organic Solar Cell Architecture
Given its properties, this compound is a potential candidate for the electron transport layer (ETL) in an OSC. The ETL plays a crucial role in facilitating electron extraction from the photoactive layer to the cathode while simultaneously blocking holes, thereby preventing recombination and improving overall device efficiency and stability.[4][5][6]
Below is a diagram illustrating the typical architecture of an organic solar cell, highlighting the potential placement of an ETL like this compound.
Comparison with State-of-the-Art Materials
To evaluate the potential of this compound, it is essential to compare its properties and performance with incumbent materials. The field of organic photovoltaics has seen a rapid advancement, largely driven by the development of novel non-fullerene acceptors (NFAs) which have surpassed the performance of traditional fullerene-based acceptors.
Non-Fullerene Acceptors (NFAs)
NFAs offer advantages such as tunable energy levels, broad and strong absorption in the visible and near-infrared regions, and excellent morphological properties.[7] This has led to power conversion efficiencies (PCEs) exceeding 18% in single-junction devices.[8]
The table below summarizes the performance of some of the leading non-fullerene acceptors in organic solar cells.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PM6 | Y6 | 0.83-0.86 | 25.3-27.5 | 75-78 | 15.7-17.75 |
| PM6 | L8-BO | 0.85-0.88 | 26.5-27.7 | 77-80 | 17.5-18.3 |
| PM6 | IT-4F | 0.88-0.91 | 22.0-24.0 | 70-75 | 13.1-15.5 |
| PBDB-T | IT-4F | 0.87-0.90 | 17.5-19.5 | 70-74 | 11.2-13.1 |
| D18 | Y6 | 0.86 | 27.7 | 77.5 | 18.2 |
Note: The performance metrics can vary depending on the specific device architecture, processing conditions, and interlayer materials used.
Electron Transport Layer (ETL) Materials
Commonly used ETL materials in high-performance OSCs include inorganic metal oxides like zinc oxide (ZnO) and titanium dioxide (TiO₂), as well as some organic small molecules. The choice of ETL is critical for achieving efficient charge extraction and transport. A comparison of this compound with other ETL materials is presented below, with some properties of this compound being theoretical or inferred from its use in OLEDs.
| ETL Material | Electron Mobility (cm² V⁻¹ s⁻¹) | LUMO (eV) | Processing |
| This compound | ~10⁻⁵ | ~-2.5 to -2.8 (Theoretical) | Vacuum Deposition |
| ZnO | 10⁻³ - 10⁻² | ~-4.2 to -4.4 | Solution Processing (Sol-gel, Nanoparticles) |
| TiO₂ | 10⁻⁵ - 10⁻⁴ | ~-4.0 to -4.2 | Solution Processing (Sol-gel, Nanoparticles) |
| BCP | 10⁻⁶ - 10⁻⁵ | ~-3.0 | Vacuum Deposition |
| TmPyPB | ~10⁻⁴ | ~-2.7 | Vacuum Deposition |
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of well-defined steps to ensure reproducibility and high performance.
Device Fabrication
A general workflow for the fabrication of an inverted organic solar cell is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO.
-
Hole Transport Layer (HTL) Deposition: A thin layer of a hole-transporting material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate, followed by annealing.
-
Active Layer Deposition: The donor and acceptor materials are dissolved in a common organic solvent (e.g., chloroform, chlorobenzene) and spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically annealed to optimize the morphology of the bulk heterojunction.
-
Electron Transport Layer (ETL) Deposition: The ETL is deposited on the active layer. For materials like ZnO, this is often done by spin-coating a precursor solution followed by annealing. For small molecules like this compound, this would be done via thermal evaporation in a high-vacuum chamber.
-
Cathode Deposition: A metal cathode, such as silver (Ag) or aluminum (Al), is thermally evaporated on top of the ETL to complete the device.
Characterization
-
Current Density-Voltage (J-V) Measurement: The primary performance of the solar cell is determined by measuring its J-V characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). This provides the key metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength. Integrating the EQE spectrum provides a calculated Jsc value, which should be consistent with the J-V measurement.
-
Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface and bulk morphology of the active layer, which is critical for efficient exciton (B1674681) dissociation and charge transport.
Conclusion
While this compound has established itself as a high-performance electron transport material in the realm of OLEDs, its application in organic solar cells is not yet well-documented in the literature. Based on its high electron mobility and suitable energy levels, it holds theoretical promise as an electron transport layer in OSCs, particularly in device architectures fabricated through vacuum deposition.
However, the current landscape of high-efficiency organic solar cells is dominated by solution-processed devices employing inorganic metal oxide ETLs and advanced non-fullerene acceptors. For this compound to be considered a viable alternative, further research would be needed to fabricate and test it within an OSC device structure. Such studies would need to demonstrate comparable or superior performance to existing ETLs in terms of efficiency, stability, and processability. The provided comparison with state-of-the-art NFAs and ETLs serves as a benchmark for any future investigations into the potential of this compound and other novel organoboron compounds in the field of organic photovoltaics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. Role of the electron transport layer in dictating the nanoscale heterogeneity in all-inorganic perovskite absorbers – correlating the optoelectronic and crystallographic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Interfacial Materials for Organic Solar Cells: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Boron-containing electron transport materials based on naphthalene diimide for organic solar cells: a theoretical study - Nanoscale (RSC Publishing) [pubs.rsc.org]
Stability Under Scrutiny: A Comparative Analysis of 3Tpymb and Other Electron Transport Layer Materials
For researchers, scientists, and professionals in drug development, the stability of materials is a critical factor in the performance and longevity of organic electronic devices. This guide provides a detailed comparison of the stability of 3Tpymb, a prominent electron transport layer (ETL) material, against other commonly used ETLs: Alq3, TPBi, and B3PYMPM. The following analysis is based on experimental data for thermal, morphological, and operational stability.
Key Performance Indicators: A Tabular Comparison
To facilitate a clear and direct comparison, the key stability parameters for this compound and its alternatives are summarized in the table below. These values represent a synthesis of data from various studies and should be considered in the context of the specific experimental conditions detailed in the subsequent sections.
| Material | Chemical Name | Thermal Stability (Td, 5% weight loss in N2) | Melting Point (°C) | Morphological Stability (Film Uniformity) |
| This compound | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane | ~250 °C | - | Forms amorphous, smooth films |
| Alq3 | Tris(8-hydroxyquinolinato)aluminum | >400 °C | ~415 °C | Prone to crystallization, forming rougher films over time |
| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | ~450 °C | 272 - 277 °C | Forms smooth, amorphous films with uniform grain size |
| B3PYMPM | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine | - | 326 °C | Promotes good film morphology through hydrogen bonding |
In-Depth Stability Analysis
Thermal Stability
The ability of an ETL material to withstand heat is crucial for device longevity, as operational devices generate significant Joule heating. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability, measuring the temperature at which a material begins to decompose.
This compound exhibits a decomposition temperature (Td) of approximately 250 °C, indicating moderate thermal stability. While sufficient for many applications, it is lower than some other common ETL materials.
Alq3 , a widely used benchmark ETL, demonstrates high thermal stability with a decomposition temperature exceeding 400 °C. Its melting point is also high, around 415.4 °C[1]. However, its stability can be influenced by environmental factors such as moisture[2].
TPBi shows excellent thermal stability, with a decomposition temperature around 450 °C. Its melting point is in the range of 272-277 °C.
Morphological Stability
The morphology of the ETL thin film significantly impacts charge transport and device efficiency. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques to characterize the surface roughness and grain structure of these films.
This compound is known to form smooth, amorphous films, which is advantageous for creating uniform interfaces and preventing short circuits.
Alq3 films, while initially smooth, have a tendency to crystallize over time, especially under thermal stress. This can lead to an increase in surface roughness and the formation of grain boundaries that can act as charge traps, ultimately degrading device performance.
TPBi is reported to form smooth films with uniform grain size, contributing to its reliable performance as an ETL[4].
B3PYMPM is noted for its ability to promote good film morphology, partly due to intermolecular and intramolecular hydrogen bonding[3]. This can lead to more ordered and stable thin films.
Operational Stability
The ultimate measure of an ETL material's stability is its performance within a functioning device over time. Operational stability is typically characterized by measuring the device's lifetime, often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) under continuous operation.
Direct comparative studies of OLEDs using This compound , Alq3, TPBi, and B3PYMPM as the ETL under identical conditions are limited. However, insights can be drawn from individual studies.
Devices utilizing Alq3 as the ETL have been extensively studied, and their operational stability is often used as a benchmark. Lifetimes can vary significantly depending on the device architecture and other materials used. For instance, one study reported a lifetime of 252 minutes for a device with a TPBi/Alq3 ETL structure[5].
OLEDs with TPBi as the ETL have shown promising operational stability. One study highlighted that a novel ETL material improved the operational half-lifetime of a blue OLED to 330 hours, which was four times longer than a comparable device using TPBi[6]. This indicates that while TPBi is a stable material, there is still room for improvement.
Specific operational lifetime data for devices employing This compound and B3PYMPM as the primary ETL in direct comparison to the other materials was not prominently available in the reviewed literature, highlighting an area for further research.
Experimental Protocols
To ensure the reproducibility and validity of stability comparisons, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA)
A standard TGA experiment to determine the thermal decomposition temperature of an organic material is conducted under an inert nitrogen atmosphere to prevent oxidation[7][8].
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography of the ETL thin films. The protocol involves preparing a thin film of the material on a suitable substrate and then scanning the surface with a sharp probe.
OLED Operational Lifetime Testing
The operational stability of an OLED is assessed by continuously operating the device under controlled conditions and monitoring its luminance over time. Accelerated testing at higher initial brightness is often employed to reduce testing time[9].
Conclusion
The choice of an ETL material is a critical decision in the design of stable and efficient organic electronic devices. While Alq3 and TPBi offer superior thermal stability, This compound and B3PYMPM present advantages in terms of forming stable, amorphous films. The operational stability of a device is a complex interplay of various material properties and the overall device architecture. This guide provides a foundational comparison to aid researchers in selecting the most appropriate ETL material for their specific application, while also highlighting the need for further direct comparative studies to fully elucidate the relative performance of these materials.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. ossila.com [ossila.com]
- 4. Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifetime Comparisons of Organic Light-Emitting Diodes Fabricated by Solution and Evaporation Processes [mdpi.com]
- 6. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Efficiency of 3Tpymb-Based OLEDs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Organic Light-Emitting Diodes (OLEDs), the pursuit of higher quantum efficiency remains a paramount objective. The choice of materials, particularly for the electron transport layer (ETL), plays a pivotal role in dictating device performance. This guide provides a comparative analysis of the quantum efficiency of devices utilizing Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb) as an ETL, benchmarked against common alternatives such as 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) and Bathocuproine (BCP). This analysis is supported by experimental data to inform material selection for next-generation OLEDs.
Performance Comparison of Electron Transport Layer Materials
The external quantum efficiency (EQE) is a critical metric for evaluating the performance of OLEDs, representing the ratio of photons emitted to the number of electrons injected. The selection of an appropriate ETL is crucial for achieving charge balance within the device, which directly impacts the EQE. Below is a summary of the performance of this compound in comparison to other commonly used ETL materials.
| Electron Transport Layer (ETL) | Host Material | Emitter/Dopant | Device Architecture | Maximum External Quantum Efficiency (EQE) (%) | Reference |
| This compound | m-MTDATA | Exciplex | ITO/PEDOT:PSS/m-MTDATA/m-MTDATA:this compound/3Tpymb/LiF/Al | Not explicitly stated, but high current efficiency reported. | [1] |
| This compound | Not specified | FIrpic (Blue Phosphor) | Double-layer device | Highest among compared devices | [2] |
| TPBi | Not specified | FIrpic (Blue Phosphor) | Double-layer device | Lower than this compound | [2] |
| BCP | Not specified | Not specified | Not specified | Generally lower performance attributed to lower electron mobility compared to materials like BPhen. | [2] |
Key Findings:
-
In blue phosphorescent OLEDs (PHOLEDs), devices employing this compound as the ETL have demonstrated the highest efficiencies when compared to those using TPBi.[2] This superior performance is attributed to this compound's high triplet energy level and high electron mobility, which allows it to function effectively as both an exciton (B1674681) confinement and a charge balancing layer.[2]
-
In exciplex-based OLEDs, the use of a this compound ETL in conjunction with a m-MTDATA host leads to high current efficiency.[1]
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of precise steps. The following is a generalized protocol based on common practices in the field.
Device Fabrication
A typical fabrication process for a this compound-based OLED involves the sequential deposition of materials onto a pre-cleaned Indium Tin Oxide (ITO) coated glass substrate.
-
Substrate Cleaning: The ITO substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying in a nitrogen stream. The substrate is then treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole injection material, such as Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO substrate and annealed.
-
Hole Transport Layer (HTL) Deposition: A hole-transporting material, for example, m-MTDATA, is deposited via thermal evaporation in a high-vacuum chamber.
-
Emissive Layer (EML) Deposition: The emissive layer, which can be a host material doped with a phosphorescent or fluorescent emitter or an exciplex-forming blend like m-MTDATA:this compound, is co-evaporated.
-
Electron Transport Layer (ETL) Deposition: The electron transport material, such as this compound, TPBi, or BCP, is deposited via thermal evaporation.
-
Electron Injection Layer (EIL) Deposition: A thin layer of a low work function material, like Lithium Fluoride (LiF), is evaporated to facilitate electron injection.
-
Cathode Deposition: A metal cathode, typically Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
Quantum Efficiency Measurement
The external quantum efficiency of the fabricated OLEDs is measured using a calibrated experimental setup.
-
Electrical Characterization: The current density-voltage-luminance (J-V-L) characteristics of the device are measured using a source meter and a photodiode.
-
Electroluminescence Spectrum: The electroluminescence (EL) spectrum is recorded using a spectrometer.
-
EQE Calculation: The EQE is calculated from the measured J-V-L data and the EL spectrum, taking into account the angular distribution of the emitted light. This is often performed in an integrating sphere to capture all emitted photons.
Signaling Pathways and Logical Relationships
The performance of an OLED is governed by a series of interconnected processes, from charge injection to light outcoupling. The choice of ETL material directly influences several of these key steps.
References
Safety Operating Guide
Safe Disposal of 3Tpymb: A Procedural Guide for Laboratory Professionals
Prudent management and disposal of specialized research chemicals are critical for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of 3Tpymb, also known as Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (CAS Number: 929203-02-1). While specific disposal protocols for novel compounds are often not publicly available, the following procedures are based on established principles of hazardous waste management for research chemicals.[1]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with local and federal regulations. [1]
Pre-Disposal and Handling Considerations
Before working with this compound, a thorough risk assessment must be conducted. Since the toxicological properties of many novel materials have not been fully investigated, they should be handled as particularly hazardous substances.[2][3]
Essential Safety Precautions:
-
Safety Data Sheet (SDS): Always locate and review the manufacturer's SDS for this compound before use.[1] If an SDS is not available, treat the substance as hazardous, assuming the highest degree of risk.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Ventilation: Handle this compound, which is a white powder, in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][4]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process of identification, segregation, containment, and removal through your institution's regulated waste program.[1][5]
Step 1: Waste Identification and Characterization
-
Classification: Treat all unused, expired, or contaminated this compound as hazardous chemical waste.[5] Based on its structure (C42H42BN3), it falls into the category of nitrogenous and boron-containing organic compounds.[4] It is soluble in organic solvents such as toluene (B28343) and chloroform (B151607).[6]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be segregated as a solid organic chemical waste. Incompatible chemicals must be stored separately to prevent dangerous reactions.[7][8]
Step 2: Containment and Labeling
-
Container: Place solid this compound waste into a chemically compatible, sealable container that is free from damage or deterioration.[8][9] The container must have a tight-fitting, leak-proof cap and should be kept closed except when adding waste.[1][8]
-
Labeling: The waste container must be labeled clearly and accurately. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane" and "this compound". Do not use abbreviations or chemical formulas alone.[1]
-
The specific hazards associated with the material (e.g., "Toxic," "Irritant"). If unknown, state "Hazards Not Fully Determined."[8]
-
The date when waste was first added to the container (accumulation start date).[1]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8][10] The SAA must be at or near the point of generation and under the control of laboratory personnel.[1][10]
-
Storage Limits: Adhere to institutional limits on the volume of waste (typically up to 55 gallons) and the time it can be stored in the SAA (up to one year as long as volume limits are not exceeded).[8][10]
Step 4: Arrange for Waste Pickup
-
Request Pickup: Once the waste container is full or has reached the storage time limit, contact your institution's EHS department to schedule a hazardous waste pickup.[1] Do not dispose of this compound down the sink or in regular trash.[5][7][10]
General Laboratory Waste Segregation
For context, chemical waste is generally segregated into categories for safe disposal. The table below outlines common waste streams found in a laboratory setting. This compound would typically fall under "Solid Chemical Waste."
| Waste Category | Description | Typical Disposal Route |
| Solid Chemical Waste | Non-sharp, solid materials contaminated with chemicals (e.g., contaminated gloves, weigh boats, unused solid reagents like this compound). | Hazardous Waste Pickup |
| Liquid Halogenated Waste | Organic solvents containing halogens (F, Cl, Br, I), such as chloroform or dichloromethane. | Hazardous Waste Pickup (Segregated) |
| Liquid Non-Halogenated Waste | Organic solvents without halogens, such as methanol, acetone, hexanes, or toluene. | Hazardous Waste Pickup (Segregated) |
| Aqueous Acid/Base Waste | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[10] | Neutralize (if permitted) or Hazardous Waste Pickup |
| Contaminated Sharps | Needles, razor blades, or broken glass contaminated with chemical or biological materials. | Puncture-resistant sharps container, then Hazardous Waste Pickup.[7] |
| Acutely Toxic Waste (P-List) | Commercial chemical products that are acutely toxic. Requires special handling and has lower accumulation limits (e.g., 1 quart).[9][10] | Hazardous Waste Pickup (Segregated) |
Protocol for Waste Characterization of Novel Compounds
When the identity or hazards of a chemical are unknown, a formal characterization is required before disposal. This must be done in consultation with your EHS department. For a known compound like this compound, this protocol is generally not necessary, but the principles apply to any unidentified laboratory waste.
Methodology:
-
Information Review: Conduct a thorough search for any available information on the compound or its chemical class to infer potential hazards.[1]
-
Physical Characterization: Note the physical state (solid, liquid), color, and odor (with extreme caution). This compound is documented as a white powder or crystal.[4]
-
Solubility Testing: Determine solubility in water and common organic solvents. This compound is soluble in organic solvents.[6]
-
pH Determination (for aqueous solutions): Use pH paper to determine if the waste is corrosive (highly acidic or basic).
-
Hazardous Property Screening: Consult with EHS about screening for characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA.[5][10] This step is typically performed by specialized personnel.
Disposal Workflow for Specialized Research Chemicals
The following diagram illustrates the decision-making process for the safe disposal of a chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. derthon.com [derthon.com]
- 4. noctiluca.eu [noctiluca.eu]
- 5. vumc.org [vumc.org]
- 6. lumtec.com.tw [lumtec.com.tw]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 3Tpymb
Disclaimer: This document provides essential safety and logistical information for handling Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane (3Tpymb) in a laboratory setting. The toxicological properties of this compound have not been fully investigated. Therefore, it should be handled with care by trained professionals in a controlled environment. This guide is based on information from chemical suppliers and general laboratory safety protocols. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) if available.
Chemical Identification and Properties
This compound is an organic boron compound commonly used as an electron transport and hole-blocking material in the fabrication of Organic Light-Emitting Diodes (OLEDs).
| Property | Data |
| Full Chemical Name | Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane |
| Synonyms | This compound, Tri[3-(3-pyridyl)mesityl]borane |
| CAS Number | 929203-02-1 |
| Molecular Formula | C₄₂H₄₂BN₃ |
| Molecular Weight | 599.61 g/mol |
| Appearance | White powder or crystals |
| Melting Point | >230-250 °C (as indicated by Thermogravimetric Analysis, TGA) |
| Solubility | Soluble in organic solvents such as toluene (B28343) and chloroform. |
| Hazard Classification | Combustible Solid (Storage Class 11), Severely hazardous to water (WGK 3) |
Personal Protective Equipment (PPE)
Due to the powdered nature of this compound and its potential for irritation, a comprehensive PPE plan is mandatory to prevent inhalation, skin, and eye contact.
Required PPE for Handling this compound:
-
Hand Protection: Wear nitrile or neoprene gloves. For tasks with a higher risk of spillage, consider double-gloving.
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk.
-
Body Protection: A flame-retardant lab coat must be worn and fully fastened.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter (N95 or higher) when handling the powder outside of a certified chemical fume hood or glovebox to prevent inhalation.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.
PPE Donning Sequence for Handling this compound.
Operational Plan: Handling Procedures
Step-by-Step Guidance for Safe Handling:
-
Preparation:
-
Ensure a chemical fume hood is operational and certified.
-
Gather all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers).
-
Prepare a designated waste container for this compound-contaminated materials.
-
Ensure an eyewash station and safety shower are accessible.[1]
-
-
Weighing and Transfer:
-
Perform all manipulations of solid this compound inside a chemical fume hood to minimize dust generation and inhalation risk.[1]
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container tightly immediately after use.
-
-
In Solution:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is appropriately sealed or equipped with a condenser to prevent solvent evaporation.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using a suitable solvent (e.g., toluene or chloroform, followed by isopropanol (B130326) and water).
-
Dispose of all contaminated disposables in the designated hazardous waste container.
-
Disposal Plan
This compound is classified as severely hazardous to water (WGK 3) and should be disposed of as hazardous chemical waste. Do not dispose of this compound or its solutions down the drain.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Keep this compound waste separate from other waste streams.
-
Use a dedicated, clearly labeled, and sealed container for solid this compound waste (e.g., contaminated wipes, gloves, weigh boats).
-
Collect solutions containing this compound in a separate, compatible, and labeled liquid waste container.
-
-
Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "Tris(2,4,6-trimethyl-3-(pyridin-3-yl)phenyl)borane," and the approximate concentration and quantity.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from drains and incompatible materials.
-
-
Collection:
-
Arrange for hazardous waste collection through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for pickup.
-
Waste Disposal Workflow for this compound.
Experimental Protocol: General Workflow for Use in OLED Fabrication
While a specific synthesis protocol for this compound is not provided here, a general experimental workflow for its application in OLED device fabrication via vacuum thermal evaporation is outlined below. This procedure assumes the use of a high-vacuum deposition system.
Methodology:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO) coated glass substrates by sequential sonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).
-
Dry the substrates with high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve film adhesion.
-
-
Material Loading:
-
Load high-purity (>99%) sublimed this compound into a quartz crucible suitable for thermal evaporation.
-
Load other necessary organic materials and metals into their respective crucibles within the deposition chamber.
-
-
Deposition Process:
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Sequentially deposit the various layers of the OLED device onto the prepared substrate. This compound is typically used as the electron-transport layer (ETL) or a host in the emissive layer.
-
Control the deposition rate and thickness of the this compound layer using a quartz crystal microbalance. A typical deposition rate is 1-2 Å/s.
-
-
Device Encapsulation:
-
After deposition of all layers, transfer the device to an inert atmosphere (e.g., a nitrogen-filled glovebox) without breaking the vacuum, if possible.
-
Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture degradation.
-
-
Characterization:
-
Test the electrical and optical properties of the fabricated OLED device (e.g., current-voltage-luminance characteristics, electroluminescence spectrum).
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
